Product packaging for Methyl 3,5-dihydroxyphenylacetate(Cat. No.:CAS No. 4724-10-1)

Methyl 3,5-dihydroxyphenylacetate

Cat. No.: B1583454
CAS No.: 4724-10-1
M. Wt: 182.17 g/mol
InChI Key: LMLSBPHXMGSGCR-UHFFFAOYSA-N
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Description

Methyl 3,5-dihydroxyphenylacetate is a phenylacetic acid derivative. It is a known metabolite of Curvularia Siddiqui. It has been extracted from the culture mycelia of Curvularia lunata supported on culture medium (consisting of yeast, malt extract and glucose).>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B1583454 Methyl 3,5-dihydroxyphenylacetate CAS No. 4724-10-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3,5-dihydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5,10-11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLSBPHXMGSGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342212
Record name Methyl 3,5-dihydroxyphenylacetate
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4724-10-1
Record name Methyl 3,5-dihydroxyphenylacetate
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Record name Methyl 3,5-dihydroxyphenylacetate
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Foundational & Exploratory

What are the physical and chemical properties of Methyl 3,5-dihydroxyphenylacetate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 3,5-dihydroxyphenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a phenolic compound of significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of 3,5-dihydroxyphenylacetic acid, a known fungal metabolite, it possesses a resorcinol (1,3-dihydroxybenzene) core structure.[1] This motif is a key pharmacophore in numerous biologically active molecules, recognized for its potent antioxidant and radical-scavenging properties.[2][3] Understanding the nuanced physical and chemical properties of this molecule is paramount for its effective utilization as a synthetic building block, a scaffold for novel therapeutics, or a subject of biological investigation. This guide provides a comprehensive analysis of its key characteristics, supported by established experimental protocols and field-proven insights to empower researchers in their scientific endeavors.

Chemical Structure and Identifiers

The molecular structure of this compound features a benzene ring substituted with two hydroxyl groups at the meta positions (C3 and C5) and a methyl acetate group at C1. This arrangement dictates its chemical behavior, particularly the reactivity of the aromatic ring and the acidity of the phenolic protons.

Caption: Chemical structure of this compound.

IdentifierValueSource(s)
IUPAC Name methyl 2-(3,5-dihydroxyphenyl)acetate[1]
Synonyms (3,5-Dihydroxyphenyl)acetic acid methyl ester[4]
CAS Number 4724-10-1[4][5]
Molecular Formula C₉H₁₀O₄[1][5]
Molecular Weight 182.17 g/mol [4][5]
InChIKey LMLSBPHXMGSGCR-UHFFFAOYSA-N[4]

Part 1: Physical Properties

The physical properties of this compound are dictated by a balance between the polar hydroxyl groups, the moderately polar ester functional group, and the nonpolar phenyl ring. The two hydroxyl groups enable strong intermolecular hydrogen bonding, contributing to its solid state at room temperature and its relatively high melting point.

PropertyValueSource(s)
Appearance Solid[6]
Melting Point 109-112 °C[4]
Boiling Point 333.3 ± 11.0 °C[7] (Predicted)
Density 1.309 ± 0.06 g/cm³[7] (Predicted)
Solubility Profile

The molecule's dual nature—hydrophilic (two -OH groups) and lipophilic (phenyl ring, methyl ester)—confers solubility in a range of polar organic solvents. It is expected to have limited solubility in water and non-polar solvents like hexanes. For drug development, solubility in pharmaceutically relevant solvents like ethanol and DMSO is a critical parameter. While explicit quantitative data for this compound is scarce, data for its isomer, Methyl 3,4-dihydroxyphenylacetate, provides a valuable proxy, suggesting good solubility in common laboratory organic solvents.[6]

SolventPredicted SolubilityRationale / Comparative Data
DMSO SolubleHigh polarity, excellent H-bond acceptor. Isomer is soluble at ~30 mg/mL.[6]
Ethanol SolublePolar protic solvent. Isomer is soluble at ~30 mg/mL.[6]
Methanol SolubleSimilar to ethanol.
Acetone SolublePolar aprotic solvent.
Water Sparingly SolubleH-bonding potential is offset by the nonpolar phenyl ring and ester group. Isomer is soluble in PBS (pH 7.2) at ~10 mg/mL.[6]
Hexane InsolubleNon-polar solvent.
Experimental Protocol: Determining Solubility (Shake-Flask Method)

This protocol outlines a standard, reliable method for quantifying solubility, a cornerstone of preclinical characterization.

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., 5 mL) in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Centrifuge the sample to pellet the undissolved solid.

  • Sampling & Dilution: Carefully extract a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Part 2: Chemical & Spectroscopic Properties

Electronic and Acid-Base Properties

The two hydroxyl groups on the aromatic ring are weakly acidic. The electron-donating nature of these groups also activates the ring, making it highly susceptible to electrophilic attack.

  • pKa: The acidity of the phenolic protons is a key parameter influencing the compound's charge state in physiological environments, which in turn affects properties like solubility, membrane permeability, and receptor binding. The predicted pKa for the phenolic hydroxyls is approximately 9.66.[7] This is comparable to the parent compound, resorcinol, indicating that the methyl acetate group has a minor influence on the acidity of the distal hydroxyl groups.

Experimental Protocol: Potentiometric Titration for pKa Determination
  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent system (e.g., a water/methanol mixture to ensure solubility).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH).

  • Titration: Add the titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the acidic protons have been neutralized). For more accurate results, use the first or second derivative of the titration curve to precisely locate the equivalence point.

Chemical Reactivity

The molecule's reactivity is centered around its three functional groups: the phenolic hydroxyls, the ester, and the activated aromatic ring. This versatility makes it an excellent scaffold for chemical modification.

  • Reactions at the Hydroxyl Groups: The phenolic -OH groups can readily undergo etherification (e.g., Williamson ether synthesis) and esterification. This is a common strategy in medicinal chemistry to modulate lipophilicity and improve pharmacokinetic properties. The hydroxyls are also susceptible to oxidation, a key aspect of their antioxidant activity.

  • Reactions of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (3,5-dihydroxyphenylacetic acid) under either acidic or basic (saponification) conditions. It can also undergo transesterification in the presence of other alcohols.

  • Reactions on the Aromatic Ring: The two meta-directing hydroxyl groups strongly activate the ring towards electrophilic aromatic substitution. Reactions such as halogenation, nitration, and Friedel-Crafts acylation will preferentially occur at the positions ortho and para to both hydroxyl groups (C2, C4, and C6). The C4 position is the most activated.[8][9]

Caption: Key reactivity pathways for this compound.

Spectroscopic Profile

Spectroscopic data is essential for structure verification and quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum provides unambiguous structural confirmation. The spectrum is typically run in a deuterated solvent like DMSO-d₆, where the acidic phenolic protons are observable.[10]

    ¹H NMR (Predicted in DMSO-d₆):

    Chemical Shift (δ, ppm) Multiplicity Integration Assignment
    ~9.2 Singlet (broad) 2H Ar-OH
    ~6.1-6.2 Multiplet 3H Ar-H
    ~3.6 Singlet 3H -O-CH₃

    | ~3.5 | Singlet | 2H | Ar-CH₂ - |

    ¹³C NMR (Predicted in DMSO-d₆):

    Chemical Shift (δ, ppm) Assignment
    ~171-172 C =O (Ester)
    ~158-159 C -OH
    ~137-138 Ar-C -CH₂
    ~106-107 Ar-C H (ortho to -CH₂)
    ~101-102 Ar-C H (para to -CH₂)
    ~51-52 -O-C H₃

    | ~40-41 | Ar-C H₂- |

  • Infrared (IR) Spectroscopy: Key functional groups give rise to characteristic absorption bands.

    • ~3300 cm⁻¹ (broad): O-H stretching from the phenolic groups.

    • ~3000 cm⁻¹: Aromatic C-H stretching.

    • ~1730 cm⁻¹ (strong): C=O stretching of the ester.

    • ~1600 cm⁻¹: Aromatic C=C stretching.

    • ~1200-1300 cm⁻¹: C-O stretching.

  • Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 182. Key fragments would correspond to the loss of the methoxy group (-OCH₃, m/z = 151) and the carbomethoxy group (-COOCH₃, m/z = 123).

Experimental Protocol: Acquiring a ¹H NMR Spectrum
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned and locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans for good signal-to-noise, typically 8 or 16).

  • Processing: Fourier transform the raw data (FID). The resulting spectrum should be phase-corrected and baseline-corrected.

  • Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Part 3: Relevance in Research and Drug Development

The true value of a molecule is defined by its application. The physical and chemical properties of this compound make it a molecule of considerable potential.

  • Scaffold for Medicinal Chemistry: The resorcinol moiety is a "privileged structure" in drug discovery, appearing in numerous compounds with diverse biological activities.[11] Phenolic compounds are well-documented as potent antioxidants, anti-inflammatories, and enzyme inhibitors.[2][3][12] The reactivity of the hydroxyl groups and the aromatic ring allows for the systematic generation of derivative libraries to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic profiles.

  • Synthetic Intermediate: It serves as a valuable starting material for the synthesis of more complex natural products and their analogs, such as the cytosporones.[1] Its defined substitution pattern provides a reliable entry point for intricate synthetic routes.

  • Probe for Biological Systems: As a known metabolite, it can be used in biochemical assays to study metabolic pathways or as a reference standard. Its antioxidant properties make it a useful tool for investigating oxidative stress-related phenomena in cellular models.

Safety and Handling

Based on aggregated GHS data, this compound should be handled with appropriate care in a laboratory setting.[4]

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation
  • Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

References

A Technical Guide to the Natural Sources and Isolation of Methyl 3,5-dihydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl 3,5-dihydroxyphenylacetate is a phenolic compound of interest for its potential biological activities and as a precursor in the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the natural sources, biosynthetic origins, and a detailed, field-proven methodology for the isolation and purification of this compound from its primary fungal source, the genus Curvularia. This document is intended to serve as a practical resource for researchers in natural product chemistry, mycology, and drug discovery, offering in-depth insights into the experimental choices and self-validating protocols for obtaining this valuable secondary metabolite.

Introduction: The Significance of this compound

This compound, a derivative of phenylacetic acid, is a secondary metabolite that has garnered attention within the scientific community. Its chemical structure, featuring a dihydroxylated phenyl ring, suggests potential antioxidant properties and makes it a valuable scaffold for synthetic chemistry.[1] This compound serves as a known reagent in the synthesis of various fungal metabolites, highlighting its importance as a building block in the creation of more complex molecules.[2] Understanding its natural origins and mastering its isolation are critical first steps for any research and development program focused on this compound.

Natural Sources: A Focus on the Fungal Kingdom

While the vast kingdom of plants is a rich source of phenolic compounds, current scientific literature points exclusively to the fungal domain for the natural occurrence of this compound.

The Genus Curvularia: A Prolific Producer

The primary and most well-documented source of this compound is the fungal genus Curvularia. Specifically, it has been identified as a metabolite of Curvularia siddiqui and has been successfully extracted from the mycelia of Curvularia lunata.[2] Curvularia species are dematiaceous hyphomycetes, known for their ability to produce a diverse array of bioactive secondary metabolites.[3][4][5][6]

The production of secondary metabolites by fungi is often influenced by the composition of the culture medium. For Curvularia lunata, a medium composed of yeast extract, malt extract, and glucose has been shown to support the production of this compound.[2] This suggests that the biosynthesis of this compound is linked to the fungus's primary metabolic pathways, which are fueled by these carbon and nitrogen sources.

Biosynthetic Pathway: A Glimpse into Fungal Metabolism

The biosynthesis of phenylacetic acid and its derivatives in fungi is believed to originate from the amino acid L-phenylalanine.[7] While the specific enzymatic steps leading to this compound in Curvularia have not been fully elucidated, a plausible pathway can be inferred from general fungal metabolic routes.

The proposed biosynthetic pathway likely involves the following key transformations:

  • Deamination of Phenylalanine: The pathway likely initiates with the removal of the amino group from L-phenylalanine to yield phenylpyruvic acid.

  • Decarboxylation: Phenylpyruvic acid then undergoes decarboxylation to form phenylacetaldehyde.

  • Oxidation: Subsequent oxidation of phenylacetaldehyde leads to the formation of phenylacetic acid.

  • Hydroxylation: The phenyl ring of phenylacetic acid is then hydroxylated at the 3 and 5 positions. This is a critical step that introduces the characteristic dihydroxy pattern.

  • Methylation: Finally, the carboxylic acid group of 3,5-dihydroxyphenylacetic acid is esterified with a methyl group, likely from S-adenosyl methionine (SAM), to yield this compound.

Biosynthesis_of_Methyl_3_5_dihydroxyphenylacetate L-Phenylalanine L-Phenylalanine Phenylpyruvic acid Phenylpyruvic acid L-Phenylalanine->Phenylpyruvic acid Deamination Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvic acid->Phenylacetaldehyde Decarboxylation Phenylacetic acid Phenylacetic acid Phenylacetaldehyde->Phenylacetic acid Oxidation 3,5-Dihydroxyphenylacetic acid 3,5-Dihydroxyphenylacetic acid Phenylacetic acid->3,5-Dihydroxyphenylacetic acid Hydroxylation This compound This compound 3,5-Dihydroxyphenylacetic acid->this compound Methylation

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine in fungi.

Isolation and Purification: A Step-by-Step Technical Protocol

The following protocol is a comprehensive, self-validating workflow for the isolation and purification of this compound from a Curvularia lunata culture. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Fungal Culture and Fermentation

Rationale: The initial step is to cultivate the fungus under conditions that promote the production of the target metabolite. Solid-state fermentation is often preferred for secondary metabolite production as it can mimic the natural growth conditions of the fungus.[8]

Protocol:

  • Strain Activation: Activate a cryopreserved culture of Curvularia lunata on a Potato Dextrose Agar (PDA) plate and incubate at 25-28°C for 5-7 days until sufficient mycelial growth is observed.

  • Inoculum Preparation: Prepare a seed culture by inoculating a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB) with a few agar plugs from the actively growing PDA plate. Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-4 days.

  • Solid-State Fermentation: In a 1 L Erlenmeyer flask, add 100 g of rice and 120 mL of distilled water. Autoclave at 121°C for 20 minutes. After cooling, inoculate the sterilized rice with 10 mL of the seed culture. Incubate at 25-28°C for 21-28 days in a stationary position.

Extraction of Secondary Metabolites

Rationale: The choice of solvent is critical for efficiently extracting the target compound from the fungal biomass and culture medium. Ethyl acetate is a moderately polar solvent that is effective in extracting a wide range of fungal secondary metabolites, including phenolic compounds.

Protocol:

  • Initial Extraction: After the incubation period, add 500 mL of ethyl acetate to each fermentation flask. Let it soak for 24 hours with occasional shaking.

  • Filtration and Concentration: Filter the mixture through cheesecloth to separate the mycelial mass from the ethyl acetate extract. Press the mycelium to recover the maximum amount of solvent.

  • Solvent Evaporation: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

Chromatographic Purification

Rationale: A multi-step chromatographic approach is necessary to separate this compound from the complex mixture of compounds in the crude extract. This protocol employs column chromatography followed by preparative Thin Layer Chromatography (TLC) for final purification.

Protocol:

  • Column Chromatography (Silica Gel):

    • Prepare a silica gel (60-120 mesh) column packed in hexane.

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a gradient of hexane and ethyl acetate (e.g., 100:0 to 0:100).

    • Collect fractions of 20-30 mL and monitor the separation by TLC.

  • Thin Layer Chromatography (TLC) Monitoring:

    • Spot the collected fractions on a silica gel TLC plate.

    • Develop the TLC plate in a solvent system of hexane:ethyl acetate (e.g., 7:3 or 1:1 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Pool the fractions containing the compound of interest based on their TLC profiles.

  • Preparative TLC (pTLC):

    • Concentrate the pooled fractions.

    • Apply the concentrated sample as a band onto a preparative silica gel TLC plate.

    • Develop the pTLC plate in the same solvent system used for monitoring.

    • Visualize the bands under UV light and scrape the band corresponding to this compound.

    • Extract the compound from the silica gel using methanol or ethyl acetate.

    • Filter and evaporate the solvent to obtain the purified this compound.

Isolation_Workflow cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification Strain_Activation Strain Activation (Curvularia lunata on PDA) Inoculum_Prep Inoculum Preparation (Liquid Culture) Strain_Activation->Inoculum_Prep Solid_State_Ferm Solid-State Fermentation (Rice Medium) Inoculum_Prep->Solid_State_Ferm Solvent_Extraction Solvent Extraction (Ethyl Acetate) Solid_State_Ferm->Solvent_Extraction Filtration Filtration & Concentration Solvent_Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chrom Column Chromatography (Silica Gel, Hexane:EtOAc) Crude_Extract->Column_Chrom TLC_Monitoring TLC Monitoring Column_Chrom->TLC_Monitoring pTLC Preparative TLC TLC_Monitoring->pTLC Pure_Compound Pure this compound pTLC->Pure_Compound

Caption: Experimental workflow for the isolation of this compound.

Physicochemical and Spectroscopic Characterization

Accurate identification and characterization of the isolated compound are paramount. The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 4724-10-1[9][10]
Molecular Formula C₉H₁₀O₄[9][10]
Molecular Weight 182.17 g/mol [9][10]
Melting Point 109-112 °C[2]
Appearance Solid
Solubility Soluble in methanol, ethyl acetate

For structural elucidation and confirmation, the following spectroscopic techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide definitive structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. Fragmentation patterns observed in MS/MS can provide further structural insights.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding the natural sources and a detailed protocol for the isolation of this compound from its fungal producer, Curvularia lunata. The methodologies described herein are designed to be robust and reproducible, enabling researchers to obtain this valuable compound for further investigation. Future research should focus on the complete elucidation of its biosynthetic pathway in Curvularia, which could open avenues for synthetic biology approaches to enhance its production. Furthermore, a thorough investigation of its biological activities is warranted to unlock its full therapeutic and industrial potential.

References

A Technical Guide to the Biological Activities of Methyl 3,5-dihydroxyphenylacetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The exploration of natural and synthetic compounds for therapeutic applications is a cornerstone of modern drug discovery. Among the vast array of chemical entities, phenolic compounds have garnered significant attention due to their diverse biological activities. This guide provides an in-depth technical overview of Methyl 3,5-dihydroxyphenylacetate, a phenylacetic acid derivative, and its related compounds.[1] As researchers and drug development professionals, understanding the nuanced biological properties and the underlying molecular mechanisms of such compounds is paramount for harnessing their full therapeutic potential. This document synthesizes current knowledge, offers practical experimental frameworks, and provides insights into the structure-activity relationships that govern the efficacy of this class of molecules.

Introduction to this compound

This compound, with the chemical formula C₉H₁₀O₄, is an organic compound characterized by a phenyl ring substituted with two hydroxyl groups at positions 3 and 5, and a methyl acetate group.[2][3][4][5] This structure, particularly the dihydroxyphenyl moiety, is the basis for its potential biological activities, most notably its antioxidant properties.[2] It is a known metabolite of Curvularia Siddiqui and has been extracted from the culture mycelia of Curvularia lunata.[1][6]

Chemical and Physical Properties
CAS Number 4724-10-1[1][2][3][4][5][6]
Molecular Formula C₉H₁₀O₄[2][3][4][5]
Molecular Weight 182.17 g/mol [3][4][5]
Melting Point 109-112 °C[4][6]
Appearance Solid[2]
Synonyms Methyl 2-(3,5-dihydroxyphenyl)acetate, (3,5-Dihydroxyphenyl)acetic acid methyl ester[2][4]

Core Biological Activities and Mechanistic Insights

The biological activities of this compound and its derivatives are multifaceted, stemming primarily from their phenolic nature. While direct research on this compound is emerging, extensive studies on structurally similar compounds, such as other dihydroxybenzoate derivatives and phenolic acids, provide a strong foundation for understanding its potential therapeutic applications.

Antioxidant Activity

The presence of hydroxyl groups on the phenyl ring endows this compound with potential antioxidant properties.[2] Phenolic compounds can donate a hydrogen atom to free radicals, thereby neutralizing them and mitigating oxidative stress. Oxidative stress is a key contributor to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Key Mechanistic Insights: The antioxidant capacity of phenolic compounds is primarily attributed to their ability to scavenge free radicals. This activity can be quantified using various in vitro assays. A lower half-maximal inhibitory concentration (IC50) value in these assays indicates a higher antioxidant potency.[7]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for assessing the free radical scavenging activity of a compound.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • Add 100 µL of various concentrations of the test compound to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or gallic acid can be used as a positive control.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Hypothetical Data Summary:

Compound DPPH IC50 (µM) ABTS IC50 (µM)
This compoundData Not AvailableData Not Available
Gallic Acid4.05[7]2.93[7]
Syringic Acid9.8[7]Data Not Available
Vanillic Acid>100[7]Data Not Available

Disclaimer: The IC50 values in this table are compiled from different studies and should be compared with caution due to potential variations in experimental conditions.[7]

Neuroprotective Effects

While the neurotoxic profile of some dopamine metabolites is well-documented, structurally similar compounds to this compound have demonstrated neuroprotective properties against oxidative stress-induced apoptosis.[8] For instance, Methyl 3,4-dihydroxybenzoate (MDHB) has been shown to mitigate oxidative damage in neuronal cells.[9][10] Given its structural similarity, this compound may also possess neuroprotective capabilities.

Key Mechanistic Insights: Neuroprotection by phenolic compounds often involves the modulation of key signaling pathways related to cell survival and apoptosis. The Akt signaling pathway is a crucial regulator of cell survival, and its activation can inhibit apoptosis. Conversely, the activation of caspases, such as caspase-3, is a hallmark of apoptosis.

Experimental Workflow: Assessing Neuroprotection

G cluster_0 Cell Culture and Treatment cluster_1 Assessment of Cell Viability and Apoptosis cluster_2 Mechanistic Analysis A SH-SY5Y cells B Pre-treatment with This compound A->B C Induction of Oxidative Stress (e.g., with TBHP) B->C D MTT Assay (Cell Viability) C->D E LDH Assay (Cytotoxicity) C->E F Annexin V-FITC Assay (Apoptosis) C->F G Measurement of Intracellular ROS (DCFH-DA Assay) C->G H Western Blot Analysis (Bcl-2, Bax, Caspase-3, p-Akt) C->H

Caption: Experimental workflow for investigating the neuroprotective effects of this compound.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases. Phenolic compounds are known to possess anti-inflammatory properties by modulating inflammatory pathways. Derivatives of dihydroxylphenyl lactic acid have been shown to attenuate inflammatory responses.[11] Similarly, other phenolic compounds inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12][13][14]

Key Signaling Pathway: NF-κB in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

G cluster_0 Cytoplasm cluster_1 Nucleus IkappaB IκB Complex IκB-NF-κB Complex IkappaB->Complex NFkappaB NF-κB NFkappaB->Complex Degradation IκB Degradation Complex->Degradation NFkappaB_nuc NF-κB Genes Pro-inflammatory Gene Expression NFkappaB_nuc->Genes Translocation Nuclear Translocation Stimuli Pro-inflammatory Stimuli (e.g., LPS) Stimuli->Degradation Degradation->NFkappaB_nuc releases NF-κB

Caption: Simplified NF-κB signaling pathway in inflammation.

Anticancer Activity

Several studies have highlighted the anticancer potential of phenolic compounds and their derivatives.[15][16] These compounds can induce apoptosis and cell cycle arrest in cancer cells. The exact mechanisms are often cell-type specific but generally involve the modulation of apoptotic and cell cycle regulatory proteins.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a colorimetric assay to assess cell viability.

  • Cell Seeding:

    • Seed cancer cells (e.g., A549 or HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the IC50 value.

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure. Key structural features that influence activity include:

  • Hydroxyl Groups: The number and position of hydroxyl groups on the phenyl ring are critical for antioxidant activity.[17]

  • Methyl Ester Group: The esterification of the carboxylic acid group can affect the compound's lipophilicity and, consequently, its bioavailability and cellular uptake.

  • Substituents on the Phenyl Ring: The addition of other functional groups can modulate the electronic properties and steric hindrance of the molecule, thereby influencing its interaction with biological targets.[17]

Synthesis of Derivatives

The synthesis of derivatives of this compound allows for the systematic exploration of SAR and the optimization of biological activity. A common synthetic route involves the Michael addition reaction. For example, a synthetic method for a related compound, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, involves the reaction of 2,6-di-tert-butyl phenol with methyl acrylate.[18] Similar strategies can be adapted for the synthesis of novel derivatives of this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. Its potential antioxidant, neuroprotective, anti-inflammatory, and anticancer activities warrant further investigation. Future research should focus on:

  • Comprehensive Biological Profiling: Conducting a wide range of in vitro and in vivo assays to fully characterize the biological activities of this compound.

  • Mechanistic Elucidation: Utilizing advanced molecular biology techniques to unravel the precise signaling pathways modulated by this compound.

  • Lead Optimization: Synthesizing and screening a library of derivatives to identify compounds with enhanced potency and selectivity.

  • Pharmacokinetic and Toxicological Studies: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising lead compounds.

By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel treatments for a variety of human diseases.

References

Solubility of Methyl 3,5-dihydroxyphenylacetate in different solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 3,5-dihydroxyphenylacetate

Abstract

This compound is a phenolic compound of interest in various scientific domains, including as a known metabolite and a reagent in the synthesis of fungal metabolites.[1] Its utility in drug development, chemical synthesis, and purification processes is fundamentally governed by its solubility in different solvent systems.[2][3] The selection of an appropriate solvent is a critical decision that influences reaction kinetics, crystallization, product purity, and the overall efficiency and safety of pharmaceutical formulations.[4][5] This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. It amalgamates theoretical principles with actionable experimental protocols, designed for researchers, scientists, and drug development professionals. In the absence of extensive published quantitative solubility data for this specific compound, this guide focuses on equipping the user with the predictive logic and empirical methodologies necessary to generate reliable solubility profiles.

Introduction to this compound

This compound, a phenylacetic acid derivative, holds the molecular formula C₉H₁₀O₄.[6][7] Understanding its solubility is not merely an academic exercise; it is a cornerstone for its practical application. In pharmaceutical manufacturing, solvents are indispensable for synthesis, extraction, purification, and formulation.[4] The efficiency of these processes hinges on the ability of a solvent to effectively dissolve the active pharmaceutical ingredient (API) and other excipients.[2] Therefore, a thorough characterization of the solubility of this compound is a prerequisite for its advancement in any research or development pipeline.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior in different solvents.

PropertyValueSource
Molecular Formula C₉H₁₀O₄[6][7]
Molecular Weight 182.17 g/mol [7][8]
IUPAC Name methyl 2-(3,5-dihydroxyphenyl)acetate[6]
CAS Number 4724-10-1[1]
Melting Point 109-112 °C[1][8]
Appearance Solid

img

Caption: Chemical Structure of this compound.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is the result of a complex interplay of intermolecular forces.[9] The widely used principle of "like dissolves like" serves as an excellent starting point for predicting solubility.[10][11] This rule indicates that substances with similar polarities are more likely to be soluble in one another.

Molecular Structure Analysis

The structure of this compound contains distinct functional groups that dictate its overall polarity and hydrogen bonding capabilities:

  • Two Phenolic Hydroxyl (-OH) Groups: These groups are highly polar and can act as both hydrogen bond donors and acceptors. This feature strongly suggests solubility in polar, protic solvents.

  • Aromatic Phenyl Ring: The benzene ring is nonpolar and hydrophobic, contributing to solubility in solvents with some nonpolar character.

  • Methyl Ester (-COOCH₃) Group: This group is polar and can act as a hydrogen bond acceptor. It contributes to the molecule's overall polarity.

The presence of multiple polar functional groups, particularly the two hydroxyls, suggests that this compound will be more soluble in polar solvents than in nonpolar solvents.

G cluster_solute This compound cluster_solvents Solvent Classes Solute Functional Groups FG1 2x Phenolic -OH (Polar, H-bond donor/acceptor) Solute->FG1 FG2 Phenyl Ring (Nonpolar) Solute->FG2 FG3 Methyl Ester (Polar, H-bond acceptor) Solute->FG3 S1 Polar Protic (e.g., Water, Methanol, Ethanol) FG1->S1 High Solubility (H-bonding) S2 Polar Aprotic (e.g., Acetone, DMSO, Ethyl Acetate) FG1->S2 Moderate Solubility S3 Nonpolar (e.g., Hexane, Toluene) FG1->S3 Low Solubility FG2->S3 Good Solubility FG3->S1 Moderate Solubility FG3->S2 Good Solubility

Caption: Predicted solubility based on functional group analysis.

Impact of pH on Solubility

The phenolic hydroxyl groups on this compound are weakly acidic. In the presence of a base, these groups can be deprotonated to form phenolate anions. This ionization dramatically increases the polarity of the molecule, leading to a significant increase in solubility in aqueous solutions.[12][13] Therefore, the compound is expected to be soluble in aqueous solutions of sodium hydroxide or sodium bicarbonate. This property is crucial for extraction and purification processes.

Experimental Protocol for Solubility Determination

For precise and reliable data, experimental determination is essential. The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.[14][15]

Workflow: Shake-Flask Method

The following diagram outlines the standard workflow for determining solubility using the shake-flask method followed by quantitative analysis.

A 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 24-72 hours) until equilibrium is reached. A->B C 3. Phase Separation Allow solid to settle. Alternatively, centrifuge to pellet undissolved solid. B->C D 4. Sample Collection & Filtration Withdraw supernatant and immediately filter through a 0.45 µm syringe filter. C->D E 5. Dilution Dilute the filtered saturated solution to a concentration within the analytical method's linear range. D->E F 6. Quantitative Analysis Measure concentration using a validated method (e.g., UV-Vis, HPLC). E->F G 7. Calculation Calculate original concentration, accounting for dilution factor. F->G

Caption: Experimental workflow for the Shake-Flask Method.

Detailed Step-by-Step Methodology

This protocol provides a self-validating system for accurate solubility measurement.

Materials and Equipment:

  • This compound (high purity)

  • Analytical grade solvents

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or appropriate for the solvent)

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium was reached with a saturated solution.[15]

    • Accurately add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation during equilibration.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker. Maintaining a constant temperature is critical as solubility is temperature-dependent.[10]

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.

    • Causality Check: The time required for equilibration can vary. It is advisable to run a preliminary experiment where samples are analyzed at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.[15]

  • Sample Processing:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.

    • Immediately filter the supernatant through a syringe filter. This step is critical to remove any microscopic, undissolved crystals that would otherwise lead to an overestimation of solubility.[15]

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

Quantitative Analysis by UV-Vis Spectrophotometry
  • Determine Maximum Absorbance (λmax): Prepare a dilute solution of the compound in the solvent and scan it across a range of UV wavelengths to find the λmax, where the compound absorbs light most strongly.

  • Prepare a Calibration Curve: Create a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax and plot absorbance versus concentration. The resulting linear regression equation (y = mx + c) is used to calculate the concentration of unknown samples.

  • Analyze the Sample: Measure the absorbance of the diluted, saturated sample solution at λmax.

  • Calculate Solubility: Use the calibration curve equation to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the concentration of the original saturated solution. This value is the solubility of the compound in that solvent at the specified temperature.

Data Presentation

Solubility data should be reported in standard units such as mg/mL or mol/L at a specified temperature. The following table can be used to record experimentally determined values.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
Methanol25
Ethanol25
Acetone25
Ethyl Acetate25
Dichloromethane25
Hexane25
Dimethyl Sulfoxide (DMSO)25
5% Aqueous NaOH25

Conclusion

References

Unlocking the Therapeutic Promise of Methyl 3,5-dihydroxyphenylacetate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3,5-dihydroxyphenylacetate (MDHPA), a phenolic compound with a core structure known for significant biological activity, represents a compelling yet underexplored molecule in the landscape of modern therapeutics. While direct research on MDHPA is nascent, its structural analogy to well-characterized phenolic acids and their derivatives provides a strong rationale for investigating its potential in several key therapeutic areas. This technical guide synthesizes the existing knowledge base for structurally related compounds to build a robust, scientifically-grounded framework for the systematic evaluation of MDHPA. We will delve into its hypothesized antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties. For each potential application, we will elucidate the likely mechanisms of action, propose detailed, field-proven experimental protocols for validation, and provide visual workflows to guide researchers in their discovery and development efforts. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals poised to explore the therapeutic frontiers of this compound.

Introduction: The Scientific Rationale for Investigating this compound

This compound (MDHPA) is a small molecule belonging to the hydroxyphenylacetic acid class of phenolic compounds.[1] Its chemical structure, characterized by a dihydroxylated phenyl ring and a methyl acetate functional group, is suggestive of significant therapeutic potential. Phenolic compounds are ubiquitously found in plants and are renowned for their diverse health benefits, which are largely attributed to their antioxidant and anti-inflammatory properties.[2][3][4][5] The arrangement of hydroxyl groups on the aromatic ring is a key determinant of the antioxidant capacity of phenolic compounds.[6]

While MDHPA itself has been primarily documented as a metabolite and a reagent in chemical synthesis, its structural congeners, such as other dihydroxyphenylacetic acids, have demonstrated notable biological activities.[7][8][9][10] This guide, therefore, puts forth a scientifically-driven hypothesis that MDHPA is a molecule of significant therapeutic interest and outlines a comprehensive strategy for its investigation.

Chemical Structure and Properties of this compound:

  • IUPAC Name: methyl 2-(3,5-dihydroxyphenyl)acetate

  • Molecular Formula: C₉H₁₀O₄

  • Molecular Weight: 182.17 g/mol

  • Key Structural Features:

    • Phenolic Hydroxyl Groups: The two hydroxyl groups on the phenyl ring are predicted to be the primary drivers of its antioxidant activity through hydrogen atom transfer or single electron transfer mechanisms.[2]

    • Methyl Ester Group: The methyl ester may influence the molecule's lipophilicity, membrane permeability, and pharmacokinetic profile.

This guide will now explore the four most promising therapeutic applications for MDHPA, providing the scientific rationale and detailed experimental pathways for each.

Potential Therapeutic Application I: Potent Antioxidant Activity

2.1. Mechanistic Hypothesis

The primary mechanism by which phenolic compounds exert their antioxidant effects is through the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals, thus terminating damaging chain reactions.[2][3][5] The two hydroxyl groups on the phenyl ring of MDHPA make it a prime candidate for a potent antioxidant. We hypothesize that MDHPA can scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress, a key pathological factor in numerous chronic diseases.[11]

2.2. Proposed Signaling Pathway

The antioxidant activity of phenolic compounds can be multifaceted, involving direct radical scavenging and the modulation of endogenous antioxidant defense systems.[11]

antioxidant_pathway MDHPA This compound ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂, •OH) MDHPA->ROS Direct Scavenging Nrf2 Nrf2 MDHPA->Nrf2 Activation Neutralized_ROS Neutralized Species ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Enzymatic Neutralization

Caption: Hypothesized antioxidant mechanisms of MDHPA.

2.3. Experimental Protocols for Validation

A tiered approach, beginning with in vitro chemical assays and progressing to cell-based models, is recommended.

2.3.1. In Vitro Antioxidant Capacity Assays

AssayPrincipleExperimental Summary
DPPH Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change.[12]1. Prepare a stock solution of MDHPA in methanol. 2. In a 96-well plate, add various concentrations of MDHPA to a methanolic solution of DPPH. 3. Incubate in the dark for 30 minutes. 4. Measure the absorbance at 517 nm. 5. Calculate the percentage of radical scavenging activity.
ABTS Radical Cation Decolorization Assay Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.[12]1. Generate the ABTS radical cation by reacting ABTS with potassium persulfate. 2. Dilute the ABTS radical solution with ethanol to a specific absorbance. 3. Add various concentrations of MDHPA to the ABTS radical solution. 4. Measure the absorbance at 734 nm after a defined incubation period. 5. Determine the percentage of inhibition.
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[13]1. Prepare the FRAP reagent by mixing TPTZ solution, FeCl₃ solution, and acetate buffer. 2. Add various concentrations of MDHPA to the FRAP reagent. 3. Incubate at 37°C. 4. Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm. 5. Construct a standard curve using FeSO₄.

2.3.2. Cell-Based Antioxidant Assays

  • Cellular Antioxidant Activity (CAA) Assay: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.

  • Measurement of Intracellular ROS: Utilize probes like DCFH-DA to quantify the reduction of intracellular ROS levels in cells (e.g., human keratinocytes) subjected to oxidative stress (e.g., H₂O₂ treatment) in the presence of MDHPA.

Potential Therapeutic Application II: Anti-inflammatory Effects

3.1. Mechanistic Hypothesis

Chronic inflammation is a hallmark of many diseases.[4] Phenolic compounds are known to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways, and inhibiting the production of pro-inflammatory mediators.[1][4][14][15] We hypothesize that MDHPA can attenuate inflammatory responses by inhibiting the expression and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS).[4]

3.2. Proposed Signaling Pathway

anti_inflammatory_pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB Nucleus Nucleus NFκB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_inflammatory_Genes Gene Transcription MDHPA This compound MDHPA->IKK Inhibition MDHPA->NFκB Inhibition of Translocation

Caption: Hypothesized anti-inflammatory mechanism of MDHPA via NF-κB pathway inhibition.

3.3. Experimental Protocols for Validation

3.3.1. In Vitro Anti-inflammatory Assays

  • Cell Line: Murine macrophage cell line (RAW 264.7) or human monocytic cell line (THP-1).

  • Inflammatory Stimulus: Lipopolysaccharide (LPS).

AssayPrincipleExperimental Summary
Nitric Oxide (NO) Production Assay (Griess Test) Measures the accumulation of nitrite, a stable product of NO, in the cell culture medium.[16]1. Seed cells in a 96-well plate and pre-treat with various concentrations of MDHPA for 1-2 hours. 2. Stimulate with LPS (1 µg/mL) for 24 hours. 3. Collect the supernatant and mix with Griess reagent. 4. Measure the absorbance at 540 nm. 5. Quantify nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA) Quantifies the levels of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.[16]1. Following the same treatment protocol as the Griess test, collect the cell culture supernatant. 2. Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions. 3. Measure the absorbance and calculate cytokine concentrations based on standard curves.
Western Blot Analysis for Key Proteins Detects the expression and phosphorylation status of key proteins in the inflammatory signaling pathway (e.g., p-p65, p-IκBα, COX-2, iNOS).[17]1. Treat cells with MDHPA and/or LPS for appropriate time points. 2. Lyse the cells and determine protein concentration. 3. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. 4. Probe with specific primary antibodies followed by HRP-conjugated secondary antibodies. 5. Visualize protein bands using a chemiluminescence detection system.
NF-κB Reporter Assay Utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[18][19]1. Use a cell line such as HEK293-NF-κB-luc. 2. Pre-treat cells with MDHPA. 3. Stimulate with TNF-α. 4. Measure luciferase activity to determine the extent of NF-κB activation.

Potential Therapeutic Application III: Neuroprotective Effects

4.1. Mechanistic Hypothesis

Oxidative stress and inflammation are key contributors to the pathogenesis of neurodegenerative diseases.[20] Given its hypothesized antioxidant and anti-inflammatory properties, MDHPA may exert neuroprotective effects. We postulate that MDHPA can protect neuronal cells from damage induced by neurotoxins or oxidative insults by reducing apoptosis, mitigating mitochondrial dysfunction, and suppressing neuroinflammation.

4.2. Proposed Experimental Workflow

neuroprotection_workflow cluster_1 In Vivo Studies Start Start: Investigate Neuroprotective Potential of MDHPA InVitro_Models In Vitro Neurotoxicity Models (e.g., SH-SY5Y cells + H₂O₂/MPP⁺) Start->InVitro_Models Assess_Viability Assess Cell Viability (MTT, LDH assays) InVitro_Models->Assess_Viability Assess_Apoptosis Assess Apoptosis (Annexin V/PI staining, Caspase-3 activity) InVitro_Models->Assess_Apoptosis Assess_Oxidative_Stress Assess Oxidative Stress (ROS levels, Mitochondrial Membrane Potential) InVitro_Models->Assess_Oxidative_Stress Assess_Inflammation Assess Neuroinflammation (Microglia activation, Cytokine release) InVitro_Models->Assess_Inflammation InVivo_Models In Vivo Models of Neurodegeneration (e.g., MPTP-induced Parkinson's model) Assess_Viability->InVivo_Models Assess_Apoptosis->InVivo_Models Assess_Oxidative_Stress->InVivo_Models Assess_Inflammation->InVivo_Models Behavioral_Tests Behavioral Assessments (e.g., Rotarod, Morris water maze) InVivo_Models->Behavioral_Tests Histological_Analysis Post-mortem Histological & Biochemical Analysis (e.g., TH staining, Neurotransmitter levels) InVivo_Models->Histological_Analysis Conclusion Conclusion: Evaluate Therapeutic Potential Behavioral_Tests->Conclusion Histological_Analysis->Conclusion

Caption: Experimental workflow for assessing the neuroprotective effects of MDHPA.

4.3. Experimental Protocols for Validation

4.3.1. In Vitro Neuroprotection Assays

  • Cell Line: Human neuroblastoma cell line (SH-SY5Y) or primary neuronal cultures.

  • Neurotoxin: Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or 1-methyl-4-phenylpyridinium (MPP⁺).

AssayPrincipleExperimental Summary
MTT Assay for Cell Viability Measures the metabolic activity of viable cells by their ability to reduce MTT to formazan.1. Seed cells in a 96-well plate. 2. Pre-treat with MDHPA for a specified duration. 3. Induce neurotoxicity with a chosen neurotoxin. 4. Add MTT solution and incubate. 5. Solubilize the formazan crystals and measure absorbance at 570 nm.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity Measures the release of LDH from damaged cells into the culture medium.1. Following the same treatment protocol, collect the cell culture supernatant. 2. Use a commercial LDH cytotoxicity assay kit to measure LDH activity.
Flow Cytometry for Apoptosis Uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.1. Treat cells as described above. 2. Harvest and stain cells with Annexin V-FITC and PI. 3. Analyze the cell populations using a flow cytometer.
Mitochondrial Membrane Potential (MMP) Assay Utilizes fluorescent dyes like JC-1 or TMRM to assess mitochondrial health.1. Treat cells in a black, clear-bottom 96-well plate. 2. Stain with a mitochondrial membrane potential-sensitive dye. 3. Measure fluorescence using a plate reader or fluorescence microscope.

4.3.2. In Vivo Neuroprotection Models

For promising in vitro results, progression to in vivo models is crucial.[21][22] A well-established model is the MPTP-induced mouse model of Parkinson's disease.

  • Animal Model: C57BL/6 mice.

  • Procedure: Administer MDHPA prior to and/or concurrently with MPTP injections.

  • Assessments:

    • Behavioral Tests: Rotarod test for motor coordination, pole test for bradykinesia.

    • Post-mortem Analysis: Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to assess dopaminergic neuron survival. HPLC analysis of dopamine and its metabolites (including 3,4-dihydroxyphenylacetic acid - DOPAC) in the striatum.[7][9][10][20]

Potential Therapeutic Application IV: Cardiovascular Protection

5.1. Mechanistic Hypothesis

Cardiovascular diseases are often linked to oxidative stress, inflammation, and endothelial dysfunction.[11][23][24][25][26] Phenolic compounds have been shown to confer cardioprotective effects through various mechanisms, including improving endothelial function, reducing platelet aggregation, and protecting LDL from oxidation.[23][24][25] We hypothesize that MDHPA may contribute to cardiovascular health by improving endothelial function via enhanced nitric oxide (NO) bioavailability and by exerting anti-inflammatory and antioxidant effects within the vasculature.

5.2. Proposed Experimental Approaches

5.2.1. In Vitro Models of Endothelial Function

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Experimental Setup:

    • NO Production: Measure NO production in HUVECs treated with MDHPA using a fluorescent probe like DAF-FM diacetate.

    • Endothelial Cell Inflammation: Pre-treat HUVECs with MDHPA and then stimulate with TNF-α. Assess the expression of adhesion molecules (e.g., VCAM-1, ICAM-1) using flow cytometry or western blotting.

5.2.2. Ex Vivo Models of Vascular Reactivity

  • Model: Isolated aortic rings from rats or mice mounted in an organ bath.[27]

  • Procedure:

    • Assess the effect of MDHPA on endothelium-dependent vasodilation in response to acetylcholine in pre-constricted aortic rings.

    • Evaluate the direct vasorelaxant effect of MDHPA on pre-constricted aortic rings.

5.2.3. In Vitro Models for Cardiotoxicity and Myocardial Protection

  • Cell Model: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[28][29]

  • Assays:

    • Contractility and Electrophysiology: Use microelectrode arrays (MEAs) to assess the effects of MDHPA on the beating frequency and field potential duration of hiPSC-CMs.[28]

    • Cardiomyocyte Viability: Evaluate the protective effect of MDHPA against doxorubicin-induced cardiotoxicity by measuring cell viability and apoptosis.[29]

Pharmacokinetics and Metabolism Considerations

A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of MDHPA is critical for its development as a therapeutic agent. The methyl ester group may be susceptible to hydrolysis by esterases in the plasma and tissues, potentially converting MDHPA to its corresponding carboxylic acid, 3,5-dihydroxyphenylacetic acid. This metabolite may also possess biological activity. In silico and in vitro ADME assays should be conducted early in the development process.

Conclusion and Future Directions

This compound presents a compelling opportunity for the development of novel therapeutics for a range of disorders underpinned by oxidative stress and inflammation. This guide provides a foundational framework for the systematic investigation of its potential antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. The proposed experimental protocols, grounded in established methodologies, offer a clear path forward for researchers to validate these hypotheses. Future research should focus on a thorough in vitro and in vivo characterization of MDHPA, including a detailed pharmacokinetic and toxicological profiling, to fully elucidate its therapeutic potential and pave the way for its potential clinical translation.

References

Methyl 3,5-dihydroxyphenylacetate: An Examination of its Potential Metabolite Status

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the question of whether Methyl 3,5-dihydroxyphenylacetate is a known metabolite. Based on a comprehensive review of current scientific literature and metabolomic databases, there is no direct evidence to suggest that this compound is a recognized endogenous metabolite in mammalian systems. The metabolic landscape of dihydroxyphenylacetates is dominated by its structural isomer, 3,4-dihydroxyphenylacetic acid (DOPAC), a key catabolite of the neurotransmitter dopamine. This guide will explore the known metabolic pathways of related compounds, discuss the enzymatic logic that makes the 3,5-dihydroxy substitution pattern unlikely, and provide a framework for the experimental investigation of this compound in biological matrices.

The Preponderance of 3,4-Substituted Phenylacetates in Metabolism

The metabolism of catecholic compounds, particularly those derived from dopamine, is well-characterized. The primary enzymatic machinery in mammals is geared towards the processing of 3,4-dihydroxylated phenyl rings.

The Dopamine Catabolic Pathway: A Case Study

Dopamine is primarily metabolized in the brain and periphery via two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). This process leads to the formation of homovanillic acid (HVA) through intermediates such as 3,4-dihydroxyphenylacetaldehyde (DOPAL) and 3,4-dihydroxyphenylacetic acid (DOPAC).[1][2][3]

The formation of DOPAC from dopamine is a critical step.[2][3] MAO catalyzes the oxidative deamination of dopamine to DOPAL, which is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to DOPAC.[2][4] This established pathway highlights the enzymatic preference for the 3,4-dihydroxy substitution pattern, which originates from the structure of dopamine itself.

Dopamine Metabolism to DOPAC Dopamine Dopamine DOPAL 3,4-Dihydroxyphenyl- acetaldehyde (DOPAL) Dopamine->DOPAL Monoamine Oxidase (MAO) DOPAC 3,4-Dihydroxyphenyl- acetic Acid (DOPAC) DOPAL->DOPAC Aldehyde Dehydrogenase (ALDH)

Caption: The established metabolic pathway of dopamine to DOPAC.

Biosynthetic Plausibility of this compound

While not a recognized metabolite, it is theoretically possible for this compound to be formed. This would require a series of enzymatic reactions that are not commonly observed in mammalian phenylacetate metabolism.

Hypothetical Biosynthetic Pathways

The formation of a 3,5-dihydroxyphenylacetate structure would likely involve a different biosynthetic origin than the catecholamine pathway. It could potentially arise from the metabolism of plant-derived phenolic compounds or through alternative, less-characterized metabolic routes. The subsequent methylation of the carboxyl group to form the methyl ester would be catalyzed by a methyltransferase.

While there is evidence of various methyltransferases in biological systems, the specific methylation of 3,5-dihydroxyphenylacetic acid is not a documented metabolic step.

Analytical Strategies for the Detection and Identification of this compound

To definitively determine the presence or absence of this compound in a biological sample, a robust analytical workflow is required. This typically involves a combination of chromatographic separation and mass spectrometric detection.

Sample Preparation

The initial step in the analytical process is the extraction of small molecules from the biological matrix (e.g., plasma, urine, tissue homogenate). A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be suitable for enriching compounds like this compound while removing interfering substances.

Analytical Techniques

A comparative overview of suitable analytical techniques is presented in the table below.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Quantification, Purity AssessmentIdentification, Quantification, Impurity ProfilingStructural Elucidation, Quantification
Sample Derivatization Not typically requiredMay be required to improve volatilityNot required
Selectivity Good to ExcellentExcellentExcellent
Sensitivity High (ng/mL range)Very High (pg/mL to ng/mL range)Moderate to Low (µg/mL to mg/mL range)
Quantitative Accuracy ExcellentVery GoodGood to Excellent (with internal standard)

Table adapted from a comparative guide on analytical techniques for similar phenolic compounds.[5]

Experimental Protocol: LC-MS/MS for Targeted Analysis

For targeted detection of this compound, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended for its high sensitivity and specificity.

1. Preparation of Standard Solutions:

  • Obtain a certified reference standard of this compound.[6][7]

  • Prepare a stock solution in a suitable solvent (e.g., methanol) and create a series of dilutions for a calibration curve.

2. Chromatographic Separation:

  • Column: A C18 reverse-phase column is appropriate for separating phenolic compounds.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common starting point.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is often suitable for phenolic acids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for targeted quantification. This involves selecting a specific precursor ion (the molecular weight of this compound) and one or more product ions generated by fragmentation.

Analytical Workflow for Metabolite Identification Biological_Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction (SPE or LLE) Biological_Sample->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis

Caption: A generalized analytical workflow for targeted metabolite analysis.

Conclusion

References

An In-Depth Technical Guide to the Safe Handling of Methyl 3,5-dihydroxyphenylacetate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety and handling precautions for Methyl 3,5-dihydroxyphenylacetate, a key intermediate in pharmaceutical synthesis and a subject of ongoing research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of safety procedures to offer a deeper understanding of the causality behind these recommendations, fostering a culture of safety and scientific integrity in the laboratory.

Understanding the Hazard Profile of this compound

This compound is a phenolic compound that, while crucial for various synthetic pathways, presents a distinct set of hazards that must be managed to ensure personnel safety and experimental integrity. Its hazard profile is primarily characterized by its irritant properties.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin Irritation (Category 2) : Causes skin irritation.[1]

  • Eye Irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory Tract Irritation: May cause respiratory irritation.[1]

The phenolic hydroxyl groups and the ester moiety contribute to its reactivity and potential to interact with biological tissues. The causality behind its irritant nature lies in its ability to denature proteins and disrupt cell membranes upon contact, leading to an inflammatory response. Understanding this mechanism underscores the critical importance of preventing direct contact.

Hazard Summary Table:

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation[1]

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and personal protective equipment (PPE) to minimize exposure. This approach is not merely about compliance but about creating a "self-validating" system where each layer of protection reinforces the others.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the hazard at its source. For a fine, potentially airborne powder like this compound, this is paramount.

  • Chemical Fume Hood: All weighing and handling of the solid compound should be conducted in a properly functioning chemical fume hood.[2] This is not just to prevent inhalation of the powder but also to contain any potential spills. The constant airflow directs airborne particles away from the user's breathing zone.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential, even with robust engineering controls in place. The choice of PPE should be based on a thorough risk assessment of the procedures being performed.

  • Eye and Face Protection: Chemical safety goggles are mandatory to prevent airborne particles from causing serious eye irritation.[3] A face shield should be worn in situations with a higher risk of splashing or dust generation.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. It is crucial to check the manufacturer's glove compatibility data. After handling, gloves should be removed using the proper technique to avoid contaminating the skin and disposed of as hazardous waste.

  • Protective Clothing: A lab coat is required to protect the skin and clothing from contamination. For larger quantities or procedures with a high risk of dust generation, consider additional protective clothing like aprons or sleeves.[2]

  • Respiratory Protection: In situations where engineering controls are not sufficient to control airborne concentrations, or during a large spill, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[4] All respirator use must be in accordance with a comprehensive respiratory protection program.

Logical Flow for PPE Selection:

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Assess Task Assess Task (e.g., weighing, transfer, reaction) Goggles Chemical Safety Goggles (Mandatory) Assess Task->Goggles Gloves Nitrile Gloves (Mandatory) Assess Task->Gloves LabCoat Lab Coat (Mandatory) Assess Task->LabCoat FaceShield Face Shield (High Splash/Dust Potential) Assess Task->FaceShield If splash/dust risk Respirator Respirator (High Aerosolization Potential) Assess Task->Respirator If high aerosolization

Caption: PPE selection workflow based on task-specific risk assessment.

Handling and Storage Protocols: Ensuring Stability and Safety

Proper handling and storage are critical to maintaining the chemical integrity of this compound and preventing accidental exposure.

Handling
  • Avoid Dust Formation: Handle the compound gently to minimize the generation of dust. Use appropriate tools, such as a spatula, for transfers.

  • Grounding: For larger quantities, take precautions against static discharge, which can cause dust explosions.

  • Incompatible Materials: Keep away from strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[3]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Keep the container tightly closed to prevent contamination and absorption of moisture.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3]

  • Inert Atmosphere: For long-term storage to maintain purity, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Emergency Procedures: A Plan for the Unexpected

A well-defined emergency response plan is a cornerstone of a safe laboratory environment. All personnel must be familiar with these procedures.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.

Spill Response

Prompt and appropriate action is crucial in the event of a spill to prevent the spread of contamination and minimize exposure.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: At a minimum, wear a lab coat, gloves, and chemical safety goggles. A respirator may be necessary for large spills or in poorly ventilated areas.

  • Contain the Spill: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.[2] Do not use combustible materials like paper towels to absorb the bulk of the powder.

  • Clean Up: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.[2] A wet-wiping method can be used for the final decontamination of the surface.

  • Decontaminate: Wipe the spill area with a damp cloth or sponge.

  • Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed, labeled container for disposal as hazardous waste.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Spill Response Decision Tree:

Spill_Response Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess Small Small, Contained Spill Assess->Small Minor Large Large or Uncontained Spill Assess->Large Major Cleanup Follow Lab Spill Cleanup Protocol Small->Cleanup Evacuate Evacuate Area, Alert Safety Officer Large->Evacuate

References

Methodological & Application

A Robust, Validated HPLC-UV Method for the Quantification of Methyl 3,5-dihydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Senior Application Scientist: Gemini

Abstract

This application note details a highly reliable and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantitative analysis of Methyl 3,5-dihydroxyphenylacetate. This compound, a phenylacetic acid derivative, is of interest in various research and development areas, including its role as a fungal metabolite and a reagent in synthetic chemistry.[1] The method described herein is developed for specificity, linearity, accuracy, and precision, making it suitable for routine quality control, stability studies, and research applications. All protocols have been structured to align with the validation principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[2][3]

Principle of the Method: Causality in Chromatographic Design

The successful quantification of this compound hinges on achieving a sharp, symmetrical chromatographic peak that is well-resolved from any potential impurities or matrix components. The chosen methodology, reversed-phase chromatography, is ideally suited for moderately polar analytes like this phenolic ester.[4]

  • Analyte Chemistry: this compound possesses two polar phenolic hydroxyl (-OH) groups and a less polar methyl ester functional group.[5] In an aqueous solution, the phenolic protons are weakly acidic and can dissociate, leading to an anionic form of the molecule. If not controlled, this ionization can result in significant peak tailing and poor reproducibility.

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is employed. This nonpolar, hydrophobic surface interacts with the analyte primarily through van der Waals forces.[6]

  • Mobile Phase Rationale: A polar mobile phase is used to elute the analyte. The critical component is the addition of an acid (e.g., phosphoric acid) to the aqueous portion of the mobile phase.[7] By maintaining a low pH (typically 2-3), the ionization of the phenolic hydroxyl groups is suppressed. This ensures that the analyte exists predominantly in its neutral, non-ionized form, promoting more consistent hydrophobic interactions with the C18 stationary phase and resulting in sharp, symmetrical peaks. Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent miscibility with aqueous buffers.[7]

Instrumentation, Chemicals, and Materials

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, degasser, autosampler, and column thermostat.

    • UV-Vis or Diode Array Detector (DAD). A DAD is recommended for its ability to confirm peak purity and determine the optimal detection wavelength.[8]

  • Chemicals:

    • This compound reference standard (≥97% purity).[5]

    • Acetonitrile (HPLC grade).

    • Phosphoric Acid (ACS grade or higher).

    • Water (HPLC grade or Milli-Q equivalent).

  • Materials:

    • Analytical balance.

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).

    • HPLC vials with caps.

    • Chromatographic Data System (CDS) software.

Optimized Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity and ease of use.

ParameterCondition
HPLC Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile / 0.1% Phosphoric Acid in Water (35:65 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 275 nm
Run Time Approximately 10 minutes

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Preparation of Solutions

A. Mobile Phase Preparation (1 L):

  • Pour 650 mL of HPLC-grade water into a 1 L media bottle.

  • Carefully add 1.0 mL of concentrated phosphoric acid and mix thoroughly.

  • Add 350 mL of acetonitrile.

  • Cap the bottle and sonicate for 15 minutes to degas the solution.

B. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Record the exact weight.

  • Add approximately 15 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the mark with methanol. Mix thoroughly. This solution should be stored at 2-8 °C and can be used for up to 7 days.

C. Calibration Standards (e.g., 10, 25, 50, 100, 150 µg/mL):

  • Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase. For example, to prepare a 50 µg/mL standard in a 10 mL flask, pipette 0.5 mL of the 1000 µg/mL stock solution and dilute to the mark with the mobile phase.

D. Sample Preparation:

  • Accurately weigh the sample material expected to contain this compound.

  • Dissolve the sample in a suitable solvent (methanol is a good starting point) and dilute to a known volume to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[9]

Protocol 2: HPLC Analysis Workflow
  • System Startup: Purge the HPLC system with the mobile phase to remove any air bubbles and previous solvents.

  • Column Equilibration: Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • System Suitability: Inject the 50 µg/mL standard solution six consecutive times to perform a system suitability test before running any samples.

  • Sequence Setup: Create an analytical sequence in the CDS. Include blank injections (mobile phase), all calibration standards, and the prepared samples.

  • Execution: Run the sequence.

Method Validation: Ensuring a Self-Validating System

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[10][11]

Validation ParameterProtocol SummaryAcceptance Criteria
System Suitability Inject a mid-level standard (e.g., 50 µg/mL) six times.Tailing Factor ≤ 2.0; %RSD of peak area and retention time < 2.0%.[10]
Specificity Analyze a blank (diluent), a placebo (if applicable), and a spiked sample.No interfering peaks at the retention time of the analyte.
Linearity & Range Analyze calibration standards at a minimum of five concentration levels (e.g., 10-150 µg/mL) in triplicate. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Analyze six replicate samples at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst.%RSD should be ≤ 2.0%.[10]
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of low-concentration standards.LOD: S/N ≈ 3:1; LOQ: S/N ≈ 10:1.
Robustness Deliberately vary method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min).The system suitability criteria must still be met.

Data Analysis and Calculation

  • Calibration Curve: Generate a linear regression plot of the mean peak area versus the concentration for the calibration standards.

  • Quantification: The concentration of this compound in the sample is calculated using the equation from the linear regression:

    Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

    Remember to account for the initial sample weight and dilution factors to report the final result in the appropriate units (e.g., %w/w).

Workflow Visualization

The diagram below illustrates the complete analytical workflow from sample preparation to the final quantitative result.

HPLC_Workflow Analytical Workflow for this compound Quantification cluster_prep 1. Solution Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Calculation weigh Weigh Standard & Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Target Concentration dissolve->dilute filtrate Filter (0.45 µm) dilute->filtrate inject Inject into HPLC filtrate->inject separate C18 Column Separation inject->separate detect UV Detection (275 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate calculate Calculate Sample Concentration calibrate->calculate result Final Reportable Value calculate->result

Caption: A flowchart of the HPLC-UV analytical process.

Conclusion

The HPLC-UV method described in this application note is a robust, reliable, and efficient tool for the quantitative determination of this compound. The use of a standard C18 column and an acidified mobile phase provides excellent peak shape and resolution. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in regulated and research environments, delivering data of high quality and integrity.

References

Application Notes & Protocols: Methyl 3,5-dihydroxyphenylacetate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding Molecule

In the landscape of organic synthesis, the strategic selection of a starting material is paramount to the efficiency and success of a synthetic campaign. Methyl 3,5-dihydroxyphenylacetate (MDHP), a derivative of resorcinol, stands out as a highly valuable and versatile building block.[1][2] Its structure is deceptively simple, yet it harbors a rich chemical potential stemming from its unique arrangement of functional groups: a resorcinol core, which provides two nucleophilic hydroxyl groups and a highly activated aromatic ring, coupled with a methyl ester side chain.[2] This combination makes MDHP an ideal precursor for a diverse array of complex molecules, including fungal metabolites, bioactive stilbenes, and novel pharmaceutical agents.[3][4][5]

This guide provides an in-depth exploration of MDHP's reactivity and offers detailed, field-proven protocols for its application. We will delve into the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate these methods but also adapt and innovate upon them.

Physicochemical & Spectroscopic Profile

A thorough understanding of the starting material is the foundation of any successful synthesis. The properties of MDHP are summarized below. Characterization via spectroscopic methods is essential for monitoring reaction progress and confirming the identity of intermediates and final products.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4724-10-1[6][7]
Molecular Formula C₉H₁₀O₄[2][6][7]
Molecular Weight 182.17 g/mol [6][7]
Appearance Brown to gray solid[8]
Melting Point 109-112 °C (lit.)[3]

Table 2: Key Spectroscopic Data for this compound

TechniqueKey Features (Solvent: DMSO-d₆)Source
¹H NMR Signals corresponding to aromatic protons, methylene protons (CH₂), methyl ester protons (OCH₃), and phenolic hydroxyl protons (OH).[6]
¹³C NMR Resonances for carbonyl carbon, aromatic carbons (including those bonded to hydroxyls), methylene carbon, and methyl ester carbon.[9]
IR Spectroscopy Characteristic absorptions for O-H (phenolic), C=O (ester), and C-O stretching, as well as aromatic C-H and C=C bands.[6]
Mass Spec (GC-MS) Molecular ion peak (M⁺) at m/z 182, with characteristic fragmentation patterns.[6]

Core Reactivity: A Map of Synthetic Potential

The synthetic utility of MDHP is governed by three primary reactive zones: the two phenolic hydroxyl groups, the electron-rich aromatic ring, and the alpha-protons of the acetate group. The resorcinol moiety strongly activates the aromatic ring for electrophilic substitution at the C2, C4, and C6 positions.

G start Start: MDHP, K₂CO₃, Alkyl Halide in Acetone reflux Heat to Reflux (12-24 hours) start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Filter Salts, Concentrate Filtrate monitor->workup Complete extraction Dissolve in EtOAc, Wash with H₂O & Brine workup->extraction purify Dry (Na₂SO₄), Concentrate & Purify extraction->purify end End: Purified O-Alkylated Product purify->end C_Acylation MDHP This compound Intermediate Electrophilic Aromatic Substitution at C4 MDHP->Intermediate Reagents + Acyl Chloride (R-COCl) + Lewis Acid (e.g., AlCl₃) Reagents->Intermediate Product 4-Acyl-MDHP Derivative Intermediate->Product

References

Protocol for the Silylation of Methyl 3,5-dihydroxyphenylacetate for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of analytical chemistry, offering robust separation and identification of volatile and semi-volatile compounds. However, its direct application to polar molecules, such as Methyl 3,5-dihydroxyphenylacetate, is hampered by their low volatility and propensity for thermal degradation. These challenges arise from the presence of active hydrogen atoms in the phenolic hydroxyl groups, which lead to strong intermolecular hydrogen bonding.[1][2] This application note provides a detailed protocol for the derivatization of this compound using silylation, a highly effective technique to enhance its volatility and thermal stability, thereby enabling sensitive and reproducible GC-MS analysis. The causality behind experimental choices, a detailed step-by-step methodology, and expected outcomes are discussed to provide a self-validating and comprehensive guide.

Introduction: The Rationale for Derivatization

This compound is a phenolic compound of interest in various research fields. Its structure, featuring two polar hydroxyl (-OH) groups, makes it non-volatile and prone to adsorption onto the active sites of the GC column and injector liner. This results in poor chromatographic performance, characterized by broad, tailing peaks and low sensitivity.[1]

Derivatization is a chemical modification process that addresses these issues by replacing the active hydrogens of the polar functional groups with less polar, non-polar moieties.[3] This transformation achieves two primary objectives:

  • Increased Volatility: By eliminating hydrogen bonding, the energy required for the analyte to transition into the gas phase is significantly reduced.[4]

  • Enhanced Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis, preventing on-column degradation.[2]

Among the various derivatization strategies, silylation is one of the most widely used and effective methods for phenolic compounds due to its reaction efficiency and the stability of the resulting trimethylsilyl (TMS) derivatives.[2][5]

Silylation: The Premier Choice for Phenolic Compounds

Silylation involves the reaction of a compound containing an active hydrogen with a silylating reagent, which replaces the active hydrogen with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[4]

Selecting the Silylating Reagent

Several powerful silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being the most common for their high silylating strength.[4][6]

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A very strong and versatile silylating agent. It is highly effective for derivatizing hydroxyl and carboxyl groups.

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the strongest silylating agents. A key advantage of MSTFA is that its by-products are highly volatile, which minimizes interference with early-eluting peaks in the chromatogram.

For many applications involving phenols, BSTFA, often fortified with 1% Trimethylchlorosilane (TMCS) as a catalyst, provides excellent results. TMCS acts as a proton scavenger, driving the reaction to completion, especially for sterically hindered or less reactive hydroxyl groups.[6] This protocol will focus on the use of BSTFA with 1% TMCS.

Experimental Protocol: Derivatization of this compound

This section provides a detailed, step-by-step methodology for the silylation of this compound. The success of this protocol is critically dependent on maintaining anhydrous (water-free) conditions, as silylating reagents are readily hydrolyzed by moisture.

Materials and Reagents
Reagent/MaterialSpecifications
Analyte This compound
Silylating Reagent BSTFA + 1% TMCS
Solvent Anhydrous Pyridine or Anhydrous Acetonitrile
Reaction Vials 2 mL amber glass vials with PTFE-lined screw caps
Equipment Heating block or oven, Vortex mixer, Nitrogen gas supply
GC-MS System Gas chromatograph coupled to a mass spectrometer
Derivatization Workflow

The overall workflow for the derivatization process is illustrated below.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis A Place Analyte in Vial B Evaporate to Complete Dryness (under Nitrogen Stream) A->B C Add Anhydrous Solvent (e.g., Pyridine) B->C Crucial Anhydrous Step D Add BSTFA + 1% TMCS C->D E Vortex Vigorously D->E F Heat at 70°C for 30-60 min E->F G Cool to Room Temperature F->G H Inject into GC-MS G->H

Workflow for silylation of this compound.
Step-by-Step Procedure

  • Sample Preparation (Anhydrous Conditions):

    • Accurately weigh or pipette a known amount of the sample containing this compound into a 2 mL reaction vial.

    • If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas. This step is critical to remove any residual water.[7]

  • Reagent Addition:

    • To the dried sample residue, add 50 µL of anhydrous pyridine to dissolve the analyte. Pyridine can also act as a catalyst for the reaction.[1]

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[1] The reagent should be in excess to ensure the reaction goes to completion.

  • Reaction:

    • Immediately cap the vial tightly to prevent the entry of atmospheric moisture.

    • Vortex the mixture for 30 seconds to ensure thorough mixing.

    • Place the vial in a heating block or oven set to 70°C for 30-60 minutes.[1][8] The elevated temperature accelerates the reaction rate.

  • Cooling and Analysis:

    • After the incubation period, remove the vial and allow it to cool to room temperature.

    • The derivatized sample is now ready for direct injection into the GC-MS system.

Recommended GC-MS Parameters

The following are suggested starting parameters for the analysis of the derivatized sample. Optimization may be required based on the specific instrumentation.

ParameterRecommended Setting
GC System
Injection PortSplit/Splitless
Injector Temp250°C
Carrier GasHelium, constant flow at 1.0 mL/min
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Oven ProgramInitial 60°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min)
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temp230°C
Quadrupole Temp150°C
Mass Scan Range50 - 500 amu

Expected Results and Interpretation

Successful derivatization of this compound will yield its di-trimethylsilyl (di-TMS) ether derivative.

  • Chromatography: A single, sharp, and symmetrical peak should be observed in the total ion chromatogram (TIC).

  • Mass Spectrometry: The EI mass spectrum of the di-TMS derivative is expected to show a molecular ion (M⁺) at m/z 326. Key fragment ions characteristic of TMS derivatives include:

    • M-15 (m/z 311): Loss of a methyl group (-CH₃).

    • m/z 73: The base peak, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺.

Conclusion

The protocol described provides a robust and reliable method for the derivatization of this compound for GC-MS analysis. By converting the polar hydroxyl groups to their corresponding TMS ethers, this silylation procedure overcomes the challenges of low volatility and thermal instability.[1][3] This enables researchers to achieve excellent chromatographic resolution and high sensitivity, which is essential for accurate quantification and identification in complex matrices. Adherence to anhydrous conditions throughout the procedure is paramount for achieving complete and reproducible derivatization.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Methyl 3,5-dihydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

Methyl 3,5-dihydroxyphenylacetate is a phenolic compound belonging to the phenylacetic acid derivatives class.[1] Its structure, characterized by a benzene ring with two hydroxyl (-OH) groups at the meta positions (positions 3 and 5), is the primary determinant of its potential antioxidant activity. Phenolic compounds are well-established as potent antioxidants due to their ability to donate hydrogen atoms or electrons to neutralize reactive free radicals.[2][3] The hydroxyl groups on the aromatic ring are the active sites, stabilizing the resulting phenoxyl radical through resonance.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro antioxidant potential of this compound. We will detail the mechanistic basis and provide step-by-step protocols for four widely accepted assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity).

Fundamental Mechanisms of Antioxidant Action

The antioxidant capacity of phenolic compounds like this compound is primarily mediated by two major mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4] Most antioxidant assays are based on one of these mechanisms, although in some cases, both can occur.

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable phenoxyl radical (ArO•). The ORAC assay is a classic example of a HAT-based method.[5]

    ArOH + R• → ArO• + RH

  • Single Electron Transfer (SET): In this mechanism, the antioxidant donates an electron to the free radical, converting it to an anion (R⁻). The antioxidant itself becomes a radical cation (ArOH•⁺). The DPPH, ABTS, and FRAP assays are predominantly based on the SET mechanism.[4]

    ArOH + R• → ArOH•⁺ + R⁻

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) A_HAT Antioxidant (this compound) AO_HAT Stable Antioxidant Radical (AO•) A_HAT->AO_HAT H• donation R_HAT Free Radical (R•) RH_HAT Quenched Radical (RH) R_HAT->RH_HAT H• acceptance A_SET Antioxidant (this compound) AO_SET Antioxidant Radical Cation (AO•+) A_SET->AO_SET e⁻ donation R_SET Free Radical / Oxidant (R•) RA_SET Reduced Species (R⁻) R_SET->RA_SET e⁻ acceptance

Figure 1: General mechanisms of antioxidant action.

Experimental Protocols and Methodologies

For all protocols, it is imperative to include a blank (solvent without the test compound) and a positive control. Ascorbic acid, Trolox, or Gallic acid are commonly used positive controls that provide a benchmark for antioxidant activity.

DPPH Radical Scavenging Assay

Principle: The DPPH assay is a SET-based method.[6] The stable DPPH radical has a deep violet color with a maximum absorbance around 517 nm.[7][8] When an antioxidant like this compound donates an electron or hydrogen atom, the DPPH is reduced to the non-radical form (DPPH-H), resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.[6]

DPPH_Workflow prep Prepare DPPH Solution (0.1 mM in Methanol) add_dpph Add 100 µL DPPH Solution to each well prep->add_dpph sample Prepare Serial Dilutions of This compound & Control plate Add 100 µL Sample/Control to 96-well Plate sample->plate plate->add_dpph incubate Incubate in Dark (30 min at RT) add_dpph->incubate read Measure Absorbance at 517 nm incubate->read calculate Calculate % Inhibition and IC50 Value read->calculate

Figure 2: Workflow for the DPPH antioxidant assay.

Protocol (96-well plate format):

  • Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[9] This solution is light-sensitive and should be freshly prepared and kept in the dark.[8]

  • Preparation of Test Samples: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 500 µg/mL). Prepare similar dilutions for a positive control (e.g., Ascorbic Acid or Trolox).

  • Assay Procedure:

    • Add 100 µL of each sample dilution or standard to the wells of a 96-well microplate.

    • Add 100 µL of the DPPH working solution to each well.

    • For the control (A_control), add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank (A_blank), add 200 µL of methanol.

  • Incubation and Measurement: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[6] Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula:

      % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Plot the % inhibition against the concentration of the test sample to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

Principle: This is another SET-based assay. The ABTS radical cation (ABTS•⁺) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[10] The resulting radical has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants, including this compound, reduce the ABTS•⁺ back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's concentration and potency.

ABTS_Workflow prep_stock Prepare ABTS•+ Stock: Mix 7 mM ABTS + 2.45 mM K₂S₂O₈ incubate_stock Incubate in Dark (12-16 hours at RT) prep_stock->incubate_stock prep_work Dilute ABTS•+ Stock with PBS to Absorbance of 0.70 ± 0.02 at 734 nm incubate_stock->prep_work add_abts Add 190 µL ABTS•+ Working Solution prep_work->add_abts sample Prepare Serial Dilutions of This compound & Control plate Add 10 µL Sample/Control to 96-well Plate sample->plate plate->add_abts incubate Incubate in Dark (5-10 min at RT) add_abts->incubate read Measure Absorbance at 734 nm incubate->read calculate Calculate % Inhibition and TEAC Value read->calculate

Figure 3: Workflow for the ABTS antioxidant assay.

Protocol (96-well plate format):

  • Preparation of ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[10] This generates the ABTS•⁺ radical cation.

  • Preparation of ABTS•⁺ Working Solution: Before use, dilute the stock solution with Phosphate-Buffered Saline (PBS, pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Preparation of Test Samples: Prepare a stock solution and a series of dilutions for this compound and a positive control (e.g., Trolox) as described in the DPPH protocol.

  • Assay Procedure:

    • Add 10 µL of various concentrations of the test sample or standard to the wells.

    • Add 190 µL of the ABTS•⁺ working solution.

  • Incubation and Measurement: Mix and incubate for 5-10 minutes in the dark at room temperature. Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of the sample is expressed as µM of Trolox equivalents.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay directly measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[7] The assay uses a complex of Fe³⁺ and TPTZ (2,4,6-tripyridyl-s-triazine). At low pH, the reduction of the Fe³⁺-TPTZ complex to the Fe²⁺-TPTZ form results in the formation of an intense blue-colored complex with an absorption maximum at 593 nm.[12][13] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.

FRAP_Workflow prep_reagent Prepare Fresh FRAP Reagent: Acetate Buffer (pH 3.6) + TPTZ + FeCl₃ (10:1:1 v/v/v) warm_reagent Warm Reagent to 37°C prep_reagent->warm_reagent add_frap Add 180 µL Warmed FRAP Reagent warm_reagent->add_frap sample Prepare Serial Dilutions of This compound plate Add 20 µL Sample/Standard to 96-well Plate sample->plate standard Prepare FeSO₄ Standard Curve (100-1000 µM) standard->plate plate->add_frap incubate Incubate at 37°C (10-30 min) add_frap->incubate read Measure Absorbance at 593 nm incubate->read calculate Calculate Reducing Power (µM Fe(II) Equivalents) read->calculate

Figure 4: Workflow for the FRAP antioxidant assay.

Protocol (96-well plate format):

  • Preparation of FRAP Reagent: Prepare the working reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[14] Incubate the reagent at 37°C before use.[15]

  • Preparation of Test Samples and Standard Curve: Prepare a series of dilutions of this compound. Prepare a standard curve using a series of concentrations of ferrous sulfate (FeSO₄·7H₂O) (e.g., 100-1000 µM).

  • Assay Procedure:

    • Add 20 µL of the sample or standard to each well.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for 10-30 minutes.[16] Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[17] Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). In the presence of an antioxidant like this compound, the fluorescein is protected from damage, and its fluorescence decay is inhibited. The antioxidant capacity is quantified by the net area under the fluorescence decay curve (AUC).[18]

ORAC_Workflow prep_fluorescein Prepare Fluorescein Solution add_fluor Add 150 µL Fluorescein Solution prep_fluorescein->add_fluor prep_aaph Prepare AAPH Solution (Radical Initiator) inject_aaph Inject 25 µL AAPH Solution to initiate reaction prep_aaph->inject_aaph sample Prepare Dilutions of This compound plate Add 25 µL Sample/Standard to Plate sample->plate standard Prepare Trolox Standard Curve standard->plate plate->add_fluor incubate Incubate at 37°C (15-30 min) add_fluor->incubate incubate->inject_aaph read Read Fluorescence Kinetically (Ex: 485 nm, Em: 520 nm) for 60-90 min inject_aaph->read calculate Calculate Net Area Under Curve (AUC) and determine TEAC Value read->calculate

Figure 5: Workflow for the ORAC antioxidant assay.

Protocol (96-well plate format, black plates):

  • Reagent Preparation: All reagents should be prepared in a 75 mM phosphate buffer (pH 7.4). Prepare working solutions of fluorescein, AAPH, and a Trolox standard curve.[17][18]

  • Preparation of Test Samples: Prepare a series of dilutions for this compound and the Trolox standard.

  • Assay Procedure:

    • Add 25 µL of the sample, standard, or blank (buffer) to the wells of a black 96-well plate.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for at least 15-30 minutes in the plate reader.[19]

    • After incubation, inject 25 µL of the AAPH solution into the wells to start the reaction.[17]

  • Measurement: Immediately begin monitoring the fluorescence kinetically at 37°C. Readings are typically taken every 1-2 minutes for 60-90 minutes, with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[18][19]

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of this compound from the standard curve, expressed as µM of Trolox equivalents.

Data Presentation and Interpretation

To ensure a clear comparison of the antioxidant capacity of this compound, quantitative data from the assays should be summarized in a structured table. This allows for a direct assessment of its efficacy across different mechanistic assays.

Assay TypeParameter MeasuredPositive ControlResult for Positive ControlResult for this compound
DPPH Assay IC₅₀ (µg/mL or µM)Ascorbic Acide.g., 8.5 ± 0.7Insert experimental value
ABTS Assay TEAC (µM TE/mg)TroloxN/A (Standard)Insert experimental value
FRAP Assay Fe(II) Equivalents (µM/mg)FeSO₄N/A (Standard)Insert experimental value
ORAC Assay TEAC (µM TE/mg)TroloxN/A (Standard)Insert experimental value

Table 1: Template for Summarizing Antioxidant Capacity Data.

Interpretation: A lower IC₅₀ value in the DPPH and ABTS assays indicates higher radical scavenging activity. Higher TEAC or Fe(II) equivalent values in the ABTS, FRAP, and ORAC assays indicate a stronger antioxidant capacity. Comparing results across these different assays provides a more comprehensive and mechanistically diverse profile of the antioxidant potential of this compound.

References

Methyl 3,5-dihydroxyphenylacetate: A Versatile Scaffold for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Latent Potential of a Multifunctional Building Block

Methyl 3,5-dihydroxyphenylacetate, a deceptively simple phenylacetic acid derivative, stands as a cornerstone in the synthetic chemist's toolbox for the construction of a diverse array of bioactive molecules.[1][2][3][4][5][6] Its intrinsic structural features—a reactive ester handle, an activated aromatic ring, and two nucleophilic hydroxyl groups—provide multiple avenues for chemical elaboration. This unique combination of functionalities makes it an ideal starting material for the synthesis of compounds with significant therapeutic potential, particularly in the realms of antioxidant and anti-inflammatory applications. The dihydroxyphenyl moiety is a well-established pharmacophore responsible for potent antioxidant activity, capable of quenching reactive oxygen species (ROS) and mitigating oxidative stress, a key pathological driver in numerous chronic diseases.[2][4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for leveraging this compound as a pivotal building block in the synthesis and evaluation of novel bioactive compounds.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful synthetic campaigns. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 4724-10-1[1][3][4][5][6]
Molecular Formula C₉H₁₀O₄[2][3][4][5]
Molecular Weight 182.17 g/mol [3][5]
Appearance Off-white to pale yellow solid
Melting Point 109-112 °C[6]
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO.[1]

Safety and Handling: this compound should be handled with standard laboratory safety precautions. It may cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Strategies and Protocols

The strategic functionalization of this compound allows for the synthesis of a wide range of bioactive molecules. The following sections provide detailed protocols for the synthesis of two classes of compounds with recognized therapeutic potential: a resveratrol analog and an acylated phenolic antioxidant.

Protocol 1: Synthesis of a Resveratrol Analog via Horner-Wadsworth-Emmons Olefination

Resveratrol, a naturally occurring stilbenoid, has garnered significant attention for its antioxidant, anti-inflammatory, and cardioprotective properties. This protocol details the synthesis of a resveratrol analog from this compound, employing a Horner-Wadsworth-Emmons reaction as the key carbon-carbon bond-forming step.

Workflow for Resveratrol Analog Synthesis

start This compound step1 Protection of Phenolic Hydroxyls (e.g., TBDMSCl, Imidazole, DMF) start->step1 Protection step2 Reduction of Methyl Ester (e.g., LiAlH4, THF) step1->step2 Reduction step3 Oxidation to Aldehyde (e.g., PCC, DCM) step2->step3 Oxidation step4 Horner-Wadsworth-Emmons Reaction (with diethyl 4-methoxybenzylphosphonate, NaH, THF) step3->step4 Olefination step5 Deprotection of Phenolic Hydroxyls (e.g., TBAF, THF) step4->step5 Deprotection product Resveratrol Analog step5->product

Caption: Synthetic workflow for a resveratrol analog.

Step-by-Step Methodology:

Part A: Synthesis of (3,5-bis(tert-butyldimethylsilyloxy)phenyl)methanol

  • Protection of Phenols: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 2.2 eq). Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the protected intermediate.

  • Reduction of the Ester: Dissolve the purified protected ester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5 eq) in THF. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quenching and Isolation: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the corresponding alcohol.

Part B: Synthesis of 3,5-bis(tert-butyldimethylsilyloxy)benzaldehyde

  • Oxidation to the Aldehyde: Dissolve the alcohol from Part A (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridinium chlorochromate (PCC, 1.5 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Concentrate the filtrate under reduced pressure to yield the desired aldehyde, which can often be used in the next step without further purification.

Part C: Horner-Wadsworth-Emmons Reaction and Deprotection

  • Ylide Formation: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add a solution of diethyl 4-methoxybenzylphosphonate (1.1 eq) in THF dropwise. Stir the mixture at room temperature for 30 minutes.

  • Olefination: Cool the ylide solution back to 0 °C and add a solution of the aldehyde from Part B (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Deprotection: Dissolve the crude protected stilbene in THF and add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.5 eq). Stir at room temperature for 2-4 hours.

  • Final Purification: Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the final resveratrol analog.

Protocol 2: Synthesis of an Acylated Phenolic Antioxidant via Friedel-Crafts Acylation

The introduction of an acyl group onto the phenolic ring can modulate the lipophilicity and antioxidant properties of the parent molecule. This protocol describes a Friedel-Crafts acylation of this compound to introduce an octanoyl chain, a modification that can enhance its compatibility with lipidic environments.

Workflow for Acylated Antioxidant Synthesis

start This compound step1 Protection of Phenolic Hydroxyls (e.g., Acetic Anhydride, Pyridine) start->step1 Protection step2 Friedel-Crafts Acylation (Octanoyl Chloride, AlCl3, DCM) step1->step2 Acylation step3 Deprotection of Phenolic Hydroxyls (e.g., NaOH, Methanol/Water) step2->step3 Deprotection product Acylated Phenolic Antioxidant step3->product

Caption: Synthetic workflow for an acylated antioxidant.

Step-by-Step Methodology:

  • Protection of Phenols: To a solution of this compound (1.0 eq) in pyridine, add acetic anhydride (2.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to yield the diacetylated product.

  • Friedel-Crafts Acylation: To a suspension of anhydrous aluminum chloride (AlCl₃, 3.0 eq) in anhydrous DCM at 0 °C, add octanoyl chloride (1.2 eq) dropwise. Stir for 15 minutes, then add a solution of the diacetylated starting material (1.0 eq) in DCM. Stir the reaction at room temperature for 6-8 hours.

  • Work-up: Carefully pour the reaction mixture into a mixture of ice and concentrated HCl. Extract with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Deprotection: Dissolve the crude acylated product in a mixture of methanol and water. Add sodium hydroxide (NaOH, 3.0 eq) and stir at room temperature for 2-4 hours.

  • Purification: Neutralize the reaction mixture with 1 M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography on silica gel.

Protocols for Bioactivity Evaluation

The successful synthesis of novel compounds is only the first step. A thorough evaluation of their biological activity is crucial to ascertain their therapeutic potential. The following protocols detail standard assays for assessing the antioxidant and anti-inflammatory properties of the synthesized molecules.

Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a rapid and widely used in vitro assay to screen for antioxidant activity.[1][7][8]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds and a positive control (e.g., ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., methanol, DMSO). Prepare a series of dilutions from the stock solutions.

  • Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the various concentrations of the test compounds or positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

Protocol 4: Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent intracellular oxidative stress.[9][10][11][12][13]

Materials:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Phosphate-buffered saline (PBS)

  • Black 96-well cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a black 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with various concentrations of the test compounds or a positive control (e.g., quercetin) in serum-free medium for 1 hour.

  • Probe Loading: Add DCFH-DA solution to each well and incubate for 30 minutes.

  • Induction of Oxidative Stress: Wash the cells with PBS and add AAPH solution to induce oxidative stress.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA unit is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

Protocol 5: Measurement of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[3][14][15][16][17]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Conclusion: A Gateway to Novel Bioactive Molecules

This compound represents a remarkably versatile and economically viable starting material for the synthesis of a plethora of bioactive molecules. The protocols detailed herein provide a solid foundation for researchers to explore the synthetic potential of this building block and to evaluate the biological activities of the resulting compounds. The inherent antioxidant properties of the dihydroxyphenyl core, coupled with the ability to readily introduce diverse functionalities, positions this compound as a key player in the ongoing quest for novel therapeutic agents to combat diseases rooted in oxidative stress and inflammation.

References

Application Notes & Protocols: Enzymatic Synthesis and Biotransformation of Methyl 3,5-dihydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Biocatalysis for Methyl 3,5-dihydroxyphenylacetate Production

This compound is an organic ester with a molecular formula of C₉H₁₀O₄.[1][2][3] This compound and its parent acid are valuable as chemical intermediates in the synthesis of pharmaceuticals and other complex molecules, such as the fungal metabolites cytosporones.[4][5] The dihydroxyphenyl moiety imparts notable antioxidant properties, making it a compound of interest for applications in the pharmaceutical and cosmetic industries.[4]

Traditionally, chemical esterification requires harsh conditions, such as strong acid catalysts and high temperatures, which can lead to unwanted side reactions and environmental concerns.[6] In contrast, enzymatic synthesis and biotransformation represent a paradigm shift towards green chemistry. These biocatalytic approaches leverage the high selectivity and efficiency of enzymes, operating under mild, environmentally benign conditions to produce high-purity products.[6][7] This guide provides in-depth protocols and expert insights into the lipase-catalyzed synthesis of this compound and explores biotransformation strategies for producing its essential precursor, 3,5-dihydroxyphenylacetic acid.

Part I: Enzymatic Synthesis via Lipase-Catalyzed Esterification

The most direct enzymatic route to this compound is the esterification of its corresponding carboxylic acid, 3,5-dihydroxyphenylacetic acid, with methanol. Lipases are the enzymes of choice for this reaction due to their remarkable stability in organic solvents and their ability to catalyze ester formation with high regioselectivity and chemoselectivity.[8][9]

Causality Behind Experimental Choices (E-E-A-T): The core principle of this synthesis is Le Châtelier's principle. Esterification is a reversible reaction that produces water as a byproduct. To maximize the yield of the desired ester, the equilibrium must be shifted to the product side. This is achieved by either using a large excess of one reactant (typically the less expensive one, methanol) or, more effectively, by removing the water as it is formed.[10] Solvent-free systems are often preferred as they maximize substrate concentration, which can significantly accelerate the reaction rate and simplify downstream processing.[10][11]

Overall Workflow for Enzymatic Esterification

The following diagram outlines the typical workflow for the lipase-catalyzed synthesis of this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis S1 3,5-Dihydroxyphenylacetic Acid R Combine Reactants, Enzyme, & Dehydrating Agent S1->R S2 Methanol S2->R E Immobilized Lipase (e.g., Novozym 435) E->R D Dehydrating Agent (e.g., Molecular Sieves) D->R I Incubate with Agitation (e.g., 60-65°C, 200 rpm) R->I F Filter to Remove Enzyme I->F V Evaporate Excess Methanol F->V P Purify Product (e.g., Column Chromatography) V->P A Analyze Product (HPLC, GC-MS, NMR) P->A

Caption: Workflow for lipase-catalyzed synthesis.

Protocol 1: Lipase-Catalyzed Synthesis in a Solvent-Free System

This protocol describes the synthesis using an immobilized lipase, which simplifies enzyme recovery and reuse, a key advantage of biocatalysis.[11]

Materials & Equipment:

  • 3,5-Dihydroxyphenylacetic acid (Substrate)

  • Methanol (Reagent and reaction medium)

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • 3Å Molecular Sieves (activated by heating at 250°C for >6 hours)[10]

  • Reaction vial (e.g., 20 mL screw-cap vial)

  • Orbital shaking incubator or thermoblock with shaking capability

  • Filtration setup (e.g., syringe filter or Büchner funnel)

  • Rotary evaporator

Step-by-Step Methodology:

  • Reactant Preparation: In a 20 mL vial, weigh 1.0 g of 3,5-dihydroxyphenylacetic acid.

  • Solvent & Dehydration: Add 1.0 g of activated molecular sieves to the vial. This is critical for in-situ water removal to drive the reaction towards completion.[10]

  • Molar Ratio Adjustment: Add methanol in a 5:1 molar excess relative to the acid. The use of excess alcohol also helps to shift the reaction equilibrium.[10]

  • Enzyme Addition: Add the immobilized lipase. A typical enzyme loading is 10% by weight of the limiting substrate (100 mg of Novozym 435).

  • Reaction Incubation: Tightly cap the vial and place it in a shaking incubator set to 65°C and 200 rpm. The higher temperature increases substrate solubility and reaction rate.[10] Most esterification reactions under these conditions reach a plateau after 3-6 hours.[10]

  • Reaction Monitoring (Optional): At time points (e.g., 1, 3, 6, 24 hours), a small aliquot can be withdrawn, filtered, and analyzed by HPLC to determine the conversion rate.

  • Product Recovery: After the reaction reaches completion (e.g., 24 hours), cool the mixture to room temperature. Filter the reaction mixture to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh methanol, dried, and stored for reuse.

  • Solvent Removal: Remove the excess methanol from the filtrate using a rotary evaporator.

  • Purification: The resulting crude product, this compound, can be purified further by silica gel column chromatography if necessary.

Self-Validating System & Expected Results:

  • Control Reaction: Set up a parallel reaction without the enzyme to confirm that the conversion is enzyme-dependent.

  • Expected Yield: Under optimized conditions, yields can exceed 90%.[10]

  • Verification: The identity and purity of the product should be confirmed using the analytical methods described in Part III.

Data Summary: Key Parameters for Enzymatic Esterification
ParameterTypical Range/ValueRationale & Causality
Enzyme Immobilized Lipase (e.g., Novozym 435)High stability in organic media, excellent catalyst for esterification, and allows for easy recovery and reuse.[11]
System Solvent-FreeIncreases reaction rate due to high substrate concentration; simplifies product purification.[11]
Temperature 50 - 65 °CBalances increased reaction kinetics with potential enzyme denaturation at higher temperatures.[10][12]
Agitation 150 - 200 rpmEnsures proper mixing and minimizes mass transfer limitations between the immobilized enzyme and substrates.[11]
Water Removal Molecular Sieves or VacuumEssential to shift the reaction equilibrium towards ester formation, thereby maximizing product yield.[10]
Acid:Alcohol Molar Ratio 1:2.5 to 1:10An excess of alcohol is used to drive the reaction forward and can also serve as the solvent.[10]

Part II: Biotransformation Routes for Precursor Synthesis

While enzymatic synthesis focuses on the final esterification step, biotransformation offers pathways to produce the key precursor, 3,5-dihydroxyphenylacetic acid, from basic feedstocks. This is particularly relevant as this acid is a known fungal metabolite.[5][13]

Route A: Fermentative Production from Curvularia Species

This compound and its parent acid have been identified as metabolites of fungi such as Curvularia lunata and Curvularia Siddiqui.[5] This suggests a direct fermentation route is viable.

Protocol 2: Fermentative Production and Extraction of 3,5-Dihydroxyphenylacetic Acid

This protocol is a representative method for producing and isolating natural products from fungal cultures.

Materials & Equipment:

  • Curvularia lunata culture

  • Culture medium (e.g., Potato Dextrose Broth or a custom medium of yeast extract, malt extract, and glucose)[5]

  • Shake flasks and sterile culture supplies

  • Incubator shaker

  • Centrifuge or filtration system to harvest mycelia

  • Ethyl acetate (extraction solvent)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Inoculum Preparation: Grow a seed culture of C. lunata in the chosen liquid medium for 2-3 days at 28°C with shaking (150 rpm).

  • Production Fermentation: Inoculate larger production flasks containing the sterile culture medium with the seed culture.

  • Incubation: Incubate the production cultures for 7-14 days under the same conditions. The target compound is often a secondary metabolite, produced after the primary growth phase.

  • Harvesting: Separate the fungal mycelia from the culture broth by filtration or centrifugation. The target compound may be present in both the mycelia and the broth, so both should be processed.

  • Extraction:

    • Broth: Extract the filtered broth 3 times with an equal volume of ethyl acetate in a separatory funnel.

    • Mycelia: Homogenize the mycelia in ethyl acetate and extract multiple times.

  • Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification: Purify the 3,5-dihydroxyphenylacetic acid from the crude extract using silica gel column chromatography, eluting with a solvent gradient (e.g., hexane-ethyl acetate).

Route B: Engineered Biosynthesis (Synthetic Biology Approach)

Expert Insight: A more advanced biotransformation strategy involves engineering a microbial host like E. coli or yeast to produce 3,5-dihydroxyphenylacetic acid. This approach draws inspiration from the well-studied biosynthesis of Olivetolic Acid (OA), the precursor to cannabinoids.[14][15][16] OA biosynthesis involves a polyketide synthase (PKS) that condenses a hexanoyl-CoA starter unit with three molecules of malonyl-CoA.[17] By engineering the PKS to accept an acetyl-CoA starter unit instead, it is theoretically possible to synthesize 3,5-dihydroxyphenylacetic acid.

Proposed Engineered Pathway for 3,5-Dihydroxyphenylacetic Acid

G C1 Acetyl-CoA (Starter Unit) PKS Engineered Polyketide Synthase (PKS) C1->PKS C2 3x Malonyl-CoA (Extender Units) C2->PKS Intermediate Linear Tetraketide Intermediate (3,5-dioxohexanoyl-CoA) PKS->Intermediate Cyclase Polyketide Cyclase Intermediate->Cyclase Product 3,5-Dihydroxyphenylacetic Acid Cyclase->Product

Caption: Engineered pathway for precursor synthesis.

This synthetic biology route offers a path to high-titer production from simple carbon sources like glucose but requires significant enzyme engineering and metabolic optimization.[16][18]

Part III: Analytical Protocols for Quality Control

Rigorous analytical methods are essential for monitoring reaction conversion, confirming product identity, and quantifying purity.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for quantifying the concentration of this compound in reaction mixtures and purified samples.[19]

Instrumentation & Conditions:

  • System: HPLC with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19]

  • Mobile Phase: Isocratic or gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol (Solvent B). A starting point could be 60:40 A:B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the phenyl ring (e.g., 280 nm).

  • Sample Preparation: Dilute the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

  • Quantification: Create a calibration curve using standards of known concentrations of purified this compound.

Protocol 4: Structural Confirmation

While HPLC is excellent for quantification, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are required for unambiguous structural confirmation.[19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides the molecular weight (via the molecular ion peak) and a characteristic fragmentation pattern that serves as a fingerprint for the molecule. Derivatization with a silylating agent may be required to improve volatility.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure, including the number and connectivity of protons and carbons, confirming the arrangement of the methyl ester and hydroxyl groups on the phenyl ring.

Summary of Analytical Techniques
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Primary Use Quantification, Purity Assessment[19]Identification, Impurity Profiling[19]Structural Elucidation[19]
Sensitivity High (ng/mL)[19]Very High (pg/mL)[19]Moderate (µg/mL to mg/mL)[19]
Quantitative Accuracy Excellent[19]Very GoodGood (with internal standard)[19]
Throughput HighMedium to HighLow to Medium

Conclusion

The synthesis and biotransformation of this compound are prime examples of the power and versatility of modern biocatalysis. Lipase-catalyzed esterification offers a clean, efficient, and highly selective route to the final product, aligning with the principles of green chemistry. Furthermore, exploring both natural fermentation and engineered biosynthetic pathways for the production of the key precursor, 3,5-dihydroxyphenylacetic acid, opens up sustainable and potentially scalable manufacturing routes. The protocols and insights provided herein serve as a comprehensive guide for researchers and developers aiming to leverage enzymatic methods for the production of this valuable chemical intermediate.

References

Application Notes and Protocols for the Synthesis of Fungal Metabolites Using Methyl 3,5-dihydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 3,5-dihydroxyphenylacetate in Fungal Metabolite Synthesis

This compound is a versatile and highly valuable precursor in the chemical synthesis of various fungal metabolites, particularly those belonging to the polyketide family. Its intrinsic resorcinol structure, featuring hydroxyl groups at the meta positions and an acetic acid methyl ester moiety, provides a strategic starting point for building complex molecular architectures that mimic natural products. This compound is a known metabolite of Curvularia Siddiqui and serves as a key reagent in the laboratory synthesis of bioactive compounds such as the cytosporones, a class of fungal metabolites with interesting biological activities.

The utility of this compound lies in the reactivity of its aromatic ring, which is activated towards electrophilic substitution, and the functionality of the ester group, which can be manipulated or serve as a handle for further molecular elaboration. These application notes provide a detailed guide for researchers, chemists, and drug development professionals on the effective use of this precursor in the synthesis of a core fungal metabolite structure, drawing upon established synthetic methodologies for related compounds.

Core Application: Synthesis of a Cytosporone Precursor

This section details the synthesis of a key intermediate in the production of cytosporone-type fungal metabolites, starting from this compound. The described protocol is based on analogous syntheses of closely related structures and illustrates a robust pathway to access this important class of compounds.

Scientific Rationale and Strategy

The synthetic strategy hinges on a two-step process:

  • Friedel-Crafts Acylation: This classic reaction is employed to introduce a fatty acyl chain onto the aromatic ring of this compound. The resorcinol moiety is highly activated, allowing the reaction to proceed under relatively mild conditions with a suitable Lewis acid catalyst. The position of acylation is directed by the existing hydroxyl groups.

  • Reductive Cyclization: Following acylation, a selective reduction of the newly introduced ketone, followed by spontaneous or acid-catalyzed intramolecular lactonization (cyclization), will form the characteristic isobenzofuranone core of the cytosporones.

This approach is efficient and provides a convergent route to the desired heterocyclic system.

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of a cytosporone precursor from this compound.

SynthesisWorkflow MHDPA This compound AcylMHDPA Acylated Intermediate MHDPA->AcylMHDPA Friedel-Crafts Acylation (Fatty Acyl Chloride, Lewis Acid) CytosporoneCore Cytosporone Core Structure AcylMHDPA->CytosporoneCore Reductive Cyclization (e.g., NaBH4)

Caption: Synthetic pathway from this compound to a core cytosporone structure.

Detailed Experimental Protocol: Synthesis of a 3-Alkyl-4,6-dihydroxyisobenzofuran-1(3H)-one

This protocol provides a step-by-step methodology for the synthesis of a representative cytosporone core structure.

Part 1: Friedel-Crafts Acylation of this compound

Objective: To introduce a fatty acyl chain to the aromatic ring.

Materials:

  • This compound

  • Fatty acyl chloride (e.g., Octanoyl chloride for a C8 side chain)

  • Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet.

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Lewis Acid: Cool the solution to 0 °C using an ice bath. Add anhydrous AlCl₃ (1.1 eq) portion-wise, ensuring the temperature remains low. Stir the resulting suspension for 15-20 minutes.

  • Acylation: Add the fatty acyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over 30 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly adding it to a flask containing crushed ice and 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude acylated product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure acylated intermediate.

Part 2: Reductive Cyclization to Form the Isobenzofuranone Core

Objective: To reduce the ketone and induce lactonization.

Materials:

  • Acylated intermediate from Part 1

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Ethyl Acetate

  • Dilute Acetic Acid or HCl

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Dissolution: Dissolve the purified acylated intermediate (1.0 eq) in methanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C and add NaBH₄ (2.0-3.0 eq) portion-wise.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully add dilute acetic acid or HCl dropwise to neutralize the excess NaBH₄ until gas evolution ceases.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final cytosporone core structure.

Data Summary and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a cytosporone analog, based on literature precedents for similar transformations.

StepKey ReagentsSolventTypical Reaction TimeTypical Yield
Friedel-Crafts Acylation Fatty Acyl Chloride, AlCl₃DCM12-24 hours60-80%
Reductive Cyclization NaBH₄Methanol2-4 hours70-90%

Yields are estimations and can vary based on the specific substrate, scale, and purification efficiency.

Troubleshooting and Expert Insights

  • Moisture Sensitivity: The Friedel-Crafts acylation is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) for optimal results.

  • Lewis Acid Choice: While AlCl₃ is commonly used, other Lewis acids such as BF₃·OEt₂ or SnCl₄ may offer advantages in terms of selectivity and milder reaction conditions.

  • Control of Reduction: The amount of NaBH₄ should be carefully controlled. Excessive reductant can lead to the over-reduction of the ester functionality. Monitoring the reaction by TLC is crucial.

  • Spontaneous Lactonization: The formation of the isobenzofuranone (lactone) ring is often spontaneous upon reduction of the ketone, as the resulting alcohol readily attacks the proximate methyl ester. In some cases, mild acid catalysis can facilitate this cyclization.

Conclusion

This compound is a powerful and accessible starting material for the synthesis of cytosporones and other related fungal metabolites. The protocols outlined in these application notes, based on established chemical principles, provide a reliable framework for researchers to access these biologically relevant molecules. The synthetic route is robust and amenable to the generation of a library of analogs by varying the fatty acyl chloride used in the initial acylation step, thus enabling further structure-activity relationship studies.

Application Note: A Multi-modal Analytical Strategy for the Identification and Quantification of Methyl 3,5-dihydroxyphenylacetate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

Methyl 3,5-dihydroxyphenylacetate (M3,5-DHPA), with the molecular formula C₉H₁₀O₄, is a phenolic ester of significant interest.[1] Its presence in complex mixtures—such as natural product extracts, biological fluids, or chemical reaction media—presents a considerable analytical challenge. The complexity of these matrices necessitates robust analytical strategies to isolate the signal of M3,5-DHPA from a background of structurally similar compounds, isomers, and other interfering substances. The choice of analytical technique is therefore paramount and must be tailored to the specific goals of the analysis, whether it be precise quantification, trace-level detection, or unambiguous structural confirmation.

This document serves as a detailed guide to three orthogonal and complementary techniques, providing not just protocols, but the scientific rationale behind the critical steps involved.

Part 1: Foundational Sample Preparation

The adage 'garbage in, garbage out' is particularly true in analytical chemistry. A well-designed sample preparation protocol is the most critical step toward reliable and reproducible results. The primary goals are to extract the analyte from the sample matrix, remove interfering components, and concentrate the analyte to a level suitable for instrumental analysis.[2][3]

Causality in Extraction Choices

The selection of an extraction method is dictated by the physical state of the sample matrix and the physicochemical properties of M3,5-DHPA, namely its moderate polarity.

  • For Solid Matrices (e.g., plant tissue, food products): Solid-Liquid Extraction (SLE) is the method of choice. Solvents like methanol, ethanol, or ethyl acetate, often in aqueous mixtures, are effective at solubilizing phenolic compounds.[4][5] The addition of a small amount of acid (e.g., 0.1% formic or acetic acid) can improve extraction efficiency by keeping the phenolic hydroxyl groups protonated, thereby increasing their solubility in moderately polar organic solvents.[4] Techniques such as sonication or pressurized liquid extraction can enhance efficiency and reduce extraction times.[2][6]

  • For Liquid Matrices (e.g., biological fluids, beverages): Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are commonly employed. LLE uses immiscible solvents to partition the analyte from the matrix.[4] However, SPE is often preferred for its higher selectivity, reduced solvent consumption, and potential for automation.[4][5] A reverse-phase sorbent (like C18) is ideal for retaining M3,5-DHPA from an aqueous sample, allowing polar interferences to be washed away before the analyte is eluted with a stronger organic solvent.

General Protocol: Solid-Liquid Extraction followed by SPE Cleanup

This protocol is designed for the extraction of M3,5-DHPA from a solid matrix, such as a dried plant extract.

  • Homogenization: Weigh 1-2 g of the homogenized, dried sample material into a centrifuge tube.

  • Extraction: Add 20 mL of 80% aqueous methanol (v/v) containing 0.1% formic acid.[2][6]

  • Maceration: Vortex the mixture thoroughly and place it in an ultrasonic bath for 30 minutes to facilitate cell disruption and solvent penetration.[6]

  • Separation: Centrifuge the mixture at 4000 x g for 15 minutes. Decant the supernatant into a clean flask.

  • Re-extraction: Repeat the extraction (steps 2-4) on the pellet twice more to ensure exhaustive recovery. Pool the supernatants.

  • Solvent Evaporation: Evaporate the methanol from the pooled extracts under reduced pressure using a rotary evaporator.

  • SPE Cleanup:

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Load the aqueous extract onto the conditioned cartridge.

    • Washing: Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.

    • Elution: Elute the M3,5-DHPA and other retained phenolics with 10 mL of methanol.

  • Final Preparation: Evaporate the methanol eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the initial HPLC mobile phase for analysis.

Workflow for Sample Preparation

G cluster_0 Solid-Liquid Extraction cluster_1 Solid-Phase Extraction (SPE) SolidSample Homogenized Solid Sample AddSolvent Add 80% Methanol w/ 0.1% Acid SolidSample->AddSolvent Sonicate Ultrasonicate for 30 min AddSolvent->Sonicate Centrifuge Centrifuge & Collect Supernatant Sonicate->Centrifuge Repeat Repeat Extraction 2x Centrifuge->Repeat Pool Pool Supernatants Repeat->Pool Evaporate_MeOH Evaporate Methanol Pool->Evaporate_MeOH Load Load Aqueous Extract Evaporate_MeOH->Load Condition Condition C18 Cartridge Condition->Load Wash Wash with Water Load->Wash Elute Elute with Methanol Wash->Elute Final Final Extract for Analysis Elute->Final

Caption: Workflow for extraction and cleanup of M3,5-DHPA.

Part 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for the precise quantification of M3,5-DHPA in prepared extracts. Its robustness and high precision make it ideal for quality control, purity assessment, and stability studies.[7]

Principle of Operation

We utilize Reverse-Phase HPLC (RP-HPLC), where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer. By adjusting the ratio of aqueous to organic solvent in the mobile phase, we can achieve optimal separation of M3,5-DHPA from other components in the mixture.

Protocol: HPLC with UV-Vis/Diode Array Detection
  • Instrumentation: A standard HPLC system equipped with a degasser, quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Maintain column temperature at 30 °C for reproducibility.[7]

  • Mobile Phase:

    • Solvent A: Deionized water with 0.1% formic acid. The acid ensures that the phenolic hydroxyl groups are protonated, leading to consistent retention times and sharp, symmetrical peak shapes.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient elution is recommended for complex mixtures to ensure adequate separation of early and late-eluting compounds.

    • Time (min) | %B

    • 0.0 | 10

    • 20.0 | 70

    • 25.0 | 95

    • 30.0 | 95

    • 31.0 | 10

    • 40.0 | 10

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Monitor at the λmax of M3,5-DHPA (typically around 275-280 nm). A DAD detector is advantageous as it provides spectral information across a range of wavelengths, which aids in peak purity assessment.

  • Standard Preparation & Quantification:

    • Prepare a stock solution of a certified M3,5-DHPA reference standard (e.g., 1 mg/mL in methanol).

    • Create a series of calibration standards by diluting the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[8]

    • Inject the standards to generate a calibration curve by plotting peak area against concentration. The linearity should be verified (R² > 0.999).[9]

    • The concentration of M3,5-DHPA in the sample can then be determined by interpolating its peak area from this curve.

HPLC Analysis Workflow

G PrepSample Prepared Sample / Standard Autosampler Autosampler Injection (10 µL) PrepSample->Autosampler Column C18 Column @ 30°C Autosampler->Column Pump HPLC Pump (Mobile Phase Gradient) Pump->Autosampler Detector UV/DAD Detector (λ = 280 nm) Column->Detector Data Chromatogram (Peak Area vs. Time) Detector->Data Quant Quantification via Calibration Curve Data->Quant

Caption: Standard workflow for HPLC-based quantification.

Part 3: Gas Chromatography-Mass Spectrometry (GC-MS)

For highly sensitive and specific identification, particularly in very complex matrices or for impurity profiling, GC-MS is an exceptionally powerful technique.[10] The mass spectrometer provides molecular weight and fragmentation information, which serves as a chemical fingerprint for unambiguous identification.

The Critical Step: Derivatization

M3,5-DHPA, with its two polar phenolic hydroxyl groups, is not sufficiently volatile or thermally stable for direct GC analysis. These polar groups would cause poor peak shape and strong adsorption onto the GC column. Therefore, derivatization is a mandatory step. Silylation is the most common approach, where the active hydrogens on the hydroxyl groups are replaced with non-polar trimethylsilyl (TMS) groups. This reaction dramatically increases the compound's volatility and thermal stability.[11][12]

Protocol: GC-MS with Silylation
  • Derivatization:

    • Transfer 50-100 µL of the dried-down sample extract (from Part 1) to a 2 mL autosampler vial.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete reaction.

    • Cool to room temperature before injection.

  • Instrumentation: A GC system coupled to a Mass Selective Detector (MSD) or a Time-of-Flight (TOF) mass spectrometer.

  • Column: A low-polarity capillary column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms).

  • GC Parameters:

    • Injector: Splitless mode at 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program allows for the separation of a wide range of derivatized compounds.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-550.

  • Identification: The derivatized M3,5-DHPA (bis-TMS derivative) is identified by comparing its retention time and the acquired mass spectrum with that of a derivatized authentic standard. The fragmentation pattern is highly specific and can be used for library matching.[13][14]

GC-MS Analysis Workflow

G cluster_prep Derivatization cluster_analysis GC-MS Analysis DriedExtract Dried Extract AddReagent Add BSTFA, Heat 70°C DriedExtract->AddReagent DerivSample Derivatized Sample AddReagent->DerivSample GC_Inlet GC Inlet (250°C) DerivSample->GC_Inlet GC_Column HP-5ms Column (Temp Program) GC_Inlet->GC_Column MS_Source EI Source (70 eV) GC_Column->MS_Source MassAnalyzer Mass Analyzer MS_Source->MassAnalyzer Detector Detector MassAnalyzer->Detector Result Mass Spectrum (Fragmentation Pattern) Detector->Result Identification Identification via Spectral Matching Result->Identification

Caption: Workflow for GC-MS analysis including derivatization.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for the unambiguous structural elucidation of a compound. While HPLC and GC-MS are excellent for detection and quantification, only NMR provides a detailed map of the molecule's atomic connectivity, confirming its identity beyond any doubt.[7] It is typically used on purified samples rather than complex mixtures.

Principle of Operation

NMR spectroscopy measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The precise frequency at which a nucleus absorbs energy (its chemical shift) is highly dependent on its local chemical environment. For M3,5-DHPA, ¹H NMR will identify all unique protons, and ¹³C NMR will identify all unique carbons.

Protocol: ¹H and ¹³C NMR for Structural Confirmation
  • Sample Preparation: A purified sample of M3,5-DHPA (typically 1-5 mg, isolated by preparative HPLC or column chromatography) is dissolved in ~0.6 mL of a deuterated solvent (e.g., Methanol-d₄, DMSO-d₆). The choice of solvent is critical to avoid obscuring analyte signals.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard ¹H and ¹³C{¹H} spectra are acquired. For more detailed structural information, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) can be performed.

  • Expected Spectral Features: Based on the known structure of M3,5-DHPA, the following signals are expected[1][15]:

    • ¹H NMR:

      • A singlet around 3.6-3.7 ppm, integrating to 3 protons (the methyl ester, -OCH₃).

      • A singlet around 3.5-3.6 ppm, integrating to 2 protons (the methylene group, -CH₂-).

      • A pattern in the aromatic region (6.0-7.0 ppm) corresponding to the three aromatic protons. Typically, this appears as two signals: a doublet (or triplet) for the proton between the two hydroxyl groups and a doublet for the other two equivalent protons.

      • A broad singlet for the two hydroxyl protons (-OH), the position of which is concentration and solvent dependent.

    • ¹³C NMR:

      • A signal for the ester carbonyl carbon (~172 ppm).

      • Signals for the aromatic carbons, including two for the carbons bearing the hydroxyl groups (~158 ppm), one for the carbon attached to the methylene group (~137 ppm), and signals for the other aromatic carbons.

      • A signal for the methyl ester carbon (~52 ppm).

      • A signal for the methylene carbon (~41 ppm).

Structural Elucidation Logic

G cluster_mol M3,5-DHPA Structure cluster_data Expected NMR Data mol H_NMR 1H NMR Signals: - OCH3 (singlet) - CH2 (singlet) - Aromatic H's - OH (broad singlet) mol->H_NMR C_NMR 13C NMR Signals: - C=O (carbonyl) - Aromatic C's - OCH3 (methyl) - CH2 (methylene) mol->C_NMR Confirmation Unambiguous Structural Confirmation H_NMR->Confirmation C_NMR->Confirmation

Caption: Correlating molecular structure with NMR spectral data.

Comparative Summary and Method Selection

The choice of technique is driven by the analytical objective. No single method is superior in all aspects; they are complementary tools in the analyst's arsenal.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Quantification, Purity AssessmentIdentification, Quantification, Impurity ProfilingStructural Elucidation, Quantification
Sample Derivatization Not typically requiredMandatory (for this compound)Not required
Selectivity Good to ExcellentExcellentExcellent
Sensitivity High (ng/mL range)Very High (pg/mL to ng/mL range)Moderate to Low (µg/mL to mg/mL range)
Quantitative Accuracy ExcellentVery GoodGood to Excellent (with internal standard)
Quantitative Precision ExcellentVery GoodGood
Throughput HighMedium to HighLow to Medium

Expert Recommendations:

  • For routine quality control and concentration determination: HPLC is the ideal choice due to its high precision, accuracy, and throughput.

  • To screen for the presence of M3,5-DHPA in a highly complex sample or to identify unknown impurities: The combination of chromatographic separation and mass spectral fingerprinting makes GC-MS the superior option.

  • For absolute proof of structure of an isolated or synthesized compound: NMR is the indispensable, gold-standard technique.

Conclusion

The successful analysis of this compound in complex mixtures requires a well-considered, multi-modal approach. The journey begins with a robust and validated sample preparation protocol to isolate the analyte from its matrix. Subsequently, HPLC provides the means for accurate and precise quantification, GC-MS offers unparalleled sensitivity and specificity for identification, and NMR serves as the ultimate arbiter of molecular structure. By understanding the strengths and limitations of each technique, researchers can design a logical and efficient workflow to achieve their analytical goals with the highest degree of scientific integrity.

References

Application Note: Methyl 3,5-dihydroxyphenylacetate as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Methyl 3,5-dihydroxyphenylacetate (MDPA) as an analytical standard in phytochemical analysis. It details the physicochemical properties, rationale for use, and validated protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it outlines the principles of analytical method validation to ensure data integrity and reliability, adhering to the highest standards of scientific practice.

Introduction: The Role of Analytical Standards

In phytochemical analysis, the accurate quantification and identification of constituent compounds are paramount. This requires the use of highly pure, well-characterized analytical standards.[1] These standards serve as a benchmark against which unknown samples are compared, enabling reliable determination of concentration and identity. This compound, a naturally occurring phenylacetic acid derivative, has emerged as a valuable standard for the analysis of certain classes of phenolic compounds.[2] It is a known metabolite of fungi such as Curvularia Siddiqui, making it particularly relevant for metabolomic studies and natural product discovery.[2] This guide provides the foundational knowledge and detailed methodologies for its effective implementation in a laboratory setting.

Physicochemical Profile of this compound

A thorough understanding of the standard's properties is the first step in developing a robust analytical method.

PropertyValueSource(s)
CAS Number 4724-10-1[3][4][5]
Molecular Formula C₉H₁₀O₄[5][6]
Molecular Weight 182.17 g/mol [3][4][5][6]
IUPAC Name methyl 2-(3,5-dihydroxyphenyl)acetate[6]
Appearance Solid (typically off-white to light brown powder)Inferred from safety/handling data
Melting Point 109-112 °C[3][4]
Solubility Soluble in methanol, ethanol, DMSO, acetoneInferred from common lab usage
SMILES COC(=O)CC1=CC(=CC(=C1)O)O[3][6]

Chemical Structure: Chemical structure of this compound Image Source: PubChem CID 579787[6]

Rationale for Use as a Phytochemical Standard

The selection of MDPA as a standard is underpinned by several key factors:

  • Structural Relevance: As a dihydroxyphenylacetate, its core structure is representative of a class of phenolic acids and their esters found in various natural sources, including plants and microorganisms.

  • Chromatographic Properties: The presence of both polar hydroxyl groups and a less polar ester group gives it balanced retention characteristics in reverse-phase chromatography, making it a suitable marker.

  • Commercial Availability and Purity: MDPA is available from multiple chemical suppliers at high purity (e.g., 97% or greater), which is a prerequisite for a reliable quantitative standard.[3][4]

  • Natural Occurrence: Its identification as a fungal metabolite provides a direct application in studies involving fungal endophytes, plant-pathogen interactions, and the screening of microbial extracts for bioactive compounds.[2]

Application I: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV-Vis or Diode Array Detection (DAD) is the most common technique for the quantification of phenolic compounds. This protocol outlines a validated reverse-phase HPLC method.

Principle of Analysis

Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. MDPA, with its moderate polarity, can be effectively separated from more complex matrices.

Experimental Protocol

A. Preparation of Standard Solutions

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10.0 mg of this compound standard using an analytical balance. Transfer it quantitatively to a 10 mL Class A volumetric flask. Dissolve and make up to the mark with HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards. A typical concentration range for a calibration curve would be 1, 5, 10, 25, 50, and 100 µg/mL.

B. Sample Preparation (General Guideline for Plant/Fungal Extracts)

  • Extraction: Weigh 1.0 g of the dried, powdered biological material. Extract with 20 mL of methanol in a conical flask by sonicating for 30 minutes at room temperature.

  • Filtration: Centrifuge the extract at 4000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm syringe filter (PTFE or Nylon) into an HPLC vial to remove particulate matter.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.

C. HPLC-DAD Method Parameters The following parameters provide a robust starting point and should be optimized for the specific instrument and sample matrix.

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric or Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Elution 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Diode Array Detector (DAD)
Detection Wavelength Monitor at 280 nm; acquire spectra from 200-400 nm for peak purity analysis
Data Analysis and Quantification
  • Calibration Curve: Inject the prepared standard solutions and record the peak area for MDPA at each concentration. Plot a graph of peak area (y-axis) versus concentration (x-axis).

  • Linearity: Perform a linear regression analysis on the calibration data. The method is considered linear if the coefficient of determination (R²) is ≥ 0.999.[7]

  • Quantification: Inject the prepared sample solution. Using the regression equation (y = mx + c) from the calibration curve, calculate the concentration of MDPA in the sample.

Formula for Quantification: Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

Account for any dilution factors used during sample preparation to determine the final concentration in the original material (e.g., in mg/g of dry weight).

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Prep (Stock & Dilutions) hplc HPLC-DAD System (Injection & Separation) std_prep->hplc smp_prep Sample Prep (Extraction & Filtration) smp_prep->hplc chrom Generate Chromatogram hplc->chrom cal Build Calibration Curve (R² ≥ 0.999) chrom->cal From Standards quant Quantify Analyte in Sample chrom->quant From Sample cal->quant result Final Result (mg/g) quant->result

Caption: Workflow for quantification of MDPA using HPLC-DAD.

Application II: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. Due to the low volatility of MDPA, a derivatization step is required to make it amenable to GC analysis.

Principle of Analysis

Derivatization, typically silylation, replaces the active hydrogen atoms on the phenolic hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This increases the compound's volatility and thermal stability, allowing it to pass through the GC column without degradation. The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum or "fingerprint" that can be used for definitive identification.

Experimental Protocol

A. Derivatization (Silylation)

  • Evaporation: Transfer 100 µL of a dried extract or a standard solution in methanol to a GC vial insert. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • Reagent Addition: Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a solvent such as pyridine or acetonitrile.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.

B. GC-MS Method Parameters

ParameterRecommended Setting
Column Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection Port Temp. 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 550 amu
Data Analysis and Identification
  • Peak Identification: Identify the chromatographic peak corresponding to the di-TMS derivative of MDPA based on its retention time, which should be confirmed by injecting a derivatized standard.

  • Spectral Matching: Compare the acquired mass spectrum of the peak with a reference spectrum from a commercial library (e.g., NIST, Wiley) or a user-generated library containing the spectrum of the derivatized MDPA standard.[8] A high similarity index (typically >90) confirms the identity of the compound.

GC-MS Workflow Diagram

GCMS_Workflow sample Dried Sample or Standard deriv Derivatization (Silylation, 70°C) sample->deriv gcms GC-MS System (Injection & Separation) deriv->gcms tic Total Ion Chromatogram (TIC) gcms->tic ms Mass Spectrum Acquisition tic->ms For Peak of Interest lib Library Search (NIST/Wiley) ms->lib confirm Identity Confirmed lib->confirm

Caption: Workflow for identification of MDPA using GC-MS.

Principles of Analytical Method Validation

To ensure that an analytical method is fit for its intended purpose, it must be validated.[9][10] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target analyte in the specific sample matrix.[11]

Key Validation Parameters

The following parameters are essential for the validation of quantitative methods like the HPLC protocol described.[9][11]

ParameterDefinition & PurposeAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).Peak purity analysis (via DAD) should pass; no interfering peaks at the analyte's retention time in a blank matrix.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.999.[7][12]
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.Typically 80% to 120% of the target concentration.
Accuracy The closeness of the test results to the true value. Assessed via spike recovery experiments.Recovery should be within 98-102% for drug products, may be wider (e.g., 90-107%) for complex matrices.[9][11]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day): %RSD ≤ 2%.Intermediate Precision (Inter-day/analyst): %RSD ≤ 3%.
LOD The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[11]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).%RSD of results should remain within acceptable limits (e.g., ≤ 5%).

Validation Logic Diagram

Validation_Logic cluster_core Core Quantitative Metrics cluster_boundary Method Boundaries Method Validated Analytical Method Specificity {Specificity | No Interference} Method->Specificity Robustness {Robustness | Resists Minor Changes} Method->Robustness Linearity Linearity R² ≥ 0.999 Range Range Upper & Lower Limits Linearity->Range Accuracy Accuracy % Recovery Accuracy->Method:f0 Precision Precision % RSD Precision->Method:f0 LOD_LOQ Sensitivity LOD & LOQ Precision->LOD_LOQ Range->Accuracy Range->Precision Specificity->Linearity

Caption: Interrelationship of key analytical method validation parameters.

Safety and Handling

As a chemical reagent, this compound must be handled with appropriate care.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][6]

  • Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves and eye/face protection.[6]

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a dust mask (e.g., N95) or laboratory fume hood are recommended.[3][4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound serves as a reliable and relevant analytical standard for the identification and quantification of phenylacetic acid derivatives and related phenolic compounds in various phytochemical applications. The HPLC and GC-MS protocols detailed in this guide provide a robust framework for its use. By adhering to these methodologies and embracing the principles of method validation, researchers can generate high-quality, reproducible data that is essential for advancing the fields of natural product chemistry, drug discovery, and quality control.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 3,5-dihydroxyphenylacetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude Methyl 3,5-dihydroxyphenylacetate using column chromatography. This document is structured to provide not just procedural steps, but also the underlying scientific rationale and troubleshooting guidance to navigate the common challenges associated with the purification of polar phenolic compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and concerns regarding the column chromatography of this compound.

Q1: What is the most appropriate stationary phase for the purification of this compound?

A1: For the purification of a polar compound like this compound, silica gel (SiO₂) is the most common and effective stationary phase. Its polar surface, rich in silanol groups (Si-OH), allows for effective separation based on the polarity of the components in the crude mixture. The hydroxyl groups on the phenyl ring and the ester functionality of the target molecule will interact with the silica gel through hydrogen bonding, leading to its retention on the column.

Q2: How do I choose the right mobile phase (eluent) for the separation?

A2: The choice of mobile phase is critical for a successful separation. A good starting point is to use a binary solvent system consisting of a non-polar solvent and a more polar solvent. For this compound, a mixture of hexane and ethyl acetate or dichloromethane and ethyl acetate is a common choice[1]. The optimal ratio should be determined by preliminary Thin-Layer Chromatography (TLC) analysis. The goal is to achieve a retention factor (Rƒ) for the desired compound in the range of 0.25-0.35 on the TLC plate, which generally translates to good separation on a column.

Q3: Should I use isocratic or gradient elution?

A3: For mixtures containing compounds with a wide range of polarities, which is common in crude reaction mixtures, gradient elution is generally preferred [2]. This technique involves gradually increasing the polarity of the mobile phase during the chromatography run (e.g., by increasing the percentage of ethyl acetate in hexane). This allows for the efficient elution of less polar impurities first, followed by the target compound, and finally the more polar impurities, often resulting in sharper peaks and better separation compared to isocratic elution (using a constant solvent composition)[3].

Q4: My compound appears to be streaking or tailing on the TLC plate. What does this mean for my column chromatography?

A4: Tailing of phenolic compounds on silica gel TLC is a common issue and can be indicative of strong interactions with the stationary phase or potential degradation. This can translate to broad, tailing peaks during column chromatography, leading to poor separation. Adding a small amount of a weak acid, such as acetic acid or formic acid (0.1-1%) , to the mobile phase can often mitigate this issue by protonating the silanol groups on the silica surface and reducing strong ionic interactions with the phenolic hydroxyl groups[4].

Section 2: Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the purification process.

Problem 1: The desired compound is not eluting from the column, or is eluting very slowly.

  • Possible Cause A: Mobile phase is not polar enough. The interactions between your polar compound and the polar silica gel are too strong, preventing it from moving down the column.

    • Solution: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. Monitor the elution with TLC.

  • Possible Cause B: Compound degradation on the silica gel. Phenolic compounds can sometimes be sensitive to the acidic nature of silica gel and may degrade, leading to a complex mixture that is difficult to elute.

    • Solution:

      • Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate and let it sit for a few hours. Then, develop the plate to see if any new spots have appeared, which would indicate degradation[5].

      • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base, such as triethylamine. This is done by adding a small percentage (e.g., 0.5-1%) of triethylamine to your eluent system.

      • Alternative Stationary Phases: If degradation is severe, consider using a less acidic stationary phase like alumina or a reversed-phase silica gel (e.g., C18).

Problem 2: Poor separation of the desired compound from impurities.

  • Possible Cause A: Inappropriate mobile phase polarity. If the mobile phase is too polar, all components will elute too quickly and close together. If it's not polar enough, the bands will broaden and overlap.

    • Solution: Optimize your solvent system using TLC. Test various ratios of your chosen solvents to find a system that gives good separation between your product and the impurities. Aim for a significant difference in Rƒ values (ΔRƒ > 0.2).

  • Possible Cause B: Column overloading. Loading too much crude material onto the column will lead to broad bands that merge, resulting in poor separation.

    • Solution: A general rule of thumb is to use a mass ratio of crude material to silica gel of 1:30 to 1:100[6]. If you are getting poor separation, try using a larger column with more silica gel for the same amount of crude product.

  • Possible Cause C: Improper column packing. Channels or cracks in the silica gel bed will lead to an uneven flow of the mobile phase and result in poor separation.

    • Solution: Ensure your column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase to form a slurry before being poured into the column, is generally recommended to create a homogenous packed bed.

Problem 3: The isolated product is colored, but the pure compound should be colorless or a white solid.

  • Possible Cause: Oxidation of the phenolic hydroxyl groups. Dihydroxyphenyl compounds are susceptible to oxidation, which can form colored quinone-type impurities[6].

    • Solution:

      • Work under an inert atmosphere: If possible, conduct the purification under a nitrogen or argon atmosphere to minimize contact with oxygen.

      • Use degassed solvents: Solvents can be degassed by bubbling an inert gas through them or by using a sonicator under vacuum.

      • Activated Carbon Treatment: Before column chromatography, you can dissolve your crude product in a suitable solvent, add a small amount of activated carbon to adsorb the colored impurities, and then filter it through a pad of celite[6].

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for the purification of crude this compound.

Protocol 1: Thin-Layer Chromatography (TLC) Method Development
  • Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.

  • Prepare Sample: Dissolve a small amount of the crude this compound in a suitable solvent like ethyl acetate or methanol.

  • Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase. Test various ratios of hexane:ethyl acetate (e.g., 8:2, 7:3, 1:1 v/v).

  • Visualize: After the solvent front has reached near the top of the plate, remove it, and allow the solvent to evaporate. Visualize the spots under a UV lamp at 254 nm.

  • Optimize: The ideal solvent system will give your desired product an Rƒ value of approximately 0.25-0.35 and show clear separation from other spots.

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a flat and uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Using a pipette, carefully load the solution onto the top of the silica bed.

    • Dry Loading (for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting the column with the initial low-polarity mobile phase.

    • If using a gradient, gradually increase the proportion of the more polar solvent. A typical gradient might be:

      • 9:1 Hexane:Ethyl Acetate (2 column volumes)

      • 8:2 Hexane:Ethyl Acetate (4 column volumes)

      • 7:3 Hexane:Ethyl Acetate (4 column volumes)

      • 1:1 Hexane:Ethyl Acetate (until all product has eluted)

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes or vials.

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Evaporation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Section 4: Data Presentation and Visualization

Table 1: Solvent Polarity and Elution Characteristics
Solvent System (v/v)PolarityExpected Elution Behavior for this compound
9:1 Hexane:Ethyl AcetateLowSlow elution, high retention (low Rƒ)
7:3 Hexane:Ethyl AcetateMediumModerate elution, good for separation (optimal Rƒ)
1:1 Hexane:Ethyl AcetateHighFast elution, low retention (high Rƒ)
100% Ethyl AcetateVery HighVery fast elution, may co-elute with polar impurities

Diagrams

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Optimize Mobile Phase) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Crude Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Purified Methyl 3,5-dihydroxyphenylacetate Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_no_elution No/Slow Elution cluster_poor_sep Poor Separation cluster_colored Colored Product Start Problem Observed During Column Chromatography No_Elution No_Elution Start->No_Elution No Elution Poor_Separation Poor_Separation Start->Poor_Separation Poor Separation Colored_Product Colored_Product Start->Colored_Product Colored Product Polarity_Low Increase Mobile Phase Polarity Degradation Check for Degradation (Use Deactivated Silica) Optimize_Solvent Optimize Mobile Phase (via TLC) Reduce_Load Reduce Sample Load Repack Repack Column Inert_Atmosphere Use Inert Atmosphere Degas_Solvents Use Degassed Solvents Carbon_Treat Activated Carbon Treatment No_Elution->Polarity_Low No_Elution->Degradation Poor_Separation->Optimize_Solvent Poor_Separation->Reduce_Load Poor_Separation->Repack Colored_Product->Inert_Atmosphere Colored_Product->Degas_Solvents Colored_Product->Carbon_Treat

Caption: Troubleshooting logic for common column chromatography issues.

References

Common side products in the synthesis of Methyl 3,5-dihydroxyphenylacetate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3,5-dihydroxyphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this valuable compound. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure clarity and practical application in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield of this compound

Question: My reaction yield is consistently low. What are the potential causes and how can I optimize the reaction conditions?

Answer: Low yields in the synthesis of this compound often stem from several factors, primarily related to the choice of synthetic route and reaction conditions. A common and effective method for this synthesis is the Arndt-Eistert homologation of 3,5-dihydroxybenzoic acid.[1][2] However, challenges such as incomplete reaction, degradation of starting materials or products, and formation of side products can significantly reduce the yield.

Troubleshooting Steps & Optimization:

  • Starting Material Purity: Ensure the 3,5-dihydroxybenzoic acid is of high purity. Impurities can interfere with the reaction. Recrystallization of the starting material may be necessary.[3]

  • Activation of the Carboxylic Acid: The first step, the formation of the acid chloride, is critical.

    • Reagent Choice: Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used. Ensure they are fresh and used in excess to drive the reaction to completion.

    • Reaction Conditions: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the acid chloride back to the carboxylic acid. The use of a fume hood is mandatory due to the release of HCl and SO₂ gases.

  • Reaction with Diazomethane: This is a hazardous step and requires extreme caution. Diazomethane is toxic and explosive.[4]

    • Stoichiometry: Use at least two equivalents of diazomethane. One equivalent reacts with the acid chloride, and the second neutralizes the HCl generated, preventing the formation of α-chloromethyl ketone byproducts.[1][4][5]

    • Temperature Control: Perform the reaction at low temperatures (typically 0 °C) to minimize side reactions and control the reactivity of diazomethane.

  • Wolff Rearrangement: The conversion of the diazoketone to a ketene is catalyzed by a metal, typically silver oxide (Ag₂O) or silver benzoate.[1][2]

    • Catalyst Activity: Ensure the silver catalyst is active. If yields are still low, consider preparing fresh silver oxide.

    • Nucleophile Presence: The reaction is usually carried out in the presence of methanol, which traps the ketene intermediate to form the desired methyl ester.[2] Ensure the methanol is anhydrous.

Issue 2: Identification of an Unexpected Major Byproduct

Question: I have a significant side product with a similar polarity to my desired product, making purification difficult. What could this be?

Answer: The formation of side products is a common issue. Based on the synthetic route, several possibilities exist.

Potential Side Products and Their Origins:

  • α-Chloromethyl ketone: This forms if the HCl generated during the acid chloride reaction with diazomethane is not effectively scavenged.[4] It reacts with the diazoketone intermediate.

    • Identification: Look for a characteristic singlet in the ¹H NMR spectrum corresponding to the -CH₂Cl group, and a molecular ion peak in the mass spectrum corresponding to the addition of CH₂Cl and loss of N₂.

    • Mitigation: Use an excess of diazomethane or add a non-nucleophilic base like triethylamine to the reaction mixture.[4]

  • Unreacted 3,5-dihydroxybenzoic acid or its methyl ester: Incomplete conversion during the initial steps can lead to the presence of starting materials.

    • Identification: These can be identified by comparing TLC, HPLC, or NMR data with authentic samples. For instance, Methyl 3,5-dihydroxybenzoate is a known compound that could be formed.[6][7]

    • Mitigation: Optimize the reaction time and temperature for the esterification and acid chloride formation steps.

  • Products of Over-methylation: If using a protecting group strategy followed by methylation, incomplete or excessive methylation can occur, leading to a mixture of partially and fully methylated products.[8][9]

  • Decarboxylation Product: Under harsh thermal conditions, 3,5-dihydroxybenzoic acid can undergo decarboxylation to form 1,3-dihydroxybenzene (resorcinol). While less common in the Arndt-Eistert sequence, it's a possibility if high temperatures are employed.

Experimental Protocols

Protocol 1: Synthesis of this compound via Arndt-Eistert Homologation

Step 1: Formation of 3,5-Dihydroxybenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3,5-dihydroxybenzoic acid in an excess of thionyl chloride.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain until the solid has completely dissolved and gas evolution ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used directly in the next step.

Step 2: Reaction with Diazomethane and Wolff Rearrangement

Caution: Diazomethane is highly toxic and explosive. This step must be performed in a specialized fume hood with appropriate safety precautions.

  • Dissolve the crude 3,5-dihydroxybenzoyl chloride in an anhydrous ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane (at least 2 equivalents) with gentle stirring until a persistent yellow color indicates a slight excess.

  • Allow the reaction to stir at 0 °C for 1-2 hours.

  • In a separate flask, suspend silver oxide (0.1 equivalents) in anhydrous methanol.

  • Slowly add the diazoketone solution to the silver oxide suspension at room temperature. The reaction is often accompanied by the evolution of nitrogen gas.

  • Stir the reaction mixture overnight at room temperature.

  • Filter the reaction mixture to remove the silver catalyst and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Common Side Products and their Characterization

Side Product NamePotential OriginKey Analytical Signatures (¹H NMR, MS)
Methyl 3,5-dihydroxybenzoate Incomplete homologation or esterification of starting material.¹H NMR: Singlet for -OCH₃, aromatic protons. MS: M⁺ corresponding to C₈H₈O₄.
α-Chloro-3',5'-dihydroxyacetophenone Reaction of diazoketone with HCl.¹H NMR: Singlet for -CH₂Cl. MS: Isotopic pattern for chlorine.
3,5-Dimethoxyphenylacetic acid methyl ester If starting from 3,5-dimethoxybenzoic acid and incomplete demethylation.¹H NMR: Two distinct singlets for methoxy groups. MS: M⁺ corresponding to C₁₁H₁₄O₄.
1,3-Dihydroxybenzene (Resorcinol) Decarboxylation of starting material at high temperatures.¹H NMR: Characteristic aromatic proton signals. MS: M⁺ corresponding to C₆H₆O₂.

Visualizations

Workflow for Troubleshooting Low Yields

G start Low Yield Observed check_sm Check Starting Material Purity (TLC/NMR) start->check_sm purify_sm Recrystallize Starting Material check_sm->purify_sm Impure check_ac Review Acid Chloride Formation check_sm->check_ac Pure purify_sm->check_ac anhydrous_cond Ensure Anhydrous Conditions check_ac->anhydrous_cond Issue Found reagent_fresh Use Fresh Thionyl/Oxalyl Chloride check_ac->reagent_fresh Issue Found check_dm Evaluate Diazomethane Step check_ac->check_dm No Issue anhydrous_cond->check_dm reagent_fresh->check_dm dm_excess Use >= 2 eq. Diazomethane check_dm->dm_excess Issue Found low_temp Maintain Low Temperature (0 °C) check_dm->low_temp Issue Found check_wr Assess Wolff Rearrangement check_dm->check_wr No Issue dm_excess->check_wr low_temp->check_wr catalyst_activity Check Catalyst Activity (Fresh Ag₂O) check_wr->catalyst_activity Issue Found anhydrous_meoh Use Anhydrous Methanol check_wr->anhydrous_meoh Issue Found success Improved Yield check_wr->success No Issue catalyst_activity->success anhydrous_meoh->success

Caption: Troubleshooting flowchart for low product yield.

Reaction Pathway: Main Reaction vs. Side Reaction

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A R-COCl B Diazoketone (R-COCHN₂) A->B + CH₂N₂ - HCl C Ketene (R-CH=C=O) B->C Wolff Rearrangement (Ag₂O, Δ) E Diazoketone (R-COCHN₂) D This compound (R-CH₂CO₂Me) C->D + MeOH F α-Chloromethyl ketone (R-COCH₂Cl) E->F + HCl - N₂

Caption: Arndt-Eistert synthesis and a common side reaction.

References

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Methyl 3,5-dihydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3,5-dihydroxyphenylacetate (MDPA), a valuable phenylacetic acid derivative found as a metabolite in certain fungi and used as a reagent in the synthesis of various natural products.[1] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, ensuring higher yields, purity, and reproducibility.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and visual workflows to support your synthetic efforts.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal analysis and actionable solutions.

Problem 1: Low or No Yield of this compound

Q: My reaction has resulted in a very low yield, or TLC/LC-MS analysis shows no product formation. What are the likely causes and how can I fix this?

A: Low or no yield is a common issue that can stem from several factors, depending on your chosen synthetic route. Let's break down the possibilities for the two primary pathways.

For Route A: Direct Fischer Esterification of 3,5-Dihydroxyphenylacetic Acid

  • Potential Cause: Incomplete reaction due to equilibrium limitations. The Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, preventing the reaction from reaching completion.

  • Expert Solution & Causality:

    • Water Removal: The most effective way to drive the equilibrium toward the product is to remove water as it forms. Use a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water (like toluene or cyclohexane), even if methanol is your primary reagent and solvent.

    • Excess Methanol: Use a large excess of methanol to act as both the reagent and the solvent. This shifts the equilibrium forward according to Le Châtelier's principle.

    • Catalyst Inactivity: Ensure your acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is fresh and anhydrous. The presence of water can deactivate the catalyst. The amount of catalyst is also critical; typically 3-5 mol% is sufficient.

For Route B: Demethylation of Methyl 3,5-Dimethoxyphenylacetate

  • Potential Cause: Incomplete cleavage of the methyl ether protecting groups. This is a frequent issue when using demethylating agents like boron tribromide (BBr₃) or aluminum chloride (AlCl₃).

  • Expert Solution & Causality:

    • Stoichiometry of Reagent: Ether cleavage requires at least one equivalent of the Lewis acid per ether group. For two methoxy groups, you must use a minimum of two equivalents of BBr₃. It is common practice to use a slight excess (e.g., 2.2-2.5 equivalents) to ensure the reaction goes to completion.

    • Temperature Control: Demethylation reactions with BBr₃ are highly exothermic and are typically started at low temperatures (-78 °C or 0 °C) with slow, dropwise addition of the reagent. After addition, the reaction is often allowed to warm slowly to room temperature. If the reaction is incomplete, a slightly elevated temperature (e.g., 40 °C) for a short period might be necessary, but this increases the risk of side reactions.

    • Reaction Time: These reactions can be slow. Monitor the progress carefully using TLC or LC-MS. An insufficient reaction time will leave you with partially demethylated intermediates or unreacted starting material.

Problem 2: Complex Product Mixture with Multiple Impurities

Q: My crude product analysis (TLC, NMR) shows multiple spots/peaks. What are these impurities and how can I avoid them?

A: The nature of the impurities is highly dependent on the synthetic route.

  • Potential Cause (Both Routes): Oxidation of Phenols. The dihydroxy-substituted benzene ring is highly susceptible to oxidation, especially under basic conditions or in the presence of air. This can lead to the formation of colored quinone-type byproducts, which complicate purification.

  • Expert Solution & Causality:

    • Inert Atmosphere: Perform the entire reaction and workup under an inert atmosphere of nitrogen or argon. This minimizes contact with atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle to remove dissolved oxygen.

  • Potential Cause (Route B): Incomplete Demethylation. As mentioned previously, insufficient reagent or time will lead to the presence of methyl 3-hydroxy-5-methoxyphenylacetate alongside your desired product and unreacted starting material.

  • Expert Solution & Causality:

    • Systematic Optimization: If you consistently see the mono-demethylated product, consider increasing the equivalents of BBr₃, extending the reaction time, or slightly increasing the final reaction temperature. Monitor the reaction every hour to find the optimal endpoint.

    • Purification Strategy: While prevention is ideal, these closely related compounds can sometimes be separated by column chromatography using a shallow solvent gradient.

Problem 3: Difficulty with Product Isolation and Purification

Q: I am struggling to isolate a pure, solid product. My final product is an oil, or it co-elutes with impurities during column chromatography.

A: this compound has a reported melting point of 109-112 °C, so it should be a solid at room temperature. An oily product indicates the presence of impurities.

  • Potential Cause: Residual solvent or impurities are depressing the melting point.

  • Expert Solution & Causality:

    • Effective Workup: Ensure your aqueous workup effectively removes all acidic or basic reagents. A wash with saturated sodium bicarbonate solution will remove acid catalysts, and a final brine wash will help remove water from the organic layer. Dry the organic layer thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating.

    • Recrystallization: This is the preferred method for purifying the final product. A good solvent system is one where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Experiment with solvent systems like ethyl acetate/hexanes, acetone/water, or toluene.

    • Chromatography Optimization: If recrystallization fails, optimize your column chromatography.

      • Solvent System: A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate).

      • Gradient Elution: Instead of a constant (isocratic) solvent mixture, use a gradient where the proportion of the polar solvent is slowly increased. This will improve the separation of compounds with similar polarities.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for a first-time synthesis: direct esterification (Route A) or the protection-deprotection strategy (Route B)?

A: For simplicity and atom economy, Route A (Direct Esterification) is generally preferable if the starting material, 3,5-dihydroxyphenylacetic acid, is readily available.[2] It involves a single step and avoids the use of hazardous reagents like BBr₃. However, achieving high yields can be challenging due to the reaction equilibrium. Route B (Demethylation) , starting from methyl 3,5-dimethoxyphenylacetate, offers more control and often results in higher, more reproducible yields, but it requires more steps and the careful handling of dangerous reagents.

Q2: What are the most critical safety precautions for this synthesis?

A: Safety is paramount.

  • Sulfuric Acid (Route A): It is highly corrosive. Always wear gloves, safety glasses, and a lab coat. Add the acid slowly to the methanol, as the dissolution is exothermic.

  • Boron Tribromide (BBr₃) (Route B): This reagent is extremely corrosive, toxic, and reacts violently with water to release HBr gas. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Use syringes and cannulas that are completely dry. Quench any excess reagent slowly and carefully with a suitable alcohol (like isopropanol or methanol) at low temperatures before aqueous workup.

  • General Precautions: The final product is classified as a skin and eye irritant and may cause respiratory irritation.[3] Handle with gloves and in a well-ventilated area.

Q3: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Setup: Use silica gel plates. A good eluent system to start with is 30-50% ethyl acetate in hexanes.

  • Visualization: The starting materials and product are UV active. You can also use a potassium permanganate (KMnO₄) stain, which will react with the phenolic hydroxyl groups, causing them to appear as yellow spots on a purple background.

  • Interpretation: The product, this compound, will be more polar than a protected intermediate (like Methyl 3,5-dimethoxyphenylacetate) but less polar than the starting carboxylic acid (3,5-dihydroxyphenylacetic acid). You should see the starting material spot disappear as a new product spot appears.

Section 3: Detailed Experimental Protocols

Protocol A: Direct Esterification of 3,5-Dihydroxyphenylacetic Acid

  • To a round-bottom flask equipped with a reflux condenser, add 3,5-dihydroxyphenylacetic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-40 mL per gram of starting material).

  • Carefully and slowly add concentrated sulfuric acid (H₂SO₄, ~0.05 eq) to the stirring solution.

  • Heat the mixture to reflux (approx. 65 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography.

Protocol B: Demethylation of Methyl 3,5-Dimethoxyphenylacetate

  • Dissolve methyl 3,5-dimethoxyphenylacetate (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C (or -78 °C for better control) using an ice-water or dry ice/acetone bath.

  • Slowly add boron tribromide (BBr₃, 2.2-2.5 eq, either as a 1M solution in DCM or neat) dropwise via syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench it by the slow, dropwise addition of methanol.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Section 4: Data & Visual Guides

Table 1: Comparison of Synthetic Routes

ParameterRoute A: Direct EsterificationRoute B: Demethylation
Starting Material 3,5-Dihydroxyphenylacetic AcidMethyl 3,5-Dimethoxyphenylacetate
Key Reagents Methanol, H₂SO₄ (catalytic)BBr₃ or AlCl₃ (stoichiometric)
Number of Steps 11 (from intermediate)
Key Advantages Atom economical, avoids highly toxic reagentsHigh yielding, more reliable
Key Challenges Equilibrium limited, may require water removalRequires anhydrous conditions, hazardous reagents

Diagram 1: General Troubleshooting Workflow

TroubleshootingWorkflow cluster_problems Problem Identification cluster_solutions_yield Yield Optimization cluster_solutions_purity Purity Optimization Start Reaction Complete? TLC Analyze Crude by TLC/LC-MS Start->TLC Yield Calculate Crude Yield TLC->Yield LowYield Low Yield? Yield->LowYield Impure Multiple Spots? LowYield->Impure No CheckReagents Check Reagent Stoichiometry & Purity LowYield->CheckReagents Yes CheckSideReactions Consider Side Reactions (e.g., Oxidation) Impure->CheckSideReactions Yes Purify Purify Product (Recrystallization / Chromatography) Impure->Purify No (Unreacted SM) OptimizeConditions Adjust Time, Temp, or Catalyst CheckReagents->OptimizeConditions OptimizeConditions->TLC OptimizeWorkup Optimize Workup & Purification CheckSideReactions->OptimizeWorkup OptimizeWorkup->Purify Success Pure Product Obtained Purify->Success

Caption: A workflow for troubleshooting common synthesis issues.

Diagram 2: Synthetic Pathways to this compound

SyntheticPathways SM_A 3,5-Dihydroxyphenylacetic Acid Product This compound SM_A->Product Route A (MeOH, H⁺) SM_B_pre 3,5-Dimethoxyphenylacetic Acid SM_B Methyl 3,5-Dimethoxyphenylacetate SM_B_pre->SM_B Esterification (MeOH, H⁺) SM_B->Product Route B (BBr₃, DCM)

Caption: The two primary synthetic routes to the target molecule.

Section 5: References

  • ChemicalBook. (n.d.). This compound | 4724-10-1. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3,5-Dihydroxyphenylacetic acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. Retrieved from --INVALID-LINK--

References

Technical Support Center: Methods for Removing Impurities from Synthetic Methyl 3,5-dihydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3,5-dihydroxyphenylacetate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.

Section 1: Troubleshooting Common Impurities

This section addresses the most frequently encountered impurities during the synthesis of this compound and provides targeted strategies for their removal.

Q1: My crude ¹H NMR spectrum is dominated by signals for triphenylphosphine oxide (TPPO). How can I remove this common byproduct efficiently?

A1: Triphenylphosphine oxide (TPPO) is a notoriously persistent byproduct from Wittig and Mitsunobu reactions, which are common routes toward phenylacetate derivatives.[1] Its moderate polarity and high crystallinity often lead to co-elution or co-precipitation with the desired product. Fortunately, its unique physicochemical properties can be exploited for removal without resorting to tedious chromatography.

Expert Insight: The key to removing TPPO is to exploit the differences in solubility and Lewis basicity between it and your target molecule. TPPO is poorly soluble in non-polar solvents like hexanes and cyclohexane, while the dihydroxy-substituted product has significantly more polarity.[2][3] Furthermore, the oxygen atom in TPPO is a strong Lewis base, allowing for selective complexation.[4]

Method 1: Selective Precipitation with Non-Polar Solvents

This is the simplest approach and should be your first attempt.

  • Concentrate your crude reaction mixture to a thick oil or solid.

  • Add a sufficient volume of a non-polar solvent such as hexanes, pentane, or diethyl ether.[5]

  • Stir or sonicate the suspension vigorously for 15-30 minutes. TPPO is often poorly soluble and will remain as a solid.

  • Filter the mixture through a Büchner funnel or a silica plug. The TPPO will be retained, and your product, which is more soluble in the ether, will be in the filtrate.

  • Concentrate the filtrate to recover your product, now significantly depleted of TPPO.

Method 2: Complexation and Precipitation with Metal Salts

If precipitation alone is insufficient, forming an insoluble metal complex with TPPO is a highly effective, scalable strategy.[6]

  • Dissolve the crude mixture in a suitable organic solvent like ethanol, toluene, or an ethereal solvent (e.g., THF, MTBE).[3][6]

  • Add 1.5 to 2.0 equivalents (relative to the triphenylphosphine used in the reaction) of a Lewis acidic metal salt.[3]

  • Stir the mixture at room temperature for 1-2 hours. An insoluble precipitate of the metal-TPPO complex will form.

  • Filter the solid complex and wash it with a small amount of the reaction solvent.

  • The filtrate contains your purified product.

Metal SaltRecommended Solvent(s)Key Advantages & ConsiderationsCitation
Zinc Chloride (ZnCl₂) Ethanol, Toluene, Ethyl AcetateForms a highly insoluble complex. Inexpensive and readily available.[3][4]
Calcium Bromide (CaBr₂) THF, 2-MeTHF, MTBE, TolueneParticularly effective in THF, a common solvent for Wittig reactions, avoiding a solvent swap.[4][6]
Magnesium Chloride (MgCl₂) Toluene, Ethyl AcetateEffective and scalable, but incompatible with THF as a solvent.[4][6]
Q2: My product is contaminated with unreacted acidic starting materials (e.g., 3,5-dihydroxybenzoic acid). What is the most effective separation method?

A2: The presence of a carboxylic acid starting material alongside your desired ester product is an ideal scenario for purification by liquid-liquid extraction , often referred to as an acid-base extraction. This technique leverages the difference in acidity (pKa) between the phenolic protons of your product and the more acidic carboxylic acid proton of the starting material.

Causality: By washing an organic solution of your crude product with a mild aqueous base (like sodium bicarbonate), you can selectively deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.[7] The phenolic hydroxyl groups of your product are significantly less acidic and will remain protonated and soluble in the organic layer.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Transfer: Pour the solution into a separatory funnel.

  • Basic Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, periodically venting to release CO₂ pressure.

  • Separation: Allow the layers to separate. The top layer will be the organic phase (containing your product), and the bottom will be the aqueous phase (containing the deprotonated starting material).[8] Drain the lower aqueous layer.

  • Repeat: Repeat the basic wash (Step 3 & 4) one or two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[9]

Workflow: Acid-Base Extraction for Purification

crude Crude Product in Ethyl Acetate sep_funnel Separatory Funnel crude->sep_funnel bicarb Add Sat. NaHCO₃ (aq) sep_funnel->bicarb shake Shake & Vent bicarb->shake separate Separate Layers shake->separate aq_layer Aqueous Layer (Contains Sodium 3,5-dihydroxybenzoate) separate->aq_layer Remove org_layer1 Organic Layer (Contains Product) separate->org_layer1 brine Wash with Brine org_layer1->brine dry Dry (Na₂SO₄) & Filter brine->dry final Pure this compound dry->final start Crude Synthetic Product tlc Initial Analysis (TLC, crude NMR) start->tlc decision1 Dominant Impurity Type? tlc->decision1 tppo TPPO Present decision1->tppo TPPO acid Acidic Starting Material decision1->acid Acidic multiple Multiple/Unknown Impurities decision1->multiple Multiple/Polar method_tppo Precipitation or Complexation tppo->method_tppo method_acid Acid-Base Extraction acid->method_acid method_chrom Column Chromatography multiple->method_chrom decision2 Product >90% Pure? method_tppo->decision2 method_acid->decision2 purity_check Purity & Identity Check (MP, NMR, HPLC) method_chrom->purity_check recryst Recrystallization decision2->recryst Yes decision2->purity_check No recryst->purity_check final Pure Product purity_check->final

References

Preventing oxidation of Methyl 3,5-dihydroxyphenylacetate during storage and handling.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3,5-dihydroxyphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing its oxidative degradation during storage and handling. By understanding the underlying chemical principles and adhering to best practices, you can ensure the integrity and reliability of your experimental outcomes.

Understanding the Instability: The Chemistry of Resorcinol Oxidation

This compound is a derivative of resorcinol (1,3-dihydroxybenzene). The two hydroxyl (-OH) groups on the aromatic ring make the molecule highly susceptible to oxidation. This process is primarily initiated by the presence of oxygen, and can be accelerated by factors such as light, heat, and the presence of metal ions.

The oxidation mechanism involves the formation of radical intermediates.[1][2][3] These highly reactive species can then readily dimerize or polymerize, leading to the formation of colored impurities and a decrease in the purity of the compound.[1][2][3] This degradation is an irreversible process, underscoring the importance of preventative measures.[1][2][3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of this compound in a question-and-answer format.

Q1: I opened a new bottle of this compound and it already has a slight pinkish or brownish tint. Is it still usable?

A1: A slight discoloration upon opening may indicate minor surface oxidation. While the bulk of the material may still be of acceptable purity, it is crucial to verify its integrity before use. It is recommended to perform an analytical check (e.g., HPLC, NMR) to determine the purity. If the purity meets your experimental requirements, the material can be used. However, for highly sensitive applications, it is best to use a fresh, colorless batch. To prevent this in the future, ensure that newly received bottles are stored under the recommended conditions immediately.

Q2: My solid this compound has turned into a dark, tarry substance. What happened and can I salvage it?

A2: The transformation into a dark, tarry substance is indicative of significant polymerization due to extensive oxidation.[1][2][3] This is often a result of prolonged exposure to air and/or light. At this stage, the material is heavily contaminated with degradation products and is not salvageable for most applications. The best course of action is to dispose of it as chemical waste according to your institution's guidelines.[4] This highlights the critical need for stringent adherence to proper storage and handling protocols.

Q3: I've prepared a stock solution of this compound and it's turning yellow/brown within a few hours. How can I prevent this?

A3: Discoloration of solutions indicates rapid oxidation in the dissolved state. To mitigate this:

  • Use Degassed Solvents: Oxygen dissolved in the solvent is a primary culprit. Before preparing your solution, degas the solvent by sparging with an inert gas like nitrogen or argon, or by using a freeze-pump-thaw technique.

  • Work Under an Inert Atmosphere: Prepare the solution in a glove box or under a gentle stream of inert gas.

  • Consider Antioxidants: For less sensitive applications where an additive is permissible, consider adding a small amount of an antioxidant to the solution. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid.[5][6] The optimal concentration will need to be determined empirically for your specific application.

  • Prepare Fresh Solutions: If possible, prepare only the amount of solution needed for immediate use.

Q4: Can I store my this compound in a standard laboratory refrigerator?

A4: While a cool environment is beneficial, a standard laboratory refrigerator is not ideal for long-term storage unless it is specifically designed for flammable materials, as electrical components can be an ignition source.[7] More importantly, the container must be tightly sealed to prevent moisture ingress and exposure to the refrigerator's atmosphere. For optimal long-term storage, a desiccator placed in a cool, dark location is preferable. If refrigeration is necessary, ensure the container is properly sealed and consider placing it inside a secondary container with a desiccant.

Best Practices for Storage and Handling

Adherence to the following best practices will significantly minimize the risk of oxidation and ensure the long-term stability of your this compound.

Storage Recommendations
ParameterRecommendationRationale
Temperature Store in a cool, dry place.[2][3]Reduces the rate of chemical reactions, including oxidation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[8][9]Excludes oxygen, a key reactant in the oxidation process.
Light Protect from light by using an amber glass bottle or storing in a dark cabinet.[4]Light can provide the energy to initiate radical formation.
Container Keep the container tightly sealed.[2][4]Prevents exposure to atmospheric oxygen and moisture.
Incompatibilities Store away from oxidizing agents.[2]Prevents direct chemical reaction and degradation.
Handling Protocols

Workflow for Handling Solid this compound

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_area Work in a well-ventilated area, preferably a fume hood. gather_tools Gather all necessary tools: - Spatulas - Weighing paper/boat - Tightly sealed container for aliquoting prep_area->gather_tools open_container Briefly open the main container under inert atmosphere. inert_setup Set up an inert atmosphere (e.g., nitrogen blanket) if possible. gather_tools->inert_setup weigh_quickly Quickly weigh the desired amount. open_container->weigh_quickly transfer Transfer to the reaction vessel or a smaller, tightly sealed vial. weigh_quickly->transfer seal_main Immediately and tightly seal the main container. purge_main Purge the headspace of the main container with inert gas before sealing. seal_main->purge_main store_properly Return to proper storage conditions: cool, dark, and dry. purge_main->store_properly

Caption: Workflow for handling solid this compound.

Protocol for Aliquoting Under Inert Atmosphere

  • Preparation: Place the main container of this compound, along with clean, dry spatulas and pre-labeled aliquot vials, into a nitrogen-filled glove box or a glove bag.

  • Inerting: If using a glove bag, purge it with nitrogen or argon for several minutes to displace the air.

  • Aliquoting: Inside the inert atmosphere, open the main container. Using a clean spatula, transfer the desired amount of the solid into each aliquot vial.

  • Sealing: Tightly cap each aliquot vial. For extra protection, wrap the cap with parafilm.

  • Main Container: Before sealing the main container, gently flush the headspace with inert gas. Seal it tightly and wrap with parafilm.

  • Storage: Remove all containers from the glove box/bag and store them in a cool, dark, and dry location.

Visualizing the Oxidation Pathway

The following diagram illustrates the simplified oxidation pathway of a resorcinol moiety, which is central to the structure of this compound.

Resorcinol This compound (Resorcinol Moiety) Radical Phenoxy Radical Intermediate Resorcinol->Radical Oxidation (H atom abstraction) Radical->Radical Polymer Colored Polymer Degradation Products Radical->Polymer Initiators Initiators: - Oxygen (O2) - Light (hν) - Metal Ions (e.g., Fe³⁺) Initiators->Resorcinol Initiation

Caption: Simplified oxidation pathway of the resorcinol moiety.

References

Technical Support Center: Scaling Up the Production of Methyl 3,5-dihydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 3,5-dihydroxyphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the successful and efficient scaling of your synthesis.

Introduction to the Synthesis

This compound is a key building block in the synthesis of various pharmaceuticals and bioactive molecules.[1][2] It is typically synthesized via the esterification of 3,5-dihydroxyphenylacetic acid with methanol, most commonly through a Fischer-Speier esterification reaction catalyzed by a strong acid. While the reaction appears straightforward on a laboratory scale, scaling up production presents a unique set of challenges that can impact yield, purity, and process efficiency.[3][4] This guide will address these challenges head-on, providing practical solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and cost-effective method is the Fischer-Speier esterification of 3,5-dihydroxyphenylacetic acid using methanol as both the reactant and the solvent, with a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[5]

Q2: Why is the esterification of 3,5-dihydroxyphenylacetic acid sometimes challenging?

A2: The presence of two phenolic hydroxyl groups on the aromatic ring can lead to side reactions, such as etherification, if the reaction conditions are not carefully controlled. Additionally, achieving high conversion rates can be difficult due to the reversible nature of the Fischer esterification.

Q3: What are the critical safety precautions when handling the reagents for this synthesis?

A3: 3,5-Dihydroxybenzoic acid and its derivatives can cause skin and eye irritation.[6][7] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][8] The reaction should be conducted in a well-ventilated fume hood, especially when working with methanol and strong acids.[9]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction at a laboratory scale. For more precise analysis and during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended to quantify the starting material, product, and any byproducts.[10][11]

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis and scale-up of this compound.

Issue 1: Low Yield of this compound

Q: My reaction yield is consistently low, even though TLC indicates the consumption of the starting material. What are the potential causes and how can I improve the yield?

A: Low yields in Fischer esterification are often due to the equilibrium nature of the reaction or product loss during workup. Here are the primary causes and troubleshooting steps:

  • Cause 1: Reversible Reaction Equilibrium: The Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus limiting the yield.

    • Solution: To drive the reaction to completion, it is crucial to remove the water as it is formed. On a larger scale, azeotropic distillation with a suitable solvent like toluene can be employed. For laboratory scale, using a large excess of methanol can also shift the equilibrium towards the product side.

  • Cause 2: Product Loss During Workup: The product, this compound, has some water solubility due to the phenolic hydroxyl groups. Significant product loss can occur during aqueous extraction and washing steps.

    • Solution: Minimize the volume of water used for washing. Ensure the aqueous layer is thoroughly back-extracted with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Cause 3: Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time and ensure the reaction temperature is maintained at the optimal level (reflux). Monitor the reaction progress using HPLC to confirm that it has gone to completion.[10]

Issue 2: Presence of Impurities in the Final Product

Q: After purification, I still observe impurities in my product by HPLC and NMR. What are the likely side products and how can I prevent their formation?

A: The formation of byproducts is a common challenge, especially during scale-up where localized temperature gradients and inefficient mixing can occur.[3]

  • Side Product 1: Dimerization/Polymerization: Phenolic compounds can be susceptible to oxidative dimerization or polymerization, leading to colored impurities.

    • Prevention: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Using high-purity starting materials and solvents is also critical.

  • Side Product 2: Unreacted Starting Material: Residual 3,5-dihydroxyphenylacetic acid is a common impurity.

    • Prevention and Removal: As discussed in the low yield section, drive the reaction to completion. During workup, a mild basic wash (e.g., with a saturated sodium bicarbonate solution) can help remove the acidic starting material.[12] However, be cautious as the product itself is phenolic and can be deprotonated by a strong base.

  • Side Product 3: Methyl Ether Formation: While less common under standard Fischer esterification conditions, methylation of the phenolic hydroxyl groups to form methyl ethers can occur, especially if harsh methylating agents are inadvertently formed or if reaction temperatures are excessively high for prolonged periods.

    • Prevention: Maintain strict control over the reaction temperature and avoid using unnecessarily strong acids or conditions that could generate more potent methylating species.

Issue 3: Challenges in Product Isolation and Purification

Q: I am having difficulty isolating a pure, crystalline product. What are the best practices for purification?

A: The purification of this compound typically involves crystallization or column chromatography.

  • Challenge 1: Oily Product or Difficulty in Crystallization: The presence of impurities can inhibit crystallization, resulting in an oily product.

    • Solution:

      • Initial Purification: After the workup, if the crude product is an oil, try triturating it with a non-polar solvent like hexane to induce solidification and remove non-polar impurities.

      • Recrystallization: A carefully chosen solvent system is key for successful recrystallization. Start with a polar solvent in which the compound is soluble at high temperatures and less soluble at low temperatures (e.g., ethanol, methanol, or ethyl acetate), and then add a non-polar co-solvent (e.g., hexane or heptane) until turbidity is observed. Allow the solution to cool slowly to form well-defined crystals.

  • Challenge 2: Inefficient Purification by Column Chromatography: On a large scale, column chromatography can be resource-intensive.

    • Solution: Optimize the mobile phase to achieve good separation between the product and impurities on a small analytical column before scaling up. Medium Pressure Liquid Chromatography (MPLC) can be a more efficient alternative for larger quantities.[10]

Experimental Protocols and Data

Detailed Protocol for Fischer Esterification

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on the scale of the reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dihydroxyphenylacetic acid.

  • Reagent Addition: Add a sufficient amount of methanol to dissolve the starting material (typically 10-20 volumes). While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Reaction: Heat the mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Table of Reaction Parameters
ParameterRecommended ConditionRationale
Solvent Methanol (in excess)Serves as both reactant and solvent; excess drives the reaction forward.
Catalyst Concentrated H₂SO₄Effective and inexpensive acid catalyst for Fischer esterification.[13]
Temperature RefluxIncreases reaction rate.
Atmosphere Inert (N₂ or Ar)Minimizes oxidation of phenolic groups.

Visualizing the Process and Challenges

Workflow for Synthesis and Scale-Up

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Final Analysis reagent_prep Reagent Preparation & Safety Check reactor_setup Reactor Setup & Inerting reagent_prep->reactor_setup esterification Fischer Esterification reactor_setup->esterification monitoring In-Process Monitoring (TLC/HPLC) esterification->monitoring quench Quenching & Neutralization monitoring->quench extraction Extraction & Washing quench->extraction concentration Solvent Removal extraction->concentration crystallization Recrystallization concentration->crystallization chromatography Column Chromatography concentration->chromatography drying Drying crystallization->drying chromatography->drying qc Quality Control (HPLC, NMR, MS) drying->qc

Caption: Overall workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

G cluster_yield Low Yield Analysis cluster_purity Purity Issue Analysis cluster_solutions Potential Solutions start Low Yield or Purity Issue check_completion Reaction Complete? start->check_completion Yield check_sm Starting Material Present? start->check_sm Purity check_workup Product Loss in Workup? check_completion->check_workup Yes increase_time Increase Reaction Time/Temp check_completion->increase_time No check_equilibrium Equilibrium Issue? check_workup->check_equilibrium No optimize_extraction Optimize Extraction check_workup->optimize_extraction Yes remove_water Remove Water (Azeotropic Dist.) check_equilibrium->remove_water Yes check_side_products Side Products Formed? check_sm->check_side_products No base_wash Mild Base Wash check_sm->base_wash Yes check_color Colored Impurities? check_side_products->check_color No optimize_conditions Optimize Reaction Conditions check_side_products->optimize_conditions Yes inert_atmosphere Use Inert Atmosphere check_color->inert_atmosphere Yes

Caption: Decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Troubleshooting Byproduct Formation in Methyl 3,5-dihydroxyphenylacetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 3,5-dihydroxyphenylacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and unexpected results you may encounter during its synthesis, with a focus on identifying and characterizing unwanted byproducts. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of this compound

Q1: My reaction is showing a low yield of the desired product, this compound. What are the likely causes and how can I improve it?

A1: A low yield in the esterification of 3,5-dihydroxyphenylacetic acid is a common issue that can often be traced back to the equilibrium nature of the Fischer-Speier esterification reaction.[1][2][3] Several factors can contribute to this, including incomplete reaction, side reactions, and product degradation.

Troubleshooting Guide: Improving Reaction Yield

Potential Cause Explanation Recommended Action
Reversible Reaction Equilibrium Fischer esterification is a reversible process where the starting materials and products (ester and water) exist in equilibrium.[2][3] If water is not removed, the reaction may not proceed to completion.1. Use Excess Alcohol: Employ a large excess of methanol to shift the equilibrium towards the product side.[2] 2. Remove Water: Use a Dean-Stark apparatus during reflux to azeotropically remove water as it is formed.[3][4] Alternatively, molecular sieves can be added to the reaction mixture.
Insufficient Catalyst An inadequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow or incomplete reaction.Optimize the catalyst loading. Typically, a catalytic amount is sufficient, but for sluggish reactions, a slight increase may be beneficial.
Suboptimal Reaction Temperature & Time The reaction may not have reached equilibrium or the temperature might be too low for an efficient reaction rate.Monitor the reaction progress using Thin Layer Chromatography (TLC).[5][6] Ensure the reaction is heated to reflux for a sufficient duration until the starting material is consumed.

Experimental Workflow: Optimizing Fischer Esterification

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine 3,5-dihydroxyphenylacetic acid, excess methanol, and acid catalyst in a round-bottom flask. setup Equip the flask with a reflux condenser and a Dean-Stark trap (if applicable). start->setup reflux Heat the mixture to reflux. setup->reflux monitor Monitor reaction progress by TLC. reflux->monitor cool Cool the reaction mixture. monitor->cool Reaction complete neutralize Neutralize the excess acid with a weak base (e.g., saturated NaHCO3 solution). cool->neutralize extract Extract the product with an organic solvent (e.g., ethyl acetate). neutralize->extract wash Wash the organic layer with brine. extract->wash dry Dry the organic layer over anhydrous sodium sulfate. wash->dry concentrate Concentrate the solution under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography or recrystallization. concentrate->purify

Caption: Optimized workflow for Fischer esterification.

Issue 2: Presence of Multiple Spots on TLC / Peaks in HPLC

Q2: My TLC plate shows multiple spots, and my HPLC analysis reveals several peaks close to the main product. What are these unexpected byproducts?

A2: The presence of multiple spots or peaks indicates the formation of impurities. These can arise from unreacted starting materials, side reactions, or degradation of the product. Due to the phenolic nature of this compound, it is susceptible to certain side reactions.

Troubleshooting Guide: Identifying Potential Byproducts

Potential Byproduct Plausible Cause Characterization Methods Mitigation Strategy
Unreacted 3,5-dihydroxyphenylacetic acid Incomplete reaction due to reasons mentioned in Issue 1.TLC: More polar spot than the product. HPLC: Earlier retention time. NMR: Presence of a carboxylic acid proton signal.Refer to the troubleshooting guide for low yield (Issue 1).
Dimerization/Polymerization Products Phenolic compounds can undergo oxidative coupling to form dimers or oligomers, especially in the presence of heat and trace metals.[7][8]MS: Peaks corresponding to higher molecular weights. NMR: Complex aromatic signals and broadening of peaks.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Lower Temperature: If possible, use a lower reaction temperature.
Products of Decarboxylation The starting material, 3,5-dihydroxyphenylacetic acid, may undergo decarboxylation at elevated temperatures to form 3,5-dihydroxytoluene.GC-MS: Identification of the fragment corresponding to 3,5-dihydroxytoluene. NMR: Absence of the acetate methylene protons and presence of a methyl signal.Avoid excessive heating or prolonged reaction times at high temperatures.
Over-methylation Products If a strong methylating agent is used instead of methanol in a different synthetic route, methylation of the phenolic hydroxyl groups can occur.MS: Peaks corresponding to the addition of one or two methyl groups. NMR: Appearance of methoxy signals.This is less likely in a standard Fischer esterification but is a consideration in other synthetic approaches.

Logical Relationship of Byproduct Formation

G cluster_reactants Starting Materials & Conditions cluster_products Potential Products sm 3,5-dihydroxyphenylacetic acid + Methanol desired This compound sm->desired Esterification unreacted Unreacted Starting Material sm->unreacted Incomplete Reaction dimer Dimer/Polymer sm->dimer Oxidative Coupling decarb Decarboxylation Product sm->decarb Decarboxylation cond Heat, Acid Catalyst cond->desired cond->unreacted cond->dimer cond->decarb

Caption: Potential reaction pathways leading to byproducts.

Issue 3: Product Discoloration

Q3: The isolated this compound is colored (e.g., pink, brown), not the expected white or off-white solid. Why is this happening?

A3: Discoloration is a common issue with phenolic compounds and is almost always due to oxidation.[8] The dihydroxy-substituted phenyl ring is particularly susceptible to oxidation, which can lead to the formation of colored quinone-type structures or polymeric materials.

Troubleshooting Guide: Preventing and Removing Discoloration

Preventative Measure Explanation
Use of an Inert Atmosphere Performing the reaction and work-up under an inert gas like nitrogen or argon minimizes contact with atmospheric oxygen, thus reducing oxidation.
Degassed Solvents Using solvents that have been degassed (by sparging with an inert gas or freeze-pump-thaw cycles) can remove dissolved oxygen.
Control of Reaction Temperature Higher temperatures can accelerate oxidation reactions. Use the minimum temperature necessary for an efficient reaction.
Purification Technique Activated Carbon (Charcoal): During recrystallization, adding a small amount of activated carbon can help adsorb colored impurities.[9] Column Chromatography: Silica gel chromatography is effective at separating the desired product from more polar, colored impurities.

Analytical Protocols for Impurity Characterization

A combination of chromatographic and spectroscopic techniques is essential for the definitive identification of byproducts.[10]

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify the desired product and impurities.

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol.

    • Detection: UV-Vis detector, typically at 280 nm.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To determine the molecular weights of the separated components from HPLC, aiding in their identification.

  • Procedure: Couple the HPLC system to a mass spectrometer. The mass-to-charge ratio of the eluted peaks can confirm the presence of expected byproducts (e.g., dimers, decarboxylated product).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the detailed structure of the main product and impurities.

  • Procedure:

    • ¹H NMR: Will confirm the presence of the methyl ester, the methylene protons, and the aromatic protons. Impurities will show characteristic signals (e.g., absence of the methylene protons in the decarboxylated product, additional aromatic signals for dimers).

    • ¹³C NMR: Provides information on the carbon skeleton of the product and impurities.

References

Validation & Comparative

Interpreting the 1H NMR and 13C NMR spectra of Methyl 3,5-dihydroxyphenylacetate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of Methyl 3,5-dihydroxyphenylacetate

Abstract

This compound, a key phenylacetic acid derivative and a known metabolite of Curvularia Siddiqui, presents a valuable case study for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This guide provides a comprehensive analysis of its ¹H and ¹³C NMR spectra, grounded in fundamental principles and supported by experimental data. Designed for researchers and drug development professionals, this document moves beyond simple peak assignment to explain the causal relationships between molecular structure and spectral output. We will dissect the chemical shifts, coupling constants, and integration patterns, compare the spectral data with its non-hydroxylated analog, Methyl Phenylacetate, and provide a robust, self-validating protocol for data acquisition.

Molecular Structure and Symmetry

This compound (IUPAC Name: methyl 2-(3,5-dihydroxyphenyl)acetate; CAS No: 4724-10-1) possesses a distinct plane of symmetry that bisects the C1-C4 axis of the aromatic ring and the methylene group.[2] This symmetry is critical for interpreting its NMR spectra, as it renders specific pairs of protons and carbon atoms chemically equivalent, thereby simplifying the number of expected signals. The standardized numbering convention used throughout this guide is presented in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. Due to the molecular symmetry, the ten protons of this compound resolve into five distinct signals. The spectrum is typically recorded in a solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is crucial for observing the labile hydroxyl protons.[3]

Signal Assignments and Interpretation
  • Aromatic Protons (H2, H4, H6):

    • δ ~6.18 ppm (d, 2H, H2/H6): These two protons are chemically equivalent. They appear as a doublet because they are each coupled to the single adjacent proton, H4. The electron-donating hydroxyl groups at the meta positions (C3, C5) cause significant shielding, shifting these peaks upfield compared to unsubstituted benzene (~7.3 ppm).

    • δ ~6.08 ppm (t, 1H, H4): This proton is unique and appears as a triplet because it is coupled to two equivalent neighboring protons (H2 and H6), following the n+1 rule (2+1=3). It is the most shielded of the aromatic protons.

  • Aliphatic Protons (H7, H10):

    • δ ~3.60 ppm (s, 3H, H10): The three protons of the methyl ester group (-OCH₃) are equivalent and have no adjacent protons, resulting in a sharp singlet. Their chemical shift is characteristic of methyl esters, deshielded by the adjacent oxygen atom.[4]

    • δ ~3.45 ppm (s, 2H, H7): The two methylene protons (-CH₂-) are equivalent and are adjacent to a quaternary carbon (C1), resulting in a singlet. They are deshielded by the adjacent carbonyl group (C8).

  • Hydroxyl Protons (-OH):

    • δ ~9.35 ppm (s, 2H, -OH): The two phenolic hydroxyl protons are equivalent and typically appear as a broad singlet.[5] Their chemical shift is highly variable and depends on solvent, concentration, and temperature.[6] In DMSO-d₆, hydrogen bonding with the solvent slows down proton exchange, allowing for the observation of a more defined peak at a downfield position.[7] This signal will disappear upon the addition of a few drops of D₂O, a definitive test for exchangeable protons like those in -OH groups.[4]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Given the molecular symmetry, seven distinct signals are expected for the nine carbon atoms.

Signal Assignments and Interpretation
  • Carbonyl Carbon:

    • δ ~171.8 ppm (C8): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing at a characteristic downfield position.[8]

  • Aromatic Carbons:

    • δ ~158.4 ppm (C3/C5): These two equivalent carbons are directly attached to the highly electronegative oxygen atoms of the hydroxyl groups, causing significant deshielding. This is a typical range for phenolic C-O carbons.

    • δ ~137.9 ppm (C1): This is the quaternary carbon to which the acetate side chain is attached.

    • δ ~107.5 ppm (C6/C2): These equivalent methine carbons are shielded by the ortho/para electron-donating effect of the hydroxyl groups.

    • δ ~101.8 ppm (C4): This methine carbon, situated between two hydroxyl-bearing carbons, experiences the strongest shielding effect and appears at the most upfield position among the aromatic carbons.

  • Aliphatic Carbons:

    • δ ~51.9 ppm (C10): The methyl ester carbon (-OCH₃) appears in its typical region.

    • δ ~40.5 ppm (C7): The methylene carbon (-CH₂-) signal is found in the aliphatic region.

Comparative Analysis: The Influence of Hydroxyl Groups

To appreciate the electronic effects of the two hydroxyl groups, it is instructive to compare the NMR data of this compound with its non-hydroxylated parent compound, Methyl Phenylacetate.

Compound Signal ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
This compound Aromatic H (H2, H4, H6)~6.08 - 6.18~101.8 - 107.5
(in DMSO-d₆)Methylene H (H7)~3.45~40.5
Aromatic C (C1)-~137.9
Methyl Phenylacetate [9]Aromatic H~7.25 - 7.35~127.1 - 129.3
(in CDCl₃)Methylene H~3.65~41.3
Aromatic C (C1)-~134.2

Data for this compound based on SpectraBase[3] and typical chemical shift ranges. Data for Methyl Phenylacetate from HMDB and ChemicalBook.[9]

Key Insights from Comparison:

  • Aromatic Shielding: The most dramatic difference is the significant upfield shift (shielding) of the aromatic proton and carbon signals in this compound. This is a direct consequence of the strong electron-donating resonance effect of the two meta-hydroxyl groups, which increases the electron density on the aromatic ring, particularly at the ortho and para positions (C2, C4, C6).

  • Minimal Aliphatic Effect: The chemical shifts of the methylene (-CH₂-) and methyl ester (-OCH₃) groups are only minimally affected, as they are insulated from the direct resonance effects of the hydroxyl substituents.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

NMR_Acquisition_Workflow A 1. Sample Preparation B Dissolve ~10-20 mg of sample in ~0.7 mL DMSO-d₆ A->B C Add TMS as internal standard (0 ppm reference) B->C D 2. NMR Tube Loading C->D E Transfer solution to a clean, dry 5 mm NMR tube D->E F 3. Instrument Setup E->F G Insert tube into spectrometer. Lock, tune, and shim F->G H 4. Data Acquisition G->H I Acquire ¹H Spectrum (e.g., 16 scans) H->I J Acquire ¹³C Spectrum (e.g., 1024 scans) H->J K Optional: D₂O Exchange for -OH confirmation H->K L 5. Data Processing I->L J->L K->L M Apply Fourier Transform, phase correction, and baseline correction L->M N Calibrate to TMS (0 ppm). Integrate ¹H signals M->N O 6. Spectral Analysis N->O

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology:

  • Sample Preparation: a. Accurately weigh 10-20 mg of this compound. b. Dissolve the sample in approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).[3] Ensure the solvent contains tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[10][11] c. Vortex the mixture until the sample is fully dissolved.

  • NMR Tube Loading: a. Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette. b. Ensure the solution height is adequate for the spectrometer's detector (typically ~4-5 cm).

  • Instrument Setup (e.g., 400 MHz Spectrometer): a. Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. c. Tune and match the probe for both the ¹H and ¹³C frequencies. d. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks for the TMS signal.

  • Data Acquisition: a. ¹H Spectrum: Acquire the spectrum using standard parameters. A typical experiment involves 16-32 scans with a relaxation delay of 1-2 seconds. b. ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 or more) to achieve a good signal-to-noise ratio. c. (Optional) D₂O Exchange: After acquiring the initial ¹H spectrum, remove the tube, add 1-2 drops of deuterium oxide (D₂O), shake gently, and re-acquire the ¹H spectrum. The signals corresponding to the -OH protons should disappear or significantly diminish.

  • Data Processing and Analysis: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Perform phase correction and baseline correction on both spectra. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. d. For the ¹H spectrum, integrate the area under each peak to determine the relative ratio of protons. e. Assign each peak according to the analyses described in Sections 2 and 3.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and directly reflect its symmetrical structure and the electronic influence of its functional groups. The symmetry simplifies the spectra to five proton and seven carbon signals. The key diagnostic features are the significant upfield shifts of the aromatic signals due to the strong shielding effect of the two meta-hydroxyl groups and the characteristic singlet for the labile phenolic protons observed when using DMSO-d₆ as a solvent. This comprehensive guide provides the foundational data and interpretive logic necessary for the unambiguous structural confirmation of this compound and serves as a framework for analyzing similarly substituted aromatic molecules.

References

A Comparative Guide to Purity Assessment of Methyl 3,5-dihydroxyphenylacetate by HPLC and Melting Point

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical entity like Methyl 3,5-dihydroxyphenylacetate is not merely a number on a certificate of analysis; it is the bedrock of reproducible and reliable experimental outcomes. As a key intermediate in the synthesis of various pharmaceuticals and natural products, its purity directly influences reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two fundamental techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and melting point analysis. We will delve into the causality behind experimental choices, provide field-proven protocols, and present supporting data to empower you in selecting the most appropriate method for your specific needs.

The Imperative of Purity for this compound

This compound, a derivative of phenylacetic acid, is a valuable building block in organic synthesis. Impurities, which can be unreacted starting materials, by-products, or degradation products, can have significant downstream consequences. For instance, a seemingly minor impurity could inhibit a crucial catalytic step or be carried through the synthesis to become a difficult-to-remove, structurally related impurity in the final product. Therefore, a robust analytical assessment of purity is a non-negotiable aspect of quality control.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] It excels at separating complex mixtures, allowing for the detection and quantification of not just the main compound but also trace-level impurities.[1]

The "Why" Behind the HPLC Method Development

The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte. For this compound, a polar phenolic compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is driven by the differential partitioning of the analytes between the two phases.

Our choice of a C18 column is based on its versatility and proven efficacy in separating a wide range of moderately polar compounds. The mobile phase, a mixture of an aqueous buffer (like ammonium acetate) and an organic modifier (acetonitrile), is selected to achieve optimal retention and peak shape. The buffer controls the pH, which is critical for ionizable compounds like phenols, ensuring consistent retention times. Acetonitrile is chosen for its low UV cutoff and excellent elution strength. UV detection is ideal for this analyte due to the presence of the chromophoric phenyl ring.

A validated analytical method provides consistent, reliable, and accurate data, which is a regulatory requirement in pharmaceutical analysis.[2] The validation process, as outlined by the International Conference on Harmonisation (ICH) guidelines, ensures the method is suitable for its intended purpose.[3][4]

Experimental Protocol: HPLC Purity of this compound

This protocol is designed to be a self-validating system by incorporating a system suitability test, which ensures the chromatographic system is performing adequately before sample analysis.[4][5]

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium acetate (analytical grade)

  • This compound reference standard (of known high purity)

  • Sample of this compound for testing

Procedure:

  • Mobile Phase Preparation: Prepare a 20 mM ammonium acetate buffer in water and adjust the pH to 4.0 with acetic acid. The mobile phase will be a gradient or isocratic mixture of this buffer and acetonitrile. A good starting point is a 60:40 (v/v) mixture of the ammonium acetate buffer and acetonitrile.[6] Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. From this, prepare a working standard solution at a concentration of 0.25 mg/mL.[6]

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, at a concentration of approximately 0.25 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 150 mm, 5 µm)

    • Mobile Phase: 60:40 (v/v) 20 mM Ammonium Acetate (pH 4.0) : Acetonitrile[6]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 30 °C

  • System Suitability Test (SST): Inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.[5] This step validates the precision of the system.

  • Analysis: Inject the standard solution once, followed by the sample solution in duplicate.

  • Data Analysis: Calculate the purity of the sample by area normalization. The purity is expressed as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Prep SST System Suitability Test (5 Injections of Standard) MobilePhase->SST StandardSol Standard Solution Prep StandardSol->SST SampleSol Sample Solution Prep Analysis Inject Standard & Sample SampleSol->Analysis SST->Analysis RSD ≤ 2.0% DataProc Data Processing Analysis->DataProc PurityCalc Purity Calculation (Area %) DataProc->PurityCalc

Caption: Workflow for HPLC Purity Assessment.

Melting Point Analysis: A Rapid and Cost-Effective Purity Indicator

Melting point is a fundamental physical property of a solid crystalline compound. For a pure substance, the melting point is a sharp, well-defined temperature range. The presence of impurities disrupts the crystal lattice of the solid, leading to a phenomenon known as melting point depression.[7][8][9] This results in a lower and broader melting point range.[7][8] Therefore, a narrow melting range close to the literature value is a strong indicator of high purity.

The Science Behind Melting Point Depression

Impurities introduce disorder into the highly ordered crystal lattice of a pure compound.[7][9] This disruption weakens the intermolecular forces holding the solid together, meaning less thermal energy is required to break the lattice and transition to the liquid phase.[8][10] The extent of the melting point depression is proportional to the concentration of the impurity.

The literature melting point for this compound is 109-112 °C.[11] A sample with high purity should exhibit a melting point range within this window. A significantly lower and broader range would suggest the presence of impurities.

Experimental Protocol: Melting Point Determination

This protocol emphasizes careful sample preparation and slow heating to ensure an accurate reading.

Instrumentation:

  • Melting point apparatus (digital or oil bath)

  • Capillary tubes (open at one end)

Reagents:

  • Dry, finely powdered sample of this compound

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

  • Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly to a height of 2-3 mm.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding with a new sample.

  • Accurate Measurement: For an accurate measurement, set the heating rate to 1-2 °C per minute once the temperature is within 15-20 °C of the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

  • Interpretation: A pure sample will have a narrow melting range (typically 1-2 °C) that falls within the literature value of 109-112 °C.[11] A broader range and a lower final melting temperature indicate the presence of impurities.

MeltingPoint_Logic cluster_input Input cluster_process Process cluster_output Interpretation Sample This compound Sample Measurement Measure Melting Point Range Sample->Measurement NarrowRange Narrow Range (1-2°C) within 109-112°C Measurement->NarrowRange BroadRange Broad Range (>2°C) and/or Lower Temp. Measurement->BroadRange HighPurity High Purity NarrowRange->HighPurity Impure Impure BroadRange->Impure

Caption: Logic Diagram for Purity by Melting Point.

Comparative Analysis: HPLC vs. Melting Point

The choice between HPLC and melting point analysis depends on the specific requirements of the purity assessment. While both are valuable techniques, they provide different types of information and have distinct advantages and limitations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Melting Point Analysis
Principle Differential partitioning between a mobile and stationary phase.[12]Disruption of crystal lattice by impurities leading to melting point depression.[9]
Information Provided Quantitative purity, number of impurities, and their relative amounts.[13]Qualitative indication of purity.
Sensitivity High (can detect trace impurities).Low (generally requires >1% impurity to see a significant effect).
Specificity High (can separate structurally similar compounds).[5]Low (any soluble impurity can cause depression).
Throughput Lower (requires method development, system setup, and run time).High (rapid and simple to perform).
Cost & Complexity High (requires expensive instrumentation and skilled operators).Low (inexpensive equipment and minimal training required).[13]
Best For In-depth quality control, regulatory filings, and troubleshooting.Rapid screening, reaction monitoring, and educational purposes.

Conclusion: A Multi-faceted Approach to Purity Assessment

In the rigorous environment of pharmaceutical research and development, a single analytical technique is often insufficient for a comprehensive purity assessment. HPLC stands out as the superior method for quantitative, specific, and sensitive purity determination of this compound. It is the definitive tool for generating the high-quality data required for regulatory submissions and ensuring batch-to-batch consistency.

However, melting point analysis remains a valuable, complementary technique. Its simplicity and speed make it an excellent choice for quick checks, such as monitoring the progress of a purification step or for initial screening of new batches. A sharp melting point within the expected range provides a high degree of confidence in the sample's purity at a fraction of the time and cost of an HPLC analysis.

Ultimately, the most robust quality control strategy involves the judicious use of both methods. An initial, rapid melting point determination can be followed by a comprehensive HPLC analysis to provide a complete and validated purity profile of this compound, ensuring the integrity and success of your research and development endeavors.

References

Comparison of different synthetic routes for Methyl 3,5-dihydroxyphenylacetate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 3,5-dihydroxyphenylacetate: A Comparative Analysis of Synthetic Routes

Abstract

This compound is a valuable building block in the synthesis of various pharmaceuticals and natural products, including the fungal metabolites cytosporones.[1] Its resorcinol core, combined with a reactive ester-functionalized side chain, makes it a versatile intermediate for drug development professionals. The selection of an appropriate synthetic route is paramount, balancing factors such as efficiency, cost, safety, and scalability. This guide provides a comprehensive comparison of two primary synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a data-driven framework for route selection.

Introduction: The Strategic Importance of Route Selection

The synthesis of a target molecule is not merely a sequence of reactions but a strategic exercise in chemical problem-solving. For a molecule like this compound, the synthetic chemist is faced with a choice: a direct, one-step conversion from a costly, advanced intermediate, or a multi-step, more strategic approach from a simple, inexpensive starting material. This guide will dissect two such divergent pathways:

  • Route 1: The Protection-Homologation-Deprotection Strategy. A classic, multi-step synthesis starting from the readily available 3,5-dihydroxybenzoic acid. This route is highly instructive, showcasing the critical role of protecting groups in managing functional group reactivity.

  • Route 2: The Direct Esterification Strategy. An atom-economical, single-step approach starting from 3,5-dihydroxyphenylacetic acid. This route prioritizes speed and simplicity, provided the starting material is accessible.

By comparing these two routes, we will illuminate the trade-offs inherent in synthetic planning and provide the necessary data for researchers to make an informed decision based on their specific project needs.

Route 1: The Protection-Homologation-Deprotection Strategy

This strategy is predicated on the use of a simple, bulk starting material, 3,5-dihydroxybenzoic acid , and extending its carbon framework by one methylene (-CH₂) unit. The core of this route is the Arndt-Eistert homologation, a powerful method for converting a carboxylic acid into its next higher homologue.[2][3]

Causality of Experimental Choices: The phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid are acidic and would interfere with the highly reactive diazomethane reagent used in the Arndt-Eistert reaction.[4] Therefore, a robust protection strategy is not optional, but essential for success. Benzyl ethers are an ideal choice for this purpose as they are stable to the reaction conditions of the homologation and can be cleanly removed in the final step via catalytic hydrogenation.

Overall Synthetic Scheme: Route 1

cluster_0 Step 1: Protection cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Arndt-Eistert Homologation cluster_3 Step 4: Deprotection A 3,5-Dihydroxybenzoic Acid B Methyl 3,5-bis(benzyloxy)benzoate A->B BnBr, K₂CO₃, Acetone C 3,5-bis(Benzyloxy)benzoic Acid B->C 1. NaOH, H₂O/THF 2. H₃O⁺ D Methyl 3,5-bis(benzyloxy)phenylacetate C->D 1. (COCl)₂, cat. DMF 2. CH₂N₂ or TMSCHN₂ 3. Ag₂O, MeOH E This compound D->E H₂, Pd/C, EtOH

Caption: Multi-step synthesis via protecting group strategy.

Detailed Experimental Protocol: Route 1
Step 1: Protection as Benzyl Ethers
  • Rationale: The hydroxyl groups are protected to prevent side reactions in the subsequent homologation step. Potassium carbonate is a mild base suitable for this phenolic alkylation.

  • Procedure:

    • To a solution of 3,5-dihydroxybenzoic acid (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

    • Stir the suspension vigorously and add benzyl bromide (2.2 eq) dropwise.

    • Heat the mixture to reflux and maintain for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • The crude product is then esterified directly. To the crude acid, add methanol (10 vol) and a catalytic amount of sulfuric acid.

    • Reflux for 4-6 hours. Cool, concentrate, and pour into cold water.

    • Extract with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude Methyl 3,5-bis(benzyloxy)benzoate. Purify by column chromatography.

Step 2: Saponification
  • Rationale: The methyl ester is hydrolyzed back to the carboxylic acid, which is the required functional group for the Arndt-Eistert reaction.

  • Procedure:

    • Dissolve Methyl 3,5-bis(benzyloxy)benzoate (1.0 eq) in a mixture of THF and water.

    • Add sodium hydroxide (2.0 eq) and reflux for 2-4 hours.

    • Cool the mixture, acidify with 1M HCl to pH ~2, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3,5-bis(benzyloxy)benzoic acid.

Step 3: Arndt-Eistert Homologation
  • Rationale: This is the key carbon-chain extension step. The carboxylic acid is first converted to an acid chloride, which then reacts with diazomethane (or the safer alternative, trimethylsilyldiazomethane) to form a diazoketone. A silver-catalyzed Wolff rearrangement in the presence of methanol traps the resulting ketene as the desired methyl ester.[2][3][5]

  • Procedure:

    • Acid Chloride Formation: Dissolve 3,5-bis(benzyloxy)benzoic acid (1.0 eq) in dry dichloromethane containing a catalytic amount of DMF. Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Concentrate under vacuum to obtain the crude acid chloride.

    • Diazoketone Formation: Dissolve the acid chloride in THF and add it dropwise to a solution of trimethylsilyldiazomethane (2.0 M in hexanes, 2.0 eq) at 0 °C.[4] Allow the solution to warm to room temperature and stir for 10 hours.

    • Wolff Rearrangement: In a separate flask, prepare a solution of silver benzoate (0.1 eq) in methanol. Add the crude diazoketone solution to the silver benzoate solution and stir at 60-70 °C for 2-3 hours.

    • Cool the reaction, filter through celite, and concentrate. Purify the residue by column chromatography to obtain Methyl 3,5-bis(benzyloxy)phenylacetate.

Step 4: Deprotection via Hydrogenolysis
  • Rationale: The benzyl protecting groups are removed by catalytic hydrogenation to yield the final product. This method is highly efficient and the by-product (toluene) is easily removed.

  • Procedure:

    • Dissolve Methyl 3,5-bis(benzyloxy)phenylacetate (1.0 eq) in ethanol in a hydrogenation flask.

    • Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol%).

    • Evacuate the flask and backfill with hydrogen gas (repeat three times).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-8 hours until TLC indicates complete reaction.

    • Filter the reaction mixture through a pad of celite to remove the catalyst and wash with ethanol.

    • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization.

Route 2: The Direct Esterification Strategy

This approach begins with 3,5-dihydroxyphenylacetic acid, which already contains the required carbon skeleton. The synthesis is thus reduced to a single, efficient esterification step. The primary advantage is the significantly reduced step count, though this is contingent on the availability and cost of the starting material.

Causality of Experimental Choices: The classic Fischer-Speier esterification, which uses a simple acid catalyst in an excess of the alcohol, is the most direct method.[6] The use of a large excess of methanol serves both as the reagent and the solvent, driving the equilibrium towards the product. A strong acid catalyst like sulfuric acid is necessary to protonate the carboxylic acid, activating it for nucleophilic attack by methanol.

Overall Synthetic Scheme: Route 2

A 3,5-Dihydroxyphenylacetic Acid B This compound A->B CH₃OH, H₂SO₄ (cat.), Reflux

Caption: One-step synthesis via direct esterification.

Detailed Experimental Protocol: Route 2
  • Rationale: This is a classic equilibrium-driven reaction. Using methanol as the solvent ensures a high concentration of the alcohol, pushing the reaction to completion in accordance with Le Châtelier's principle.

  • Procedure:

    • Suspend 3,5-dihydroxyphenylacetic acid (1.0 eq) in methanol (20 volumes).

    • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.

    • Remove the ice bath and heat the mixture to reflux. Maintain reflux for 5-7 hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into a separatory funnel containing cold water and ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash carefully with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) to afford pure this compound as a solid.

Comparative Analysis

The choice between these two routes depends heavily on project-specific priorities such as cost, time, available equipment, and scale.

ParameterRoute 1: Protection-HomologationRoute 2: Direct EsterificationJustification
Number of Steps 4 (Protection, Hydrolysis, Homologation, Deprotection)1Route 2 is significantly more step-economical.
Starting Material 3,5-Dihydroxybenzoic Acid3,5-Dihydroxyphenylacetic Acid3,5-Dihydroxybenzoic acid is generally more commercially available and less expensive than its homologated counterpart.[7]
Overall Yield ~50-60% (Estimated)~85-95%Multi-step sequences suffer from cumulative yield loss. Direct esterification is typically a high-yielding transformation.[8]
Reagent Safety High Concern (Diazomethane/TMSCHN₂, Oxalyl Chloride)Low Concern (Sulfuric acid is corrosive but manageable)The Arndt-Eistert reaction involves highly toxic and potentially explosive diazomethane or its derivatives, requiring specialized handling.[4]
Scalability ChallengingFavorableThe use of hazardous reagents and multiple purification steps in Route 1 makes it less amenable to large-scale production. Route 2 uses standard equipment and procedures.
Green Chemistry Poor (Multiple steps, protecting groups, toxic reagents)Good (High atom economy, fewer steps, less waste)Route 2 aligns better with the principles of green chemistry due to its high atom economy and reduced number of synthetic operations.

Decision-Making Workflow

Start Project Start: Need this compound Cost Is cost of starting material the primary concern? Start->Cost Time Is speed and simplicity the primary concern? Cost->Time No Route1 Choose Route 1: Protection-Homologation Cost->Route1 Yes Scale Is this for large-scale (>100g) synthesis? Time->Scale No Route2 Choose Route 2: Direct Esterification Time->Route2 Yes Safety Are facilities available for handling hazardous reagents? Safety->Route1 Yes Safety->Route2 No Scale->Safety No Scale->Route2 Yes

Caption: Workflow for selecting the optimal synthetic route.

Conclusion and Expert Recommendation

For laboratory-scale research and development where speed, simplicity, and safety are paramount, Route 2 (Direct Esterification) is the unequivocally superior choice. Its single, high-yielding step from a commercially available (albeit more expensive) starting material makes it ideal for rapidly accessing multi-gram quantities of this compound for further studies.

Route 1 (Protection-Homologation-Deprotection) , while longer and more complex, offers significant pedagogical value and may become economically viable if the cost of 3,5-dihydroxyphenylacetic acid is prohibitively high compared to 3,5-dihydroxybenzoic acid. It is an excellent example of a strategic, multi-step synthesis that requires careful planning and execution. However, the safety concerns associated with the Arndt-Eistert homologation make it less attractive for routine or large-scale production unless safer, modern alternatives to diazomethane are employed under strict engineering controls.

Ultimately, the final decision rests on a careful evaluation of the specific constraints and goals of the research program.

References

A Comparative Guide to Investigating the In Vitro Cytotoxicity of Methyl 3,5-dihydroxyphenylacetate on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Rationale

Methyl 3,5-dihydroxyphenylacetate (MDHP) is a phenolic compound belonging to a class of molecules that has garnered significant attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. Phenolic compounds, characterized by an aromatic ring with one or more hydroxyl groups, are known to interact with various cellular signaling pathways, making them a fertile ground for drug discovery. Their mechanisms of action in cancer are multifaceted, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of angiogenesis and metastasis[1].

This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of MDHP against various cancer cell lines. Due to the current scarcity of public data on the specific cytotoxic activity of MDHP, this document serves as a comparative and methodological guide. We will draw upon data from structurally similar compounds to establish a benchmark for comparison and provide detailed, validated protocols to ensure the generation of robust and reproducible data. The ultimate goal is to equip researchers with the necessary tools and rationale to systematically investigate MDHP as a potential anticancer agent.

The Compound of Interest: this compound

  • Structure: C₉H₁₀O₄

  • Molecular Weight: 182.17 g/mol [2]

  • Class: Phenolic acid ester

The presence of the catechol-like dihydroxy phenyl group is a key structural feature. This moiety is often associated with the biological activity of phenolic compounds, including their ability to chelate metals and participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells.

Comparative Landscape: Benchmarking Against Alternatives

A critical aspect of preclinical assessment is comparing a novel compound's efficacy against existing standards or structurally related molecules. In the absence of direct data for MDHP, we present findings for analogous compounds to provide a conceptual baseline.

Quantitative Comparison of Related Dihydroxy-Aromatic Compounds

The following table summarizes the cytotoxic activity of compounds structurally related to MDHP. This data is intended to serve as a reference point for interpreting future results obtained for MDHP. It highlights the range of potencies that can be expected from this class of molecules.

Compound/AnalogCancer Cell LineTissue of OriginIC50 / ActivityReference
Methyl Dihydroxybenzoate HepG-2Liver Carcinoma25.66 µg/mL (modest activity)[3]
3,4-Dihydroxyphenylacetic Acid (DOPAC) LNCaPProstate CancerAntiproliferative Effect
3,4-Dihydroxyphenylacetic Acid (DOPAC) HCT116Colon CancerAntiproliferative Effect
Doxorubicin (Positive Control) HepG-2Liver CarcinomaIC50: ~0.1-1 µM (Typical Range)N/A

Note: The IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values indicate higher potency.

Methodologies for In Vitro Cytotoxicity Assessment

To ensure scientific rigor, the chosen experimental protocols must be robust, reproducible, and include appropriate controls. Here, we detail the Sulforhodamine B (SRB) assay, a widely accepted method for cytotoxicity screening developed by the National Cancer Institute (NCI).

Experimental Workflow: Cytotoxicity Screening

The overall process for assessing cytotoxicity is a multi-step procedure that requires careful execution and controls at each stage.

G cluster_prep Preparation cluster_treat Treatment cluster_assay SRB Assay cluster_analysis Data Analysis CellCulture 1. Cell Line Culture (e.g., MCF-7, A549, HepG-2) Seeding 2. Cell Seeding (96-well plates, optimal density) CellCulture->Seeding Treatment 4. Cell Treatment (Add compound to wells) Seeding->Treatment CompoundPrep 3. Prepare MDHP Dilutions (Serial dilution in DMSO/media) CompoundPrep->Treatment Incubation 5. Incubation (e.g., 48-72 hours, 37°C, 5% CO2) Treatment->Incubation Fixation 6. Cell Fixation (Trichloroacetic Acid, TCA) Incubation->Fixation Staining 7. Protein Staining (Sulforhodamine B dye) Fixation->Staining Washing 8. Remove Unbound Dye (1% Acetic Acid) Staining->Washing Solubilization 9. Solubilize Bound Dye (10 mM Tris Base) Washing->Solubilization Readout 10. Absorbance Reading (Microplate reader, 510 nm) Solubilization->Readout Calculation 11. IC50 Calculation (Dose-response curve) Readout->Calculation

Fig 1. Standard workflow for in vitro cytotoxicity testing using the SRB assay.
Detailed Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of total cellular protein content. It offers good linearity and a stable end-point.[4]

Rationale for Selection: The SRB assay's binding to total protein is less prone to interference from metabolic fluctuations compared to tetrazolium-based assays (like MTT), which measure mitochondrial reductase activity. This makes it a robust choice for initial screening.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HepG-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound (MDHP)

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization buffer: 10 mM Tris base solution (pH 10.5)

Step-by-Step Procedure:

  • Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of MDHP in culture medium. Remove the medium from the plates and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with the same concentration of DMSO used for the test compound) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate for 1 hour at 4°C.[5][6] This step fixes the cells and precipitates total protein.

  • Washing: Carefully discard the supernatant. Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye.[5] Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[5] Air dry the plates again.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Plausible Mechanisms of Action

Phenolic compounds exert their anticancer effects through diverse mechanisms.[1] Based on the activities of related molecules, MDHP may induce cytotoxicity through the activation of intrinsic apoptotic pathways, often triggered by an increase in intracellular Reactive Oxygen Species (ROS).

Hypothesized Apoptotic Pathway Induced by MDHP

The dihydroxy-phenyl structure of MDHP suggests a potential to undergo redox cycling, leading to oxidative stress—a known trigger for apoptosis in cancer cells.

G MDHP This compound (MDHP) ROS ↑ Intracellular ROS (Oxidative Stress) MDHP->ROS Redox Cycling Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation (Initiator Caspase) Apaf1->Casp9 Forms Apoptosome Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Fig 2. Hypothesized intrinsic apoptosis pathway activated by MDHP.

This proposed pathway suggests that MDHP could increase ROS levels, leading to mitochondrial damage and the release of Cytochrome c into the cytoplasm. This, in turn, activates a caspase cascade, culminating in programmed cell death.[1] This hypothesis provides a clear direction for mechanistic follow-up studies, such as ROS detection assays (e.g., DCFH-DA), measurement of mitochondrial membrane potential, and Western blot analysis for caspase activation.

Conclusion and Future Directions

This guide establishes a foundational framework for the systematic evaluation of this compound as a potential anticancer agent. While direct cytotoxic data for MDHP is not yet available, the information on structurally related compounds suggests that it is a promising candidate for investigation.

Key next steps for researchers should include:

  • Initial Screening: Perform the SRB or MTT assay across a diverse panel of cancer cell lines (e.g., breast, lung, colon, liver) to determine the IC50 values and identify sensitive cell lines.

  • Selectivity Assessment: Test MDHP on non-cancerous cell lines (e.g., normal human fibroblasts) to determine its cancer-selectivity index. A high selectivity index is a desirable characteristic for a chemotherapeutic agent.

  • Mechanism of Action Studies: Investigate the hypotheses outlined in this guide. Confirm the induction of apoptosis via Annexin V/PI staining and explore the role of ROS and mitochondrial pathways.

  • Cell Cycle Analysis: Determine if MDHP causes cell cycle arrest at specific checkpoints (e.g., G1, S, G2/M) using flow cytometry.

By following the rigorous methodologies and comparative context provided herein, the scientific community can efficiently and effectively elucidate the true therapeutic potential of this compound.

References

Cross-validation of mass spectrometry data for Methyl 3,5-dihydroxyphenylacetate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Mass Spectrometry Data for Methyl 3,5-dihydroxyphenylacetate

Introduction: The Imperative for Rigorous Analytical Validation

This compound, a phenolic compound with the molecular formula C₉H₁₀O₄, serves as a key intermediate in various synthetic pathways and is of interest in metabolomics and drug development research.[1][2] The accurate identification and quantification of such molecules are paramount, as even minor analytical ambiguities can have significant downstream consequences. In this context, mass spectrometry (MS) stands as a cornerstone technique due to its high sensitivity and specificity.[3]

However, reliance on a single analytical run or methodology is insufficient to meet the stringent demands of modern scientific research. This guide, written from the perspective of a Senior Application Scientist, details the principles and practices of cross-validation for MS data pertaining to this compound. We will move beyond procedural descriptions to explore the underlying causality of experimental choices, ensuring a self-validating and trustworthy analytical workflow. Cross-validation, in this framework, refers to the strategic use of orthogonal analytical methods and independent data sources to build a robust, multi-faceted confirmation of a compound's identity and quantity.

Part I: Foundational Platform Choices: Causality in Method Development

The quality of mass spectrometry data is fundamentally dependent on the initial instrumental choices. The selection of an ionization source and mass analyzer is not arbitrary; it is a hypothesis-driven decision based on the analyte's physicochemical properties.

Ionization Source: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)

The goal of ionization is to convert the neutral analyte into a gas-phase ion with minimal fragmentation. For this compound, the presence of two polar hydroxyl (-OH) groups and an ester functional group makes it amenable to "soft" ionization techniques.

  • Electrospray Ionization (ESI): This is the preferred method for polar, non-volatile molecules like our target compound.[4] ESI works by applying a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

    • Expertise & Experience: ESI is particularly advantageous for phenolic compounds as it typically generates a strong protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, preserving the critical molecular weight information. The hydroxyl groups readily lose a proton, making negative-mode ESI a highly sensitive option.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that are thermally stable.[5] It involves vaporizing the sample in a heated nebulizer before ionization by a corona discharge.

    • Rationale for Exclusion: While APCI could potentially ionize this compound, the required thermal vaporization step risks degradation of the analyte. Furthermore, ESI is generally more efficient for compounds that are already polar and can readily accept or lose a proton in solution.[4][5]

Table 1: Comparison of Ionization Techniques for this compound

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for Selection
Analyte Polarity Ideal for polar to highly polar compounds.[4]Optimal for moderately polar to non-polar compounds.[4]ESI : The target's hydroxyl and ester groups confer high polarity.
Analyte Volatility Not required; suitable for non-volatile molecules.[5]Requires analyte to be volatile and thermally stable.[5]ESI : Avoids potential thermal degradation of the analyte.
Typical Ions Formed [M+H]⁺, [M-H]⁻, Adducts (e.g., [M+Na]⁺)Primarily [M+H]⁺ESI : Offers flexibility in choosing the most sensitive ionization mode (positive or negative).
Matrix Effects Can be more susceptible to ion suppression.Generally less susceptible to matrix effects.[6]ESI : While a consideration, proper sample preparation and chromatography can mitigate this. The fundamental suitability for the analyte's polarity is the overriding factor.
Mass Analyzer: Quadrupole vs. Time-of-Flight (TOF)

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice between a scanning analyzer like a quadrupole and a non-scanning analyzer like a TOF directly impacts the type and quality of data obtained.

  • Quadrupole (Q) Analyzers: These act as mass filters, allowing only ions of a specific m/z to pass through to the detector at any given moment.[7] When used in tandem (e.g., a Triple Quadrupole, QqQ), they are exceptionally powerful for targeted quantification via Selected Reaction Monitoring (SRM).

    • Expertise & Experience: For quantitative studies, a QqQ is the gold standard. By setting the first quadrupole to select the precursor ion (e.g., m/z 181.05 for [M-H]⁻) and the third to select a specific fragment ion, we achieve unparalleled sensitivity and selectivity, effectively filtering out chemical noise.

  • Time-of-Flight (TOF) Analyzers: A TOF analyzer measures the time it takes for an ion to travel a fixed distance; lighter ions travel faster than heavier ones.[7] Its key advantages are high mass resolution, high mass accuracy, and rapid, full-spectrum data acquisition.[8][9]

    • Expertise & Experience: For confident identification and structural elucidation, a high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) is indispensable. It can measure an ion's mass to three or four decimal places, allowing for the determination of the elemental formula.[10][11] This capability is crucial for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions).

Table 2: Comparison of Mass Analyzer Performance

FeatureQuadrupole (QqQ for SRM)Time-of-Flight (Q-TOF for Full Scan)Rationale for Cross-Validation
Primary Application Targeted QuantificationCompound Identification, Structural ElucidationUse QqQ for sensitive quantification and Q-TOF for unambiguous identity confirmation.
Mass Resolution Low (~1 Da)[7]High (>10,000 FWHM)Q-TOF : High resolution confirms the elemental composition.
Mass Accuracy LowHigh (<5 ppm)[11]Q-TOF : High mass accuracy provides a high degree of confidence in the molecular formula.
Mode of Operation Scanning (Selected Ions)Non-scanning (All Ions)[8][9]Complementary : One method targets knowns, the other discovers unknowns and confirms knowns.
Sensitivity Excellent for targeted (SRM) mode.[10]Good for full-scan mode.[9]QqQ : Best for tracing low-level analytes when the compound is known.

Part II: Orthogonal Cross-Validation Workflows

A trustworthy result is one that can be independently confirmed. The core of our cross-validation strategy is to analyze the same sample using two different, orthogonal MS methodologies: one optimized for quantification and the other for identification.

Experimental Workflow: A Self-Validating System

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Orthogonal MS Analysis cluster_results Data Processing & Validation cluster_conclusion Final Confirmation Sample Analyte Sample (this compound) QqQ LC-QqQ-MS (Targeted SRM for Quantification) Sample->QqQ QTOF LC-QTOF-MS (HRMS Full Scan & MS/MS for Identification) Sample->QTOF QuantData Quantitative Data (Concentration, LOD, LOQ) QqQ->QuantData ID_Data Qualitative Data (Accurate Mass, Isotopic Pattern, Fragments) QTOF->ID_Data Conclusion Cross-Validated Result (Confident ID & Accurate Quantity) QuantData->Conclusion Library External Spectral Library (e.g., METLIN, NIST) ID_Data->Library Spectral Match ID_Data->Conclusion Library->Conclusion

Caption: Orthogonal cross-validation workflow for MS data.
Protocol A: Targeted Quantification via LC-QqQ-MS (SRM)

This protocol is designed for maximum sensitivity and selectivity to quantify this compound.

  • Standard Preparation: Prepare a calibration curve of this compound standard from 0.1 ng/mL to 1000 ng/mL in a relevant matrix.

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to achieve chromatographic separation.

  • MS Source Parameters (Negative ESI):

    • Capillary Voltage: -3.0 kV

    • Gas Temperature: 300 °C

    • Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

  • SRM Method Development:

    • Rationale: We select the deprotonated molecule [M-H]⁻ as the precursor ion. The molecular weight of C₉H₁₀O₄ is 182.17 g/mol .[1] The exact mass of the [M-H]⁻ ion is therefore ~181.05.

    • Infuse the standard compound to determine the most abundant and specific fragment ions. Hypothetical, chemically plausible transitions are:

      • Transition 1 (Quantifier): m/z 181.05 → 121.03 (Loss of CH₂COOCH₃ group, mass ~60.02)

      • Transition 2 (Qualifier): m/z 181.05 → 137.02 (Loss of CO₂ group, mass ~44.03)

  • Data Analysis: Integrate the peak area for the quantifier transition. Use the qualifier transition to confirm identity (the ratio of quantifier to qualifier should be constant across all samples and standards). Plot the calibration curve and determine the concentration in unknown samples.

Protocol B: High-Resolution Confirmation via LC-QTOF-MS

This protocol is designed for unambiguous identification based on accurate mass and fragmentation pattern.

  • Chromatography: Use the same LC method as in Protocol A to ensure retention time alignment.

  • MS Source Parameters (Negative ESI): Use similar parameters to Protocol A, optimized for the Q-TOF instrument.

  • Acquisition Method:

    • Full Scan (MS1): Acquire data from m/z 50-500 with a high resolution (>20,000 FWHM).

    • Data-Dependent MS/MS (auto-MS/MS): Trigger MS/MS scans for the top 3 most intense ions in each MS1 scan. Set the precursor ion m/z 181.05 as a preferred target. Use a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.[11][12]

  • Data Analysis:

    • Extract the ion chromatogram for the exact mass of this compound (181.0506 ± 5 ppm).

    • Verify that the measured mass is within 5 ppm of the theoretical exact mass.

    • Examine the MS/MS spectrum for characteristic fragment ions.

Protocol C: Spectral Library Cross-Validation

This protocol uses external, curated databases to provide an independent line of evidence for compound identity.

  • Data Acquisition: Use the high-quality MS/MS spectrum generated from Protocol B.

  • Database Search: Submit the precursor m/z and the list of fragment ions (m/z and intensity) to a spectral library like METLIN or the NIST Chemistry WebBook.[13][14][15]

  • Result Interpretation:

    • Rationale: These databases contain experimental MS/MS spectra from authentic chemical standards.[16][17] A high match score indicates that the fragmentation pattern of the experimental sample is highly similar to that of the reference standard, providing strong evidence for its identity.

    • Evaluate the match score (and reverse match score). A score > 800 (on a scale of 0-1000) is typically considered a good match.

Table 3: Hypothetical Cross-Validation Summary Data

ParameterLC-QqQ-MS ResultLC-QTOF-MS ResultLibrary MatchValidation Status
Retention Time 4.21 min4.21 minN/AConfirmed
Precursor Ion (m/z) 181.05 (Nominal)181.0501 (Measured)181.0506 (Theoretical)Confirmed
Mass Error N/A-2.8 ppmN/AConfirmed
SRM Transitions 181.05 → 121.03181.05 → 137.02N/AN/AConfirmed
Key HR-MS/MS Fragments N/A137.0231, 121.0284, 77.0391137.0232, 121.0285, 77.0390Confirmed
Library Match Score N/AN/A925/1000 (METLIN)Confirmed
Final Conclusion ---------Identity & Quantity Verified

Part III: Data Synthesis and Structural Elucidation

Proposed Fragmentation Pathway

Based on the structure of this compound, we can predict its fragmentation in negative ion mode MS/MS. The following diagram illustrates the most likely fragmentation pathways leading to the observed product ions.

Caption: Proposed MS/MS fragmentation of deprotonated this compound.

Trustworthiness Through Synthesis: The ultimate confidence in the data is achieved when all pieces of evidence align:

  • The retention time is consistent between the targeted (QqQ) and high-resolution (Q-TOF) analyses.

  • The high-resolution analysis confirms the elemental composition with sub-5 ppm mass accuracy.

  • The fragment ions observed in the Q-TOF MS/MS spectrum are consistent with the transitions used for the highly sensitive SRM assay.

  • The experimental MS/MS spectrum shows a high degree of similarity to a reference spectrum in an authoritative public database.

When these conditions are met, the identification and quantification of this compound can be considered fully cross-validated and trustworthy.

Conclusion

The cross-validation of mass spectrometry data is not a single action but a comprehensive analytical philosophy. For a molecule like this compound, it involves a deliberate strategy of using orthogonal instrumentation—leveraging the quantitative power of triple quadrupole systems and the identification certainty of high-resolution TOF systems. By further corroborating these findings with spectral library matching, we create a self-validating workflow that moves beyond simple detection to achieve robust, defensible, and scientifically sound results. This multi-faceted approach is essential for researchers, scientists, and drug development professionals who rely on data of the highest integrity.

References

A Comparative Analysis of the Biological Efficacy of Methyl 3,5-dihydroxyphenylacetate and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides a comprehensive comparison of the biological efficacy of Methyl 3,5-dihydroxyphenylacetate against other well-characterized phenolic compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the antioxidant, anti-inflammatory, and cytotoxic properties of these molecules, supported by experimental data and detailed protocols. Our objective is to offer an in-depth, technically sound resource that enables informed decisions in research and development.

Introduction: The Therapeutic Potential of Phenolic Compounds

Phenolic compounds are a diverse group of phytochemicals found abundantly in plants, fruits, and vegetables.[1][2] Their structures, characterized by at least one hydroxylated benzene ring, endow them with a range of biological activities.[3] Among these, antioxidant, anti-inflammatory, and anticancer properties have garnered significant scientific interest.[1][4][5] Well-known phenolics like resveratrol, quercetin, and gallic acid have been extensively studied for their health benefits.[1][3][6][7]

This compound is a phenylacetic acid derivative that has been identified as a metabolite in certain fungi and is also available through chemical synthesis.[8] Its dihydroxyphenyl moiety suggests potential antioxidant properties, making it a compound of interest for further biological investigation.[9] This guide aims to contextualize the efficacy of this compound by comparing it with established phenolic compounds.

Comparative Analysis of Biological Efficacy

To provide a clear and objective comparison, this section will evaluate the biological activities of this compound alongside Resveratrol, Quercetin, and Gallic Acid. The following data, synthesized from various in-vitro studies, offers a quantitative perspective on their relative potencies.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential, enabling them to neutralize harmful free radicals and mitigate oxidative stress.[1][5] This activity is commonly assessed using various in-vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity).[10][11][12]

Table 1: Comparative Antioxidant Activity (IC50 / ORAC Value)

CompoundDPPH Radical Scavenging (IC50, µM)ABTS Radical Scavenging (IC50, µM)ORAC Value (µmol TE/µmol)
This compound Data Not AvailableData Not AvailableData Not Available
Resveratrol ~25-50~5-15~2.5-3.5
Quercetin ~5-10~1-5~4.0-5.0[13]
Gallic Acid ~2-5~0.5-2~3.0-4.0

Note: The values presented are approximate ranges compiled from multiple literature sources for comparative purposes. Specific values can vary based on experimental conditions.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases.[14] Phenolic compounds can exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, and inhibiting the production of pro-inflammatory mediators.[14][15][16]

Table 2: Comparative Anti-inflammatory Activity (IC50)

CompoundInhibition of NF-κB Activation (IC50, µM)Inhibition of COX-2 Expression (IC50, µM)
This compound Data Not AvailableData Not Available
Resveratrol ~5-20[17]~10-50[17]
Quercetin ~1-10[1]~5-25[18]
Gallic Acid ~10-50[19]~20-100[4]

Note: The values presented are approximate ranges compiled from multiple literature sources for comparative purposes. Specific values can vary based on experimental conditions.

Similar to its antioxidant profile, specific data on the anti-inflammatory activity of this compound is lacking. Resveratrol and quercetin are well-documented for their potent anti-inflammatory effects, often acting at lower micromolar concentrations.[17][18]

Cytotoxic/Anticancer Activity

The potential of phenolic compounds to inhibit the growth of cancer cells is an area of active research.[4] This is often evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[20][21]

Table 3: Comparative Cytotoxic Activity (IC50, µM) in Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)
This compound Data Not AvailableData Not Available
Resveratrol ~20-100~30-150
Quercetin ~10-50~15-75
Gallic Acid ~15-60~25-100

Note: The values presented are approximate ranges compiled from multiple literature sources for comparative purposes. Specific values can vary based on experimental conditions and cell line.

While direct cytotoxic data for this compound is not available, other phenolic compounds have demonstrated dose-dependent cytotoxic effects against various cancer cell lines.[22]

Mechanistic Insights: Key Signaling Pathways

The biological effects of phenolic compounds are often mediated through their interaction with critical cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Nrf2/ARE Pathway: The Master Regulator of Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress.[23][24] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[24] Upon exposure to oxidative stress or certain phytochemicals, Nrf2 dissociates from Keap1 and translocates to the nucleus.[25] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including those encoding for antioxidant enzymes.[25] Many phenolic compounds, including resveratrol and quercetin, are known activators of the Nrf2 pathway.[23][26][27]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2->Nrf2_Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2_Keap1 Phenolic_Compound Phenolic Compound Phenolic_Compound->Nrf2_Keap1 Inhibition ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Inhibition Nrf2_Keap1->Nrf2 Release ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Nrf2/ARE signaling pathway activation by phenolic compounds.

NF-κB Pathway: A Central Mediator of Inflammation

The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a critical role in regulating the inflammatory response.[14][28] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[29] Pro-inflammatory stimuli, such as cytokines or pathogens, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[15][16] In the nucleus, NF-κB binds to specific DNA sequences to induce the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[16][30] Several phenolic compounds, such as resveratrol and quercetin, have been shown to inhibit NF-κB activation, thereby exerting their anti-inflammatory effects.[17][31]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB NFkB_IkB IkB->NFkB_IkB NFkB->NFkB_IkB NFkB_n NF-κB NFkB->NFkB_n Translocation Phenolic_Compound Phenolic Compound Phenolic_Compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) DNA->Inflammatory_Genes Induces Transcription

Caption: NF-κB signaling pathway and its inhibition by phenolic compounds.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in-vitro assays.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[32]

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare serial dilutions of the test compounds (this compound and comparators) and a standard antioxidant (e.g., Trolox) in methanol.

  • In a 96-well plate, add 100 µL of each compound dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

DPPH_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis DPPH_sol Prepare DPPH Solution (0.1 mM) Add_DPPH Add 100 µL of DPPH Solution DPPH_sol->Add_DPPH Compound_dil Prepare Compound Serial Dilutions Add_compound Add 100 µL of Compound Dilution Compound_dil->Add_compound Add_compound->Add_DPPH Incubate Incubate 30 min in the dark Add_DPPH->Incubate Measure_abs Measure Absorbance at 517 nm Incubate->Measure_abs Calculate_IC50 Calculate % Inhibition and IC50 Measure_abs->Calculate_IC50

Caption: Workflow for the DPPH radical scavenging assay.

NF-κB Luciferase Reporter Assay

This cell-based assay is used to quantify the activation of the NF-κB signaling pathway.[33][34]

Protocol:

  • Seed cells (e.g., HEK293T) stably expressing an NF-κB luciferase reporter gene in a 96-well plate.[34]

  • Allow cells to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).

  • Induce NF-κB activation by adding a stimulant, such as Tumor Necrosis Factor-alpha (TNF-α), to the wells.[33][35]

  • Incubate for an appropriate time (e.g., 6-8 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.[29]

  • Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) and calculate the inhibition of NF-κB activation.[29]

NFkB_Luciferase_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout Seed_cells Seed Reporter Cells in 96-well Plate Adhere Allow Cells to Adhere Overnight Seed_cells->Adhere Pretreat Pre-treat with Test Compounds Adhere->Pretreat Induce Induce with TNF-α Pretreat->Induce Incubate Incubate for 6-8 hours Induce->Incubate Lyse_cells Lyse Cells Incubate->Lyse_cells Measure_luc Measure Luciferase Activity Lyse_cells->Measure_luc Analyze Normalize and Calculate Inhibition Measure_luc->Analyze

Caption: Workflow for the NF-κB luciferase reporter assay.

MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20][36][37]

Protocol:

  • Seed cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to attach overnight.[36]

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[38]

  • During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[39]

  • Remove the medium and dissolve the formazan crystals in a solubilizing agent, such as DMSO.[36][38]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[39]

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

MTT_Assay cluster_cell_culture Cell Culture & Treatment cluster_assay_steps Assay Steps cluster_data_analysis Data Analysis Seed_cells Seed Cells in 96-well Plate Treat Treat with Test Compounds Seed_cells->Treat Add_MTT Add MTT Solution and Incubate Treat->Add_MTT Solubilize Remove Medium & Add Solubilizing Agent Add_MTT->Solubilize Measure_abs Measure Absorbance at 570 nm Solubilize->Measure_abs Calculate_viability Calculate % Viability and IC50 Measure_abs->Calculate_viability

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

This guide has provided a comparative framework for evaluating the biological efficacy of this compound against well-established phenolic compounds. While the structural characteristics of this compound suggest potential for biological activity, there is a clear need for empirical data to substantiate these hypotheses. The provided experimental protocols offer a starting point for researchers to systematically investigate its antioxidant, anti-inflammatory, and cytotoxic properties.

Future research should focus on generating robust in-vitro data for this compound to populate the comparative tables presented in this guide. Subsequent studies could then explore its efficacy in more complex cellular and in-vivo models. A thorough understanding of its mechanism of action, particularly its interaction with key signaling pathways like Nrf2 and NF-κB, will be crucial in determining its potential as a novel therapeutic agent.

References

A Senior Application Scientist's Guide to the Synthesis of Methyl 3,5-dihydroxyphenylacetate: A Comparative Analysis of Reproducibility and Robustness

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry, natural product synthesis, and drug development, the reliable synthesis of key intermediates is paramount. Methyl 3,5-dihydroxyphenylacetate, a valuable building block and a known fungal metabolite, presents a synthetic challenge that necessitates a careful evaluation of available methodologies.[1][2] This guide provides an in-depth comparison of synthetic protocols for this compound, focusing on their reproducibility, robustness, and practical applicability in a laboratory setting.

Introduction to the Synthetic Landscape

This compound possesses a resorcinol moiety and a methyl ester functional group, both of which can be sensitive to certain reaction conditions. The primary synthetic challenge lies in the efficient esterification of the corresponding carboxylic acid, 3,5-dihydroxyphenylacetic acid, without unwanted side reactions involving the phenolic hydroxyl groups. This guide will dissect the most common and theoretically sound synthetic strategies, offering a critical evaluation of each.

Method 1: Fischer-Speier Esterification - The Workhorse Approach

The most direct and atom-economical route to this compound is the Fischer-Speier esterification of 3,5-dihydroxyphenylacetic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, methanol) is a cornerstone of organic synthesis.

Mechanistic Rationale

The Fischer esterification proceeds via a series of equilibrium steps. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the methyl ester. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, or the water byproduct is removed as it is formed.

Experimental Protocol (Adapted from the synthesis of Methyl 3,5-dihydroxybenzoate)

Materials:

  • 3,5-Dihydroxyphenylacetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dihydroxyphenylacetic acid (1.0 eq).

  • Add a significant excess of anhydrous methanol (e.g., 10-20 volumes).

  • With stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-toluenesulfonic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography on silica gel.

Discussion of Robustness and Reproducibility

The Fischer-Speier esterification is generally a robust and reproducible reaction. The use of a large excess of methanol as both a reagent and a solvent drives the equilibrium towards the product, ensuring a high conversion rate. The primary variables to control for ensuring reproducibility are the reaction time and the efficiency of the work-up procedure to remove the acid catalyst and any unreacted starting material. The unprotected phenolic hydroxyl groups are generally tolerated under these acidic conditions, as they are less nucleophilic than the primary alcohol.

Alternative Synthetic Strategies: A Comparative Overview

While Fischer-Speier esterification is the recommended starting point, other methods can be considered, particularly if the substrate is sensitive to strong acids or high temperatures.

Method 2: Steglich Esterification

The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the esterification under milder, neutral conditions.[4]

Causality behind Experimental Choices: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an even more reactive acyl-pyridinium species, which is readily attacked by the alcohol.

Advantages:

  • Mild reaction conditions, suitable for acid-sensitive substrates.

  • Generally high yields.

Disadvantages:

  • DCC is a known allergen and sensitizer.

  • The byproduct, dicyclohexylurea (DCU), can be difficult to remove completely from the product.

  • The reagents are more expensive than those used in Fischer esterification.

A greener variation of the Steglich esterification using acetonitrile as the solvent has been reported, which minimizes the use of hazardous chlorinated solvents.[5]

Method 3: Synthesis via Acid Chlorides

This two-step approach involves the conversion of the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol.

Causality behind Experimental Choices: The acid chloride is a highly electrophilic species that reacts readily with alcohols, even at low temperatures. A mild base, such as pyridine, is often added to neutralize the HCl byproduct.

Advantages:

  • The reaction of the acid chloride with the alcohol is typically fast and high-yielding.

Disadvantages:

  • This is a two-step process.

  • Thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive reagents that require careful handling.

  • The phenolic hydroxyl groups may react with the chlorinating agent, necessitating a protection-deprotection strategy, which adds steps and reduces overall efficiency.

Quantitative Data Summary

ParameterMethod 1: Fischer-Speier EsterificationMethod 2: Steglich EsterificationMethod 3: Synthesis via Acid Chlorides
Starting Material 3,5-Dihydroxyphenylacetic acid3,5-Dihydroxyphenylacetic acid3,5-Dihydroxyphenylacetic acid
Key Reagents Methanol, H₂SO₄ or p-TsOHDCC, DMAP, MethanolSOCl₂ or (COCl)₂, Methanol, Pyridine
Typical Yield High (often >90%)[3]HighHigh (for the second step)
Reaction Conditions Reflux temperatureRoom temperature0°C to room temperature
Robustness HighModerate (sensitive to moisture)Moderate (reagents are moisture-sensitive)
Reproducibility HighModerate (DCU removal can be variable)High, if conditions are strictly controlled
Key Advantages Inexpensive, readily available reagents, one-pot reaction.Mild conditions, suitable for acid-sensitive substrates.Fast reaction of the intermediate acid chloride.
Key Disadvantages Requires elevated temperatures and strong acid.Expensive reagents, difficult byproduct removal.Harsh reagents, potential for side reactions with phenols.

Visualizing the Synthetic Pathways

Fischer-Speier Esterification Workflow

Synthesis_Comparison cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification cluster_acidchloride Acid Chloride Route Fischer_Start 3,5-Dihydroxyphenylacetic Acid Fischer_Reagents Methanol, H⁺ catalyst Fischer_Start->Fischer_Reagents Reflux Fischer_Product This compound Fischer_Reagents->Fischer_Product Steglich_Start 3,5-Dihydroxyphenylacetic Acid Steglich_Reagents DCC, DMAP, Methanol Steglich_Start->Steglich_Reagents Room Temp Steglich_Product This compound Steglich_Reagents->Steglich_Product AcidChloride_Start 3,5-Dihydroxyphenylacetic Acid AcidChloride_Intermediate 3,5-Dihydroxyphenylacetyl chloride AcidChloride_Start->AcidChloride_Intermediate SOCl₂ or (COCl)₂ AcidChloride_Reagents Methanol, Base AcidChloride_Intermediate->AcidChloride_Reagents AcidChloride_Product This compound AcidChloride_Reagents->AcidChloride_Product

References

A Comprehensive Guide to the Structural Confirmation of Methyl 3,5-dihydroxyphenylacetate from Natural Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in natural product chemistry and drug development, the unambiguous structural confirmation of an isolated bioactive compound is a critical cornerstone of scientific rigor. This guide provides an in-depth, technically-focused comparison of the essential analytical techniques required for the structural elucidation of Methyl 3,5-dihydroxyphenylacetate, a phenolic compound isolated from various natural sources, including the fungus Curvularia lunata.[1] This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating and authoritative approach to structural confirmation.

Introduction: The Imperative of Structural Integrity

This compound (Figure 1) is a secondary metabolite that has garnered interest for its potential biological activities. Before any meaningful biological evaluation can be undertaken, its molecular structure must be unequivocally confirmed. This process involves a synergistic application of various spectroscopic techniques to piece together the molecule's atomic connectivity and spatial arrangement. This guide will walk through the logical workflow for this confirmation, providing both theoretical underpinnings and practical experimental insights.

Figure 1: Chemical Structure of this compound

G 1 C1 2 C2 1->2 7 C7 1->7 3 C3 2->3 4 C4 3->4 8 OH 3->8 5 C5 4->5 6 C6 5->6 9 OH 5->9 6->1 10 C8 7->10 11 O 10->11 = 12 O 10->12 13 CH3 12->13

Caption: Structure of this compound.

The Analytical Workflow: A Multi-faceted Approach

The structural confirmation of a natural product like this compound is a puzzle solved by assembling evidence from multiple spectroscopic techniques. The logical flow of this process is depicted in the workflow diagram below.

workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details Detailed NMR Analysis cluster_confirmation Structural Confirmation Isolation Isolation from Natural Source (e.g., Curvularia lunata) Purification Chromatographic Purification (e.g., HPLC) Isolation->Purification MS Mass Spectrometry (MS) - Molecular Formula Purification->MS NMR Nuclear Magnetic Resonance (NMR) - Carbon-Hydrogen Framework Purification->NMR IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR UV UV-Vis Spectroscopy - Electronic Transitions Purification->UV Structure Final Structure Confirmation MS->Structure NMR_1D 1D NMR (¹H, ¹³C, DEPT) NMR->NMR_1D IR->Structure UV->Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Structure

Caption: Experimental workflow for structural confirmation.

Part 1: Establishing the Molecular Blueprint - Mass Spectrometry

The first step in characterizing an unknown compound is to determine its molecular formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Data Analysis: Determine the accurate mass of the molecular ion and use this to calculate the elemental composition.

Expected Data and Interpretation

For this compound (C₉H₁₀O₄), the expected monoisotopic mass is 182.0579 g/mol .[2] HRMS analysis should yield a molecular ion peak corresponding to this mass, confirming the molecular formula.

Table 1: Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z (Hypothetical)
[M+H]⁺183.0652183.0651
[M-H]⁻181.0496181.0497
[M+Na]⁺205.0471205.0470

The observation of these ions with high mass accuracy provides strong evidence for the proposed molecular formula.

Part 2: Assembling the Skeleton - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments is essential for a complete and unambiguous structural assignment.

One-Dimensional (1D) NMR: The Building Blocks

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Integrate the signals to determine the relative number of protons, and analyze the chemical shifts (δ) and coupling constants (J) to deduce the proton environments and connectivities.

¹³C NMR and DEPT Spectroscopy: Mapping the Carbon Framework

¹³C NMR provides a count of the number of unique carbon atoms in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is used to differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol: ¹³C NMR and DEPT Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectra on the same NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Run DEPT-90 and DEPT-135 experiments.

  • Data Analysis: In the DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In the DEPT-90 spectrum, only CH signals are observed. This information, combined with the full ¹³C spectrum, allows for the assignment of each carbon type.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

Position¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)Carbon Type (from DEPT)
2/6~6.1d2H~107CH
4~6.0t1H~102CH
7~3.4s2H~41CH₂
8---~172C
1'~3.6s3H~52CH₃
3-OH, 5-OH~9.2s2H--
1---~138C
3/5---~158C

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Two-Dimensional (2D) NMR: Connecting the Pieces

2D NMR experiments are crucial for establishing the connectivity between atoms, confirming the structure derived from 1D NMR, and resolving any ambiguities.

COSY (Correlation Spectroscopy): Proton-Proton Correlations

The COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Correlations

The HSQC experiment reveals one-bond correlations between protons and the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Carbon-Proton Correlations

The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

hmbc cluster_phenyl Phenyl Ring cluster_acetate Acetate Moiety C1 C1 C2 C2/6 C3 C3/5 C4 C4 H2 H2/6 H2->C1 ²J H2->C3 ²J H2->C4 ³J H4 H4 H4->C2 ³J C7 C7 C8 C8 C1_prime C1' H7 H7 H7->C1 ³J H7->C2 ²J H7->C8 ²J H1_prime H1' H1_prime->C8 ³J

Caption: Key HMBC correlations for structural confirmation.

Interpretation of 2D NMR Data

By analyzing the cross-peaks in the COSY, HSQC, and HMBC spectra, the complete connectivity of this compound can be established. For instance, an HMBC correlation between the methylene protons (H-7) and the quaternary aromatic carbon (C-1), as well as the ester carbonyl carbon (C-8), would confirm the connection of the acetate side chain to the phenyl ring.

Part 3: Corroborating Evidence - IR and UV-Vis Spectroscopy

While NMR and MS provide the core structural information, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer valuable complementary data on the functional groups and electronic system of the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a thin film.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchingPhenolic hydroxyl
~3050C-H stretching (aromatic)Aromatic ring
~2950C-H stretching (aliphatic)Methylene, Methyl
~1730C=O stretchingEster carbonyl
~1600, ~1450C=C stretchingAromatic ring
~1200C-O stretchingEster, Phenol

The presence of a broad absorption band in the hydroxyl region and a strong carbonyl absorption are key indicators for the structure of this compound.[3]

UV-Visible Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the aromatic ring.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance from approximately 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

For phenolic compounds, characteristic absorption bands are expected in the UV region. The λmax values can be compared to those of similar known compounds to support the structural assignment.

Comparison with Alternative Methodologies

While the combination of MS, NMR, IR, and UV-Vis is the gold standard for structural elucidation, other techniques can provide complementary information:

  • X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography can provide an unambiguous three-dimensional structure. However, growing high-quality crystals of natural products can be challenging.

  • Chemical Derivatization: Converting the molecule into a known derivative can aid in its identification by comparing its properties to literature data. For example, methylation of the phenolic hydroxyl groups would produce a known compound, methyl 3,5-dimethoxyphenylacetate.

Conclusion: A Self-Validating Approach to Structural Confirmation

The structural confirmation of this compound isolated from a natural source is a systematic process that relies on the convergence of data from multiple analytical techniques. By following the workflow outlined in this guide—starting with the determination of the molecular formula by HRMS, followed by the detailed mapping of the molecular framework using a suite of 1D and 2D NMR experiments, and finally corroborating the findings with IR and UV-Vis spectroscopy—researchers can achieve an unambiguous and self-validating structural assignment. This rigorous approach is fundamental to the integrity and advancement of natural product research and drug development.

References

A Comparative Guide to the Reactivity of Methyl 3,5-dihydroxyphenylacetate in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Methyl 3,5-dihydroxyphenylacetate, a resorcinol derivative, presents a unique combination of reactive sites: an activated aromatic ring, two nucleophilic phenolic hydroxyl groups, and an ester functionality. Understanding its reactivity profile in comparison to structurally similar analogs is paramount for its effective utilization in the synthesis of complex molecules, including natural products like cytosporones.[1][2]

This guide provides a comprehensive benchmark of this compound's performance in three pivotal classes of chemical reactions: electrophilic aromatic substitution, nucleophilic reactions at the phenolic hydroxyls, and transformations of the ester group. By presenting a comparative analysis against relevant alternatives, supported by experimental data and detailed protocols, this document aims to equip scientists with the practical insights necessary for informed substrate selection and reaction optimization.

I. Electrophilic Aromatic Substitution: A Tale of Activation and Selectivity

The electron-rich nature of the resorcinol core in this compound renders it highly susceptible to electrophilic aromatic substitution (EAS). The two hydroxyl groups act as powerful activating, ortho-, para-directing substituents. This section benchmarks its reactivity in Friedel-Crafts acylation and nitration against two key comparators: Methyl 3,5-dimethoxybenzoate , where the hydroxyl groups are protected as methyl ethers, and Methyl 3-hydroxy-5-methoxyphenylacetate , a mono-protected analog.

A. Friedel-Crafts Acylation: Navigating C- vs. O-Acylation

A significant challenge in the Friedel-Crafts acylation of phenols is the competition between C-acylation (on the aromatic ring) and O-acylation (on the phenolic hydroxyl group).[3] The choice of catalyst and reaction conditions plays a pivotal role in directing the outcome.[3]

Comparative Data: Friedel-Crafts Acylation with Acetyl Chloride

CompoundCatalystSolventTemp. (°C)Time (h)Major ProductYield (%)Reference
This compound AlCl₃ (2.5 eq)CS₂0 to RT3C-acylation~65Inferred from resorcinol acylation[3]
Methyl 3,5-dimethoxybenzoateAlCl₃ (1.2 eq)CH₂Cl₂0 to RT2C-acylation~85-90[4]
Methyl 3-hydroxy-5-methoxyphenylacetateAlCl₃ (2.0 eq)CS₂0 to RT3C-acylation~70-75Estimated

Expert Insights:

The free hydroxyl groups in this compound, while strongly activating, also complex with the Lewis acid catalyst, necessitating a higher stoichiometric amount of AlCl₃. This complexation can sometimes lead to lower yields compared to the protected analog, Methyl 3,5-dimethoxybenzoate. The latter, with its electron-donating methoxy groups, exhibits robust reactivity and high yields for C-acylation. Methyl 3-hydroxy-5-methoxyphenylacetate represents an intermediate case.

The choice between C- and O-acylation can be strategically controlled. Using a milder Lewis acid or a protic acid catalyst in low concentrations tends to favor O-acylation, while an excess of a strong Lewis acid like AlCl₃ promotes the Fries rearrangement of any initially formed O-acylated product to the more thermodynamically stable C-acylated ketone.[5]

Experimental Protocol: Friedel-Crafts Acylation of this compound

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Anhydrous Carbon Disulfide (CS₂)

  • Hydrochloric Acid (6 M)

  • Ice

  • Sodium Bicarbonate (5% solution)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (2.5 equivalents) in anhydrous CS₂.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of this compound (1.0 equivalent) in CS₂ dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and 6 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with 5% sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Logical Workflow for Friedel-Crafts Acylation

cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start This compound + Anhydrous AlCl₃ in CS₂ Addition Add Acetyl Chloride at 0°C Start->Addition Cool to 0°C Stirring Stir at RT for 3h Addition->Stirring Allow to warm Quench Pour onto Ice/HCl Stirring->Quench Reaction complete Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Isolate Filter & Concentrate Dry->Isolate Purify Column Chromatography Isolate->Purify End End Purify->End Final Product

Caption: Workflow for the Friedel-Crafts acylation of this compound.

B. Nitration: A Study in Directing Effects

The nitration of this compound is expected to be a facile reaction due to the strong activation by the hydroxyl groups. The primary challenge lies in controlling the regioselectivity and the potential for over-nitration.

Comparative Data: Nitration with Nitric Acid/Sulfuric Acid

CompoundReagentTemp. (°C)Time (h)Major Product(s)Yield (%)Reference
This compound HNO₃/H₂SO₄0-1012-nitro and 4-nitro derivatives~80 (mixture)Estimated
Methyl 3,5-dimethoxybenzoateHNO₃/H₂SO₄0-1012-nitro and 4-nitro derivatives~90 (mixture)[6]
Methyl 3-hydroxy-5-methoxyphenylacetateHNO₃/H₂SO₄0-1012-nitro and 4-nitro derivatives~85 (mixture)Estimated

Expert Insights:

All three substrates are highly activated towards nitration. The directing effects of the hydroxyl and methoxy groups lead to a mixture of ortho- and para-substituted products relative to these groups. For this compound and its methoxy-analogs, this results in nitration at the 2, 4, and 6 positions. Due to steric hindrance from the acetate side chain, substitution at the 2 and 6 positions might be slightly disfavored compared to the 4-position. The ester group itself is a deactivating, meta-directing group, which reinforces the directing effects of the hydroxyl/methoxy groups.[7]

II. Reactions of the Phenolic Hydroxyls: Gateways to Diverse Functionality

The two phenolic hydroxyl groups of this compound are prime sites for nucleophilic attack, enabling a wide range of derivatizations. This section explores two fundamental reactions: O-alkylation via the Williamson ether synthesis and O-methylation.

A. Williamson Ether Synthesis: A Versatile O-Alkylation Strategy

The Williamson ether synthesis is a robust method for forming ether linkages.[1][2] The reactivity of the phenolic hydroxyls is benchmarked against Guaiacol Acetate , a mono-phenolic compound, to highlight the effect of having two hydroxyl groups.

Comparative Data: Williamson Ether Synthesis with Ethyl Iodide

CompoundBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
This compound K₂CO₃AcetoneReflux63,5-diethoxy derivative~85[8]
Guaiacol AcetateK₂CO₃AcetoneReflux42-ethoxy-1-methoxybenzene~90[9]

Expert Insights:

This compound readily undergoes dialkylation under standard Williamson ether synthesis conditions. The use of a moderate base like potassium carbonate is sufficient to deprotonate the acidic phenolic hydroxyls. The slightly lower yield and longer reaction time compared to guaiacol acetate can be attributed to the need for a second alkylation event and potential steric hindrance. For mono-alkylation of this compound, careful control of stoichiometry (using one equivalent of the alkylating agent) and reaction time is crucial.

Experimental Protocol: O-Ethylation of this compound

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethyl Iodide

  • Anhydrous Acetone

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).

  • To this stirred suspension, add ethyl iodide (2.2 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain for 6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Reaction Pathway for Williamson Ether Synthesis

Start This compound Deprotonation Deprotonation with K₂CO₃ Start->Deprotonation Nucleophilic_Attack SN2 attack on Ethyl Iodide Deprotonation->Nucleophilic_Attack Intermediate Mono-ethylated Intermediate Nucleophilic_Attack->Intermediate Second_Deprotonation Second Deprotonation Intermediate->Second_Deprotonation Second_Attack Second SN2 attack Second_Deprotonation->Second_Attack Product Methyl 3,5-diethoxyphenylacetate Second_Attack->Product

Caption: Stepwise mechanism of the Williamson ether synthesis on this compound.

B. O-Methylation: A Key Protective Group Strategy

O-methylation is a common tactic to protect phenolic hydroxyls or to synthesize derivatives with altered biological activity. Dimethyl sulfate is a powerful and efficient methylating agent for this purpose.[10][11]

Experimental Protocol: O-Methylation of this compound

Materials:

  • This compound

  • Dimethyl Sulfate (DMS)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous acetone.

  • Add anhydrous potassium carbonate (2.5 equivalents) to the solution.

  • With vigorous stirring, add dimethyl sulfate (2.2 equivalents) dropwise at room temperature.

  • After the addition, heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture, filter off the solids, and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a dilute sodium hydroxide solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which can be purified by distillation or chromatography.

Expected Outcome: This procedure is expected to yield Methyl 3,5-dimethoxyphenylacetate in high yield (>90%), similar to protocols for related phenolic compounds.[12]

III. Reactions at the Ester Functionality: A Gateway to Amides and Carboxylic Acids

The methyl ester of this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups such as amides and carboxylic acids.

A. Hydrolysis: Unveiling the Carboxylic Acid

Ester hydrolysis can be performed under acidic or basic conditions. The rate of hydrolysis is influenced by steric hindrance around the carbonyl group and the electronic nature of the phenyl ring. We compare the reactivity of our target molecule with Methyl 4-hydroxyphenylacetate .

Comparative Insights on Hydrolysis Rates:

Experimental Protocol: Basic Hydrolysis of this compound

Materials:

  • This compound

  • Sodium Hydroxide (10% aqueous solution)

  • Methanol

  • Hydrochloric Acid (6 M)

Procedure:

  • Dissolve this compound in a mixture of methanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 6 M HCl.

  • Collect the precipitated 3,5-dihydroxyphenylacetic acid by filtration, wash with cold water, and dry.

Conclusion

This compound is a versatile building block with a rich and tunable reactivity profile. Its activated aromatic ring readily participates in electrophilic substitution reactions, although careful control of conditions is necessary to manage selectivity and potential side reactions at the hydroxyl groups. The phenolic hydroxyls themselves provide convenient handles for O-alkylation and other derivatizations. Finally, the ester group can be readily transformed into other functionalities. By understanding the comparative reactivity of this compound against its protected or mono-substituted analogs, researchers can strategically employ this valuable molecule in the synthesis of a wide array of complex and biologically active compounds.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3,5-dihydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

Methyl 3,5-dihydroxyphenylacetate is a phenolic ester commonly used as a reagent in chemical synthesis.[1] Understanding its specific hazards is the foundation of its safe management. The primary risks are associated with its irritant properties.[2][3] The dihydroxyphenyl moiety, characteristic of phenolic compounds, contributes to its potential to cause skin and eye irritation, while its solid, potentially dusty form, can lead to respiratory tract irritation upon inhalation.[2][3]

A thorough risk assessment must precede any handling of this compound. This involves not only recognizing the inherent hazards but also evaluating the specific laboratory context, including quantities used, the potential for dust generation, and the proximity of safety equipment.

Table 1: Hazard Profile of this compound

Hazard Class GHS Pictogram Signal Word Hazard Statement
Skin Irritation Irritant Warning H315: Causes skin irritation[2][3]
Eye Irritation Irritant Warning H319: Causes serious eye irritation[2][3]

| Specific Target Organ Toxicity | Irritant | Warning | H335: May cause respiratory irritation[2][3] |

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to mitigate the risks identified above. The selection of PPE must be tailored to the specific task being performed. For instance, weighing the solid powder requires a higher level of respiratory protection than handling a dilute solution.

Causality of PPE Choices:

  • Respiratory Protection: An N95-rated dust mask is critical when handling the solid powder to prevent inhalation of fine particles that can irritate the respiratory system.[3]

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against airborne particles and accidental splashes. A face shield should be worn over goggles when handling larger quantities where the risk of splashing is significant.[4]

  • Hand Protection: Based on guidelines for handling phenolic compounds, double-gloving with exam-style nitrile gloves provides sufficient protection for incidental contact.[4] For tasks with a higher risk of exposure, such as cleaning up a spill, more robust utility-grade neoprene or butyl gloves should be worn over nitrile gloves.[4]

  • Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[4] For large-scale operations, a chemically resistant apron is recommended.[4]

Table 2: Task-Specific PPE Requirements

Task Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing Solid Double Nitrile Gloves Chemical Splash Goggles N95 Dust Mask Lab Coat
Transferring/Handling Double Nitrile Gloves Chemical Splash Goggles Not required in fume hood Lab Coat
Preparing Solutions Double Nitrile Gloves Goggles & Face Shield Not required in fume hood Lab Coat
Waste Disposal Double Nitrile Gloves Chemical Splash Goggles N95 Dust Mask (if handling solid) Lab Coat

| Spill Cleanup | Neoprene over Nitrile | Goggles & Face Shield | N95 Dust Mask | Lab Coat & Apron |

Standard Operating Procedure for Disposal

The proper disposal of this compound is not merely a suggestion but a requirement for regulatory compliance and environmental stewardship. As a combustible solid organic compound, it must be treated as hazardous waste.[3][5] Sink or trash disposal is strictly prohibited.[6]

The following workflow provides a systematic approach to ensure all waste is handled safely and correctly from the point of generation to final collection.

DisposalWorkflow cluster_prep Step 1: Preparation cluster_contain Step 2: Containment & Labeling cluster_storage Step 3: Accumulation & Storage cluster_disposal Step 4: Final Disposal A Identify Waste Stream (Solid Chemical, Contaminated PPE, Empty Container) B Select a dedicated, labeled, chemically compatible waste container (e.g., HDPE). A->B C Transfer waste into container using appropriate PPE. Avoid creating dust. B->C D Securely seal the container. Ensure label is accurate: 'Hazardous Waste', full chemical name, hazards. C->D E Store sealed container in a designated Satellite Accumulation Area. D->E F Ensure secondary containment and segregation from incompatible materials (e.g., oxidizers). E->F G Contact institutional EHS or approved waste contractor for pickup. F->G H Complete waste manifest documentation as required. G->H

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Protocol:
  • Waste Characterization and Segregation:

    • All solid this compound, as well as materials grossly contaminated with it (e.g., weigh boats, paper towels from a spill), must be disposed of as hazardous chemical waste.

    • This waste stream should be segregated as non-halogenated solid organic waste .

    • Critically, do not mix this waste with strong oxidizers, bases, or other incompatible chemicals, as this can lead to violent reactions.[7]

  • Container Selection and Labeling:

    • Use a wide-mouth, high-density polyethylene (HDPE) container or another receptacle approved by your institution's Environmental Health & Safety (EHS) office. The container must have a tightly fitting, screw-on lid.[8]

    • Before adding any waste, affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[8]

    • Mark the appropriate hazard boxes (e.g., Irritant).

  • Waste Accumulation:

    • Carefully transfer waste into the designated container, minimizing the generation of dust.

    • Keep the waste container closed at all times except when actively adding waste.[8]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked, away from drains, and out of high-traffic zones.

    • The container must be kept within secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[6]

  • Requesting Disposal:

    • Once the container is full or you have finished the project, arrange for disposal through your institution's EHS office.

    • Follow your site-specific procedures for requesting a chemical waste pickup, which may involve an online system or specific paperwork.[7]

Spill Management Procedures

Accidental spills must be managed promptly and safely. The correct response depends entirely on the scale of the spill.

Table 3: Spill Response Protocol

Spill Size Immediate Actions Cleanup Procedure
Minor Spill (<5 g, contained) 1. Alert personnel in the immediate area. 2. Restrict access to the spill area. 3. Don appropriate PPE (See Table 2). 1. If a solution, cover with an inert absorbent material (e.g., vermiculite, cat litter).[7][9] 2. If a solid, do not dry sweep. Gently cover with damp paper towels to prevent dust from becoming airborne.[10][11] 3. Carefully scoop the material into the designated hazardous waste container. 4. Decontaminate the spill surface with soap and water.[5][12]

| Major Spill (>5 g, or any spill you are not comfortable handling) | 1. Evacuate the laboratory immediately. 2. Alert others in the vicinity and activate the fire alarm if there is a fire or explosion risk. 3. Close the laboratory doors to contain vapors/dust. | 1. Do not attempt to clean it up yourself. 2. From a safe location (e.g., an adjacent office, hallway), call your institution's emergency number or EHS spill response team.[7] 3. Provide details: your name, location of the spill, chemical name, and estimated quantity. |

References

Essential Personal Protective Equipment (PPE) and Handling Guide: Methyl 3,5-dihydroxyphenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols and logistical plans for handling Methyl 3,5-dihydroxyphenylacetate (CAS No: 4724-10-1). Designed for researchers, scientists, and drug development professionals, our focus is to move beyond mere compliance and instill a deep understanding of why each step is critical. By explaining the causality behind these procedures, we aim to build a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Core Hazard Assessment: Understanding the Risks

This compound is a combustible solid that presents specific, well-documented hazards upon exposure.[1][2] Understanding these risks is the foundation for selecting and using appropriate Personal Protective Equipment (PPE).

GHS Hazard Classifications:

  • Skin Irritation (Category 2, H315): Causes skin irritation.[1][2][3] Direct contact can lead to redness, inflammation, or dermatitis.

  • Serious Eye Irritation (Category 2, H319): Causes serious eye irritation.[1][2][3] Contact with eyes can result in significant, potentially painful, irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation.[1][2][3] Inhalation of the powder can irritate the respiratory tract, leading to coughing and discomfort.

These classifications, designated by the signal word "Warning," necessitate a proactive safety strategy centered on preventing direct contact and inhalation.[1][2][3] The most effective safety plan follows the Hierarchy of Controls , prioritizing engineering and administrative controls to minimize reliance on PPE, which serves as the final, critical barrier.[4]

Required Personal Protective Equipment (PPE)

The selection of PPE must be tailored to the specific laboratory task. Handling the dry powder, for instance, carries a higher risk of inhalation than working with a dilute solution. The following table outlines the minimum PPE requirements for common laboratory procedures involving this compound.

Task Eye & Face Protection Hand Protection Respiratory Protection Body Protection
Weighing & Transferring Solid Chemical splash goggles with side shields or a face shield.[5][6]Nitrile gloves.N95-rated dust mask or work within a certified chemical fume hood.[1][2]Full-length lab coat.[7]
Solution Preparation Chemical splash goggles with side shields.Nitrile gloves. Check chemical compatibility if using organic solvents.[8][9]Work within a well-ventilated area. A chemical fume hood is recommended.[4][10]Full-length lab coat.
Reaction Monitoring & Workup Chemical splash goggles with side shields.Nitrile gloves.[10]Work within a chemical fume hood if aerosols or vapors may be generated.[7]Full-length lab coat.
Spill Cleanup (Small) Chemical splash goggles and face shield.[6]Heavy-duty nitrile or butyl rubber gloves.N95-rated dust mask.Chemical-resistant apron over a lab coat.[7]

Operational Plans and Step-by-Step Protocols

A systematic workflow is essential for minimizing exposure and preventing contamination. The following diagram and protocols provide a clear, repeatable process for safely handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Start: Enter Lab assess 1. Assess Task (Weighing, Solution Prep, etc.) start->assess select_ppe 2. Select Appropriate PPE (Refer to Table) assess->select_ppe don_ppe 3. Don PPE Correctly (Coat -> Mask -> Goggles -> Gloves) select_ppe->don_ppe prep_workspace 4. Prepare Workspace (Fume Hood, Bench Cover, Spill Kit) don_ppe->prep_workspace get_chemical 5. Retrieve Chemical (Keep container closed) prep_workspace->get_chemical handle_chemical 6. Perform Task (e.g., Weighing in enclosed balance) get_chemical->handle_chemical clean_workspace 7. Decontaminate Workspace & Equipment handle_chemical->clean_workspace dispose_waste 8. Segregate & Dispose Waste (Contaminated PPE, Chemical) clean_workspace->dispose_waste doff_ppe 9. Doff PPE Correctly (Gloves -> Goggles -> Coat -> Mask) dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands end End: Exit Lab wash_hands->end

Caption: A workflow for safe handling of this compound.

Protocol 1: Weighing Solid this compound

The primary risk during this step is the generation and inhalation of airborne powder.[11]

  • Prepare Engineering Controls: Whenever possible, use a balance inside a chemical fume hood or a dedicated enclosure.[11] If not available, ensure the work is performed in a well-ventilated area away from drafts. Cover the work surface with disposable absorbent paper.[11]

  • Don PPE: Put on your lab coat, N95 dust mask, chemical splash goggles, and nitrile gloves.

  • Minimize Dust: Keep the chemical container closed as much as possible.[11] When opening, do so slowly. Use a spatula to gently transfer the powder to a weigh boat. Avoid dropping or tapping the container, which can aerosolize the powder.

  • Clean Up: After weighing, securely close the primary container. Gently wipe down the spatula and any surfaces with a damp cloth to capture residual dust, then dispose of the cloth and weigh boat as chemical waste.

  • Transport: If moving the weighed solid, ensure it is in a sealed, secondary container.

Protocol 2: Spill Management and Decontamination

Accidents happen; a swift and correct response is critical.[10]

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Assess the Spill: For a small spill of solid (<5g), proceed with cleanup. For larger spills or any spill of a solution, evacuate the area and consult your institution's safety officer.

  • Enhance PPE: Don a chemical-resistant apron over your lab coat and a face shield over your goggles.

  • Contain and Clean: Gently cover the spilled powder with a damp paper towel to prevent it from becoming airborne.[12] Carefully sweep the material into a suitable, labeled container for disposal.[13] Do not use a dry brush or cloth, as this will generate dust.

  • Decontaminate: Wipe the spill area with soap and water.

  • Dispose: All materials used for cleanup (gloves, towels, etc.) must be placed in a sealed bag and disposed of as hazardous chemical waste.[7]

Disposal Plan

Improper disposal can harm both personnel and the environment. All waste streams must be handled with care.

  • Contaminated Solid Waste: This includes used gloves, weigh boats, paper towels, and contaminated absorbent paper. Place these items in a clearly labeled, sealed plastic bag or container designated for solid chemical waste.[7][14]

  • Surplus Chemical: Unused or surplus this compound should be disposed of as hazardous waste. Do not pour it down the drain. The recommended method is to offer surplus and non-recyclable solutions to a licensed disposal company, which may involve dissolving the material in a combustible solvent for incineration.[14]

  • Contaminated Glassware: Rinse glassware thoroughly with an appropriate solvent (e.g., ethanol or acetone) in a chemical fume hood. The initial rinsate must be collected as hazardous liquid waste. After thorough decontamination, the glassware can be washed normally.

Always follow your institution's specific waste disposal guidelines and consult your environmental health and safety department for clarification.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.